Product packaging for (R)-(-)-3-Hydroxytetrahydrofuran(Cat. No.:CAS No. 86087-24-3)

(R)-(-)-3-Hydroxytetrahydrofuran

Cat. No.: B049341
CAS No.: 86087-24-3
M. Wt: 88.11 g/mol
InChI Key: XDPCNPCKDGQBAN-SCSAIBSYSA-N
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Description

(R)-(-)-3-Hydroxytetrahydrofuran is a valuable chiral synthon and versatile building block in organic and medicinal chemistry. Its core research value lies in the stereochemical integrity of the (R)-configured hydroxyl group, which allows for the asymmetric synthesis of complex molecules. This compound is extensively utilized as a key intermediate in the construction of nucleoside analogues for antiviral and anticancer agents, as well as in the synthesis of chiral ligands for catalysis and natural products. The tetrahydrofuran ring provides rigidity, while the hydroxyl group serves as a handle for further functionalization, such as etherification, esterification, or oxidation to the corresponding ketone. Researchers leverage its well-defined chirality to impart specific three-dimensional structure and biological activity to target compounds, making it indispensable for developing enantiomerically pure pharmaceuticals and studying structure-activity relationships (SAR). Its application is critical in projects requiring high stereoselectivity, including the development of protease inhibitors, chiral solvents, and advanced material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B049341 (R)-(-)-3-Hydroxytetrahydrofuran CAS No. 86087-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86087-24-3
Record name (-)-3-Hydroxytetrahydrofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanol, tetrahydro-, (3R)
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Record name 3-Hydroxytetrahydrofuran, (R)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-(-)-3-Hydroxytetrahydrofuran chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran: Chemical Properties and Structure

This compound , a chiral cyclic ether, serves as a crucial building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). Its specific stereochemistry and functional groups make it a valuable intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental procedures.

Chemical Identity and Structure

This compound, also known as (R)-(-)-Tetrahydro-3-furanol, is a derivative of tetrahydrofuran (B95107) featuring a hydroxyl group at the 3-position with R-stereochemistry.[1] This specific spatial arrangement is critical for its application in stereoselective synthesis.

  • IUPAC Name: (3R)-oxolan-3-ol[2]

  • CAS Number: 86087-24-3[3]

  • Molecular Formula: C₄H₈O₂[1][4]

  • Molecular Weight: 88.11 g/mol [4]

  • Structure: The molecule consists of a five-membered saturated ring containing one oxygen atom (a tetrahydrofuran ring) and a hydroxyl (-OH) group attached to the third carbon atom. The "(R)-(-)" designation specifies the absolute configuration at the chiral center and the direction in which it rotates plane-polarized light.

Chemical Structure Identifiers:

  • SMILES: O[C@@H]1CCOC1[5]

  • InChI: 1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1[5]

  • InChI Key: XDPCNPCKDGQBAN-SCSAIBSYSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a colorless to light yellow liquid.[3][4][6]

PropertyValueReferences
Appearance Colorless to light yellow liquid[3][6]
Boiling Point 181 °C (at 760 mmHg)[3]
80 °C (at 15 mmHg)[7]
Density 1.097 g/mL (at 25 °C)[3]
Refractive Index (n20/D) 1.45[3]
Optical Activity ([α]20/D) -15.9° to -18° (c = 2.4 in methanol)[3][8]
Flash Point 82 °C (179.6 °F) - closed cup
Solubility Soluble in Chloroform and Methanol (Slightly)[8]
pKa 14.49 ± 0.20 (Predicted)[8]

Applications in Drug Development

This compound is a key chiral intermediate in the pharmaceutical industry. Its bifunctional nature, possessing both an ether and a secondary alcohol, allows for versatile chemical modifications.

  • HIV Protease Inhibitors: It is utilized as a building block in the synthesis of potent HIV protease inhibitors.[3][5][6]

  • Antiviral and Antitumor Drugs: The compound serves as a starting material for various antiviral and antitumor agents.[6]

  • Empagliflozin Synthesis: It is a chemical reactant in the synthesis of Empagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor used for treating type 2 diabetes.[3][9]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. A common approach involves the intramolecular cyclization of a chiral precursor.

This protocol describes the synthesis of this compound from (R)-4-chloro-1,3-butanediol.[10]

Workflow Diagram:

G Synthesis Workflow: Method 1 A (R)-4-chloro-1,3-butanediol B Dissolve in 0.5 N HCl A->B C Heat under reflux for 2 hours B->C D Cool to room temperature C->D E Neutralize with 50% aq. NaOH D->E F Evaporate water under reduced pressure E->F G Add Methanol to residue F->G H Filter to remove insoluble crystals G->H I Concentrate filtrate under reduced pressure H->I J Distill under reduced pressure I->J K This compound (Final Product) J->K G Synthesis Logic: Method 2 cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products A (R)-1,2,4-butanetriol C Acid-Catalyzed Dehydrocyclization A->C B p-Toluenesulfonic Acid (PTSA) (Catalyst) B->C D (R)-3-Hydroxytetrahydrofuran C->D E Water (by-product) C->E

References

An In-depth Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 86087-24-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Hydroxytetrahydrofuran, a chiral cyclic ether, is a pivotal building block in modern medicinal chemistry. Its unique structural and chemical properties make it an invaluable intermediate in the synthesis of a range of pharmaceuticals, most notably in the development of antiviral and antidiabetic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development, including the mechanism of action of key drugs derived from it.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₄H₈O₂[2]
Molecular Weight 88.11 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 181 °C (lit.)[2]
80 °C / 15 mmHg (lit.)[2]
Density 1.097 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.45 (lit.)[2]
Optical Activity ([α]20/D) -18° (c = 2.4 in methanol)[2]
Table 2: Spectroscopic Data
SpectroscopyKey Data PointsReference(s)
¹H NMR Spectra available, with key shifts assignable to the protons on the tetrahydrofuran (B95107) ring and the hydroxyl group.[3][4][5]
¹³C NMR Spectra available, showing the four distinct carbon environments.[3][4]
Infrared (IR) Spectra available, with characteristic peaks for O-H and C-O stretching.[3][6][7]
Mass Spectrometry (MS) Electron ionization mass spectra available, with a molecular ion peak at m/z 88.[8][9][10]
Table 3: Safety and Handling Information
HazardDescriptionPrecautionary MeasuresReference(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P264, P280, P302+P352, P305+P351+P338[3]
Storage Store in a well-ventilated place. Keep container tightly closed.Test for peroxide formation periodically and before distillation.[3]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides.Keep away from heat, sparks, and open flames.[3]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its use in pharmaceutical applications. Two common and effective methods involve the cyclization of (R)-4-chloro-1,3-butanediol and the acid-catalyzed dehydrocyclization of (R)-1,2,4-butanetriol.[11][12][13]

Experimental Protocol 1: Synthesis from (R)-4-chloro-1,3-butanediol

This protocol is based on the intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the tetrahydrofuran ring.

Reaction Scheme:

G cluster_0 Synthesis from (R)-4-chloro-1,3-butanediol start (R)-4-chloro-1,3-butanediol step1 Heat under reflux in 0.5N HCl start->step1 step2 Neutralize with 50% NaOH(aq) step1->step2 step3 Evaporate water under reduced pressure step2->step3 step4 Extract with methanol (B129727) and filter step3->step4 step5 Distill under reduced pressure step4->step5 end This compound step5->end

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: To 35 g (0.28 mol) of (R)-4-chloro-1,3-butanediol, add 70 mL of 0.5N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.[14]

  • Cyclization: Heat the reaction mixture under reflux for 2 hours.[14]

  • Neutralization: After cooling to room temperature, neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.[14]

  • Work-up: Evaporate the water under reduced pressure. To the resulting residue, add methanol and stir thoroughly. Remove the precipitated inorganic salts by filtration.[14]

  • Purification: Concentrate the filtrate under reduced pressure and distill the residue under reduced pressure to obtain pure this compound. A typical yield for this process is around 67%.[11][14]

Experimental Protocol 2: Synthesis from (R)-1,2,4-butanetriol

This method involves the acid-catalyzed intramolecular dehydration (dehydrocyclization) of the triol.

Reaction Scheme:

G cluster_1 Synthesis from (R)-1,2,4-butanetriol start_2 (R)-1,2,4-butanetriol step1_2 Heat to 180-220 °C under vacuum start_2->step1_2 catalyst p-toluenesulfonic acid catalyst->step1_2 step2_2 Collect distillate step1_2->step2_2 step3_2 Refractionate distillate to separate water step2_2->step3_2 end_2 This compound step3_2->end_2

Caption: Workflow for the synthesis via dehydrocyclization.

Procedure:

  • Reaction Setup: Charge a 500-mL flask with 318 g (3 moles) of 1,2,4-butanetriol (B146131) and 3 g of p-toluenesulfonic acid monohydrate. Add a few boiling chips and equip the flask for vacuum distillation.[13]

  • Dehydrocyclization: Heat the flask with swirling to dissolve the acid. Then, heat the flask in a bath maintained at 180-220 °C to collect the distillate.[12][13]

  • Purification: The initial distillate will contain water. Refractionate the collected liquid. The first fraction will be primarily water, followed by the pure 3-hydroxytetrahydrofuran. This method can yield up to 88% of the pure product.[13]

Applications in Drug Development

This compound is a crucial chiral intermediate for several important pharmaceuticals. Its primary applications are in the synthesis of HIV protease inhibitors and the SGLT2 inhibitor, empagliflozin.[1][12]

Empagliflozin (SGLT2 Inhibitor)

Empagliflozin is a medication used in the treatment of type 2 diabetes.[1][15] It works by inhibiting the sodium-glucose co-transporter-2 (SGLT2) in the proximal tubules of the kidneys.[1][15] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][15][16]

Signaling Pathway for SGLT2 Inhibition:

G cluster_2 Mechanism of Empagliflozin Action glucose Glucose in Bloodstream filtration Glomerular Filtration glucose->filtration proximal_tubule Proximal Tubule filtration->proximal_tubule sglt2 SGLT2 Transporter proximal_tubule->sglt2 Located in reabsorption Glucose Reabsorption sglt2->reabsorption excretion Increased Urinary Glucose Excretion sglt2->excretion Reabsorption blocked reabsorption->glucose Returns to empagliflozin Empagliflozin (contains (R)-3-OHTHF moiety) inhibition Inhibition empagliflozin->inhibition inhibition->sglt2 Blocks blood_glucose Lowered Blood Glucose Levels excretion->blood_glucose

Caption: Empagliflozin inhibits SGLT2, reducing glucose reabsorption.

HIV Protease Inhibitors

This compound is a key component in the synthesis of several HIV protease inhibitors, such as amprenavir (B1666020) and fosamprenavir.[12] These drugs are a class of antiretroviral medication used to treat HIV/AIDS.[17][18] They work by competitively inhibiting the HIV protease enzyme, which is essential for the virus to produce mature, infectious virions.[19][20][21] By blocking the protease, these inhibitors prevent the cleavage of viral polyproteins into their functional protein components, thus halting the viral replication cycle.[17][19]

HIV Protease Inhibition Pathway:

G cluster_3 Mechanism of HIV Protease Inhibitors hiv_rna HIV RNA translation Translation hiv_rna->translation polyproteins Gag-Pol Polyproteins (inactive) translation->polyproteins cleavage Proteolytic Cleavage polyproteins->cleavage hiv_protease HIV Protease hiv_protease->cleavage Catalyzes mature_proteins Mature Viral Proteins (active) cleavage->mature_proteins assembly Virion Assembly mature_proteins->assembly new_virion New Infectious Virion assembly->new_virion protease_inhibitor Protease Inhibitor (derived from (R)-3-OHTHF) protease_inhibitor->hiv_protease Inhibits

Caption: HIV protease inhibitors block polyprotein cleavage, halting viral maturation.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its physical and chemical properties are well-characterized, and robust synthetic protocols are available for its preparation. The demand for this compound is likely to remain strong due to its integral role in the synthesis of life-saving medications for diabetes and HIV. This guide provides essential technical information for researchers and professionals working with this important molecule.

References

Spectroscopic Profile of (R)-(-)-3-Hydroxytetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, (R)-(-)-3-Hydroxytetrahydrofuran. The information presented herein is essential for the characterization, identification, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceutical agents. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure

This compound is a chiral molecule with the following structure:

Chemical Formula: C₄H₈O₂ Molecular Weight: 88.11 g/mol CAS Number: 86087-24-3

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.46m1HH-3
~3.95m1HH-5a
~3.82m1HH-5b
~3.77m1HH-2a
~3.71m1HH-2b
~2.05m1HH-4a
~1.90m1HH-4b
Variablebr s1H-OH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2][3][4]

Chemical Shift (δ) ppmAssignment
~70.0C-3
~68.0C-5
~67.0C-2
~35.0C-4

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy[5]

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2950-2850Medium-StrongC-H stretch (alkane)
~1080StrongC-O stretch (ether)
~1050StrongC-O stretch (alcohol)
Mass Spectrometry (MS)[6][7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-Hydroxytetrahydrofuran (the data for the specific enantiomer is consistent with the racemate) shows the following significant fragments.

Table 4: Mass Spectrometry Data for 3-Hydroxytetrahydrofuran

m/zRelative Intensity (%)Assignment
88~10[M]⁺ (Molecular Ion)
58~100[C₃H₆O]⁺
57~80[C₃H₅O]⁺
45~30[C₂H₅O]⁺
43~50[C₂H₃O]⁺
42~40[C₃H₆]⁺
41~60[C₃H₅]⁺
31~70[CH₃O]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹H NMR, a typical frequency is 300-600 MHz. For ¹³C NMR, a typical frequency is 75-150 MHz.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat (undiluted) this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a drop of the neat liquid directly onto the ATR crystal.

  • Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Structure->Identity

Caption: General workflow for the spectroscopic analysis of this compound.

References

Physical properties of (R)-(-)-3-Hydroxytetrahydrofuran (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its physical properties is fundamental for its application in synthetic protocols, process development, and formulation studies. This guide provides a detailed overview of the boiling point and density of this compound, including experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, purification, and use in chemical reactions. The boiling point is essential for purification via distillation, while density is a key parameter for mass-to-volume conversions and formulation calculations.

Data Presentation

The following table summarizes the reported boiling point and density values for this compound from various sources. It is important to note that boiling points are highly dependent on pressure.

Physical PropertyValueConditions
Boiling Point 181 °Cat atmospheric pressure (lit.)[1][2][3][4][5]
179 °Cat atmospheric pressure (racemic mixture)[6]
80 °Cat 15 mmHg (lit.)[1][4]
133 °Cat 10 mmHg (lit.)[1][4]
68-70 °Cat 12 Torr[7]
88-89 °Cat 17 mmHg (racemic mixture)[6]
Density 1.097 g/mLat 25 °C (lit.)[1][2][3][4][5]
1.091 g/mLat 20 °C (lit.)[8]
1.087 g/cm³at 19 °C (racemic mixture)[6]
1.090 g/mLNot specified[9]
1.11 g/mLNot specified[10]

Experimental Protocols

Accurate determination of physical properties requires standardized and precise experimental techniques. The following sections detail common methodologies for measuring the boiling point and density of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, microscale methods are often employed.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point with a small amount of sample (less than 0.5 mL).[11]

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.

  • Procedure:

    • A few drops of the liquid sample are placed into the small test tube.

    • A capillary tube, sealed at one end, is placed into the test tube with its open end down.[4]

    • The test tube assembly is attached to a thermometer using a rubber band or a slice of rubber tubing, ensuring the sample is level with the thermometer bulb.[4]

    • The entire assembly is placed into a Thiele tube containing heating oil, with the oil level above the upper arm of the tube.[4]

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[4]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[4][12]

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[11][12]

Density Determination

Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.

Density Determination by Pycnometer

A pycnometer is a glass flask with a specific, accurately known volume, which allows for precise measurement of a liquid's density.[8][13]

  • Apparatus: Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary, analytical balance, and a constant temperature bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned and dried, and its empty mass (m₀) is accurately measured on an analytical balance.[5][8]

    • The pycnometer is filled with a reference liquid of known density (e.g., distilled water), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off.[13]

    • The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium (e.g., 25 °C).

    • The pycnometer is removed from the bath, dried on the outside, and its total mass (m₁) is measured. The mass of the water is then calculated (m_water = m₁ - m₀).

    • The volume of the pycnometer at the specific temperature can be calculated using the known density of water at that temperature (V = m_water / ρ_water).[8]

    • The pycnometer is emptied, dried, and then filled with the sample liquid, this compound.

    • Steps 3 and 4 are repeated for the sample liquid to obtain its mass (m_sample = m₂ - m₀), where m₂ is the mass of the pycnometer filled with the sample.

    • The density of the sample is then calculated using the formula: ρ_sample = m_sample / V.[8]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement A Place Sample in Test Tube B Insert Inverted Capillary Tube A->B C Attach Assembly to Thermometer B->C D Mount in Thiele Tube C->D Proceed to Measurement E Heat Side Arm Gently D->E F Observe Continuous Bubbles E->F G Remove Heat Source F->G H Record Temperature as Liquid Enters Capillary G->H I Result H->I Boiling Point Determined

Caption: Workflow for Micro-Boiling Point Determination.

DensityWorkflow cluster_calib Pycnometer Calibration cluster_sample Sample Measurement A Weigh Empty, Dry Pycnometer (m₀) B Fill with Distilled Water A->B C Equilibrate Temperature B->C D Weigh Filled Pycnometer (m₁) C->D E Calculate Pycnometer Volume (V) D->E F Fill Dry Pycnometer with Sample E->F Use Calibrated Volume G Equilibrate Temperature F->G H Weigh Filled Pycnometer (m₂) G->H I Calculate Sample Mass (m_sample) H->I J Calculate Sample Density (ρ_sample) I->J K Result J->K Density Determined

Caption: Workflow for Density Determination by Pycnometer.

References

A Comprehensive Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Hydroxytetrahydrofuran [(R)-3-OH THF] is a pivotal chiral building block in modern medicinal chemistry and drug development. Its unique stereochemistry and functional groups make it an indispensable intermediate for the synthesis of a multitude of pharmaceuticals, most notably antiviral and antidiabetic agents. This technical guide provides an in-depth exploration of the history, discovery, and evolution of synthetic methodologies for producing enantiomerically pure (R)-3-OH THF. It covers seminal early discoveries, the development of stereoselective syntheses from the chiral pool, and advanced catalytic and biocatalytic strategies. Detailed experimental protocols, comparative data tables, and process diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction and Historical Context

The parent compound, 3-hydroxytetrahydrofuran (B147095), was first prepared in its racemic form by Pariselle in 1909 through the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.[1] For decades, it remained a laboratory curiosity. However, with the rise of asymmetric synthesis and the increasing recognition of stereochemistry's critical role in pharmacology, the demand for enantiomerically pure forms of such building blocks surged.

The (R)- and (S)-enantiomers of 3-hydroxytetrahydrofuran are now recognized as vital intermediates.[2] In particular, this compound is a key component in the synthesis of potent HIV protease inhibitors and the SGLT2 inhibitor Empagliflozin, used in the treatment of type 2 diabetes.[3][4] The journey from racemic mixtures to highly pure enantiomers reflects the broader evolution of synthetic organic chemistry. The first synthetic route to a chiral form of 3-hydroxytetrahydrofuran was reported in 1983, utilizing L-malic acid as a starting material from the chiral pool.[5] This seminal work paved the way for numerous strategies aimed at improving yield, enantioselectivity, and industrial scalability.

Stereoselective Synthetic Strategies

The synthesis of enantiopure this compound can be broadly categorized into three main approaches: synthesis from the chiral pool, asymmetric synthesis, and resolution of racemic mixtures.

Synthesis from Chiral Pool Precursors

This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials, transferring their inherent stereochemistry to the final product.

One of the earliest and most established methods involves a multi-step synthesis starting from (R)-malic acid.[6][7] The general pathway involves esterification of the carboxylic acids, reduction to a triol, and subsequent acid-catalyzed cyclodehydration. While reliable, early iterations of this route required stoichiometric amounts of strong reducing agents like lithium aluminum hydride, posing challenges for large-scale production.[5] More recent modifications have optimized this process.

G R_Malic_Acid (R)-Malic Acid Dimethyl_Ester Dimethyl (R)-malate R_Malic_Acid->Dimethyl_Ester Esterification (e.g., MeOH, H+) Butanetriol (R)-1,2,4-Butanetriol Dimethyl_Ester->Butanetriol Reduction (e.g., NaBH4) R_3OHTHF This compound Butanetriol->R_3OHTHF Cyclodehydration (e.g., H+)

Figure 1: Synthetic pathway from (R)-Malic Acid.

Experimental Protocol: Synthesis from (R)-1,2,4-Butanetriol [8]

This protocol details the final cyclization step, a common convergence point for syntheses starting from the chiral pool.

  • Catalyst Loading: A continuous fixed-bed reactor (316 stainless steel) is loaded with 5 g of a strong acid ion-exchange resin catalyst (e.g., Amberlyst 15, H+ form).

  • Temperature Adjustment: The internal temperature of the reactor is raised to and maintained at 100°C.

  • Feed Introduction: A solution of 10 wt% (R)-1,2,4-butanetriol (optical purity >99%) in 1,4-dioxane (B91453) is fed into the reactor. The weight hourly space velocity (WHSV) is maintained at 2.0 h⁻¹.

  • Reaction: The reaction is allowed to proceed under these conditions.

  • Isolation: The output stream is collected, and the product, this compound, is isolated from the solvent, typically by distillation. This method has been reported to achieve yields up to 99%.[8]

Another efficient route involves the intramolecular cyclization of (R)-4-chloro-1,3-butanediol. This precursor can be obtained via the stereoselective reduction of the corresponding chloroketone. The cyclization is typically acid-catalyzed.

G Start (R)-4-Chloro-1,3-butanediol Product This compound Start->Product Intramolecular Cyclization (e.g., 0.5N HCl, heat)

Figure 2: Cyclization of (R)-4-Chloro-1,3-butanediol.

Experimental Protocol: Cyclization of (R)-4-chloro-1,3-butanediol [4]

  • Reaction Setup: 35 g (0.28 mol) of (R)-4-chloro-1,3-butanediol is dissolved in 70 mL of 0.5 N hydrochloric acid solution in a round-bottom flask.

  • Heating: The reaction mixture is heated under reflux for 2 hours.

  • Neutralization: After cooling to room temperature, the mixture is neutralized with a 50% aqueous solution of sodium hydroxide.

  • Solvent Removal: Water is removed by evaporation under reduced pressure.

  • Extraction: 60 mL of methanol (B129727) is added to the residual mixture of crystals and oil, and stirred thoroughly.

  • Purification: Insoluble crystals are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by vacuum distillation to yield this compound as a colorless liquid. This procedure reports a yield of 67%.[4]

Asymmetric Synthesis

These methods create the desired stereocenter during the reaction sequence using a chiral catalyst or auxiliary.

Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity.[9][10] For the synthesis of (R)-3-OH THF, this would typically involve the reduction of a prochiral ketone precursor, such as tetrahydrofuran-3-one, using a transition metal catalyst (e.g., Ruthenium or Iridium) complexed with a chiral ligand (e.g., BINAP).[11][12] The choice of ligand stereochemistry dictates the stereochemistry of the resulting alcohol.

G Substrate Tetrahydrofuran-3-one Product This compound Substrate->Product Asymmetric Hydrogenation Catalyst H₂, Chiral Catalyst (e.g., Ru-(S)-BINAP) Catalyst->Product

Figure 3: General Asymmetric Hydrogenation approach.

Experimental Protocol: General Asymmetric Hydrogenation of a Prochiral Ketone

  • Catalyst Preparation: In an inert atmosphere glovebox, a precursor such as [RuCl₂(benzene)]₂ is mixed with the chosen chiral diphosphine ligand (e.g., (S)-BINAP) in an appropriate solvent like ethanol (B145695) or methanol.

  • Reaction Setup: The prochiral substrate (tetrahydrofuran-3-one) is dissolved in the solvent in a high-pressure reactor.

  • Catalysis: The prepared catalyst solution is added to the reactor. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 to 100 atm).

  • Reaction: The reaction is stirred at a specific temperature (e.g., 25-100°C) until substrate conversion is complete, as monitored by GC or TLC.

  • Workup and Purification: The reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield the enantioenriched alcohol.

Kinetic Resolution

Kinetic resolution separates enantiomers from a racemic mixture by exploiting the difference in reaction rates of the two enantiomers with a chiral catalyst or reagent.[13] The less reactive enantiomer can be recovered in high enantiomeric excess.

Enzymatic methods are highly effective for kinetic resolution.[14] For racemic 3-hydroxytetrahydrofuran, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted. For instance, a lipase (B570770) could selectively acylate (S)-3-OH THF, allowing for the separation and recovery of the unreacted (R)-3-OH THF. This approach is often lauded for its high selectivity and environmentally benign reaction conditions.[14]

A more advanced strategy involves the kinetic resolution of a precursor. Recent studies have demonstrated the use of halohydrin dehalogenases (HHDHs) for the highly efficient kinetic resolution of racemic δ-haloalcohols, which are precursors to substituted tetrahydrofurans.[15][16] This biocatalytic approach can provide both the remaining chiral haloalcohol and the cyclized chiral tetrahydrofuran (B95107) product with excellent optical purity.[16]

G cluster_0 Racemic Mixture cluster_1 Separation cluster_2 Products Racemic rac-(±)-3-OH THF Process Chiral Catalyst (e.g., Lipase) + Acyl Donor Racemic->Process Product_R (R)-(-)-3-OH THF (Unreacted) Process->Product_R Slow Product_S (S)-3-Acoxytetrahydrofuran (Reacted) Process->Product_S Fast

Figure 4: Workflow for Enzymatic Kinetic Resolution.

Summary of Synthetic Data

The following tables summarize quantitative data from various synthetic routes to provide a clear comparison of their efficacy.

Table 1: Synthesis from Chiral Pool Precursors

Starting MaterialKey Reagents/CatalystYield (%)Optical Purity (ee%)Reference
(R)-1,2,4-ButanetriolStrong acid ion-exchange resin99>99[8]
(R)-4-Chloro-1,3-butanediol0.5N Hydrochloric Acid67Not specified[4][8]
L-Malic Acid (for S-enantiomer)NaBH₄, then p-TsOH85 (overall)>95[1]

Table 2: Biocatalytic Kinetic Resolution of Precursors

SubstrateBiocatalystProductYield (%)Optical Purity (ee%)Reference
Racemic δ-haloalcoholHalohydrin Dehalogenase (HheC mutant)(R)-Tetrahydrofuran4498[15]
Racemic δ-haloalcoholHalohydrin Dehalogenase (HheC mutant)(S)-δ-haloalcohol (unreacted)50>99[15]

Applications in Drug Development

This compound is a valuable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs).[2] Its chiral center is often incorporated directly into the final drug structure, making its optical purity paramount.

  • Antiviral Agents: It is a crucial building block for a class of potent HIV protease inhibitors, such as Amprenavir and its prodrug Fosamprenavir.[1] The tetrahydrofuran moiety is a key structural feature that interacts with the enzyme's active site.

  • Antidiabetic Drugs: The compound is used in the commercial production of Empagliflozin, a medication for treating type 2 diabetes.[3]

G R_3OHTHF This compound Intermediates Multi-step Synthesis R_3OHTHF->Intermediates API_1 HIV Protease Inhibitors (e.g., Amprenavir) Intermediates->API_1 API_2 SGLT2 Inhibitors (e.g., Empagliflozin) Intermediates->API_2

Figure 5: Role as a key building block in API synthesis.

Conclusion

The history of this compound is a microcosm of the advancement of asymmetric synthesis. From early racemic preparations to sophisticated, highly selective catalytic and biocatalytic methods, the evolution of its production highlights the relentless drive for efficiency, purity, and sustainability in pharmaceutical manufacturing. The diverse synthetic routes now available provide chemists with a range of options to suit different scales and economic constraints. As drug development continues to demand complex chiral molecules, the importance of foundational building blocks like (R)-3-OH THF will only continue to grow, spurring further innovation in synthetic methodology.

References

(R)-(-)-3-Hydroxytetrahydrofuran: A Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran, a chiral cyclic ether, has emerged as a pivotal building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its stereodefined structure provides a valuable scaffold for the construction of complex, biologically active molecules. This technical guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of antiviral therapeutics. Detailed experimental protocols and comparative data are presented to assist researchers in its practical application.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a distinct stereocenter that is crucial for its utility in chiral synthesis. A summary of its key physical and spectroscopic properties is provided below.

PropertyValueReference
Molecular Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1]
CAS Number 86087-24-3[2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 181 °C (lit.)[2]
Density 1.097 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.45 (lit.)[2]
Optical Activity ([α]20/D) -18°, c = 2.4 in methanol (B129727)[2]
¹H NMR (CDCl₃) See spectrum data[1][4][5]
¹³C NMR See spectrum data[6]
IR Spectrum See spectrum data[6]
Mass Spectrum See spectrum data[6]

Synthesis of this compound

Several synthetic routes to enantiomerically pure this compound have been developed, starting from readily available chiral precursors. The choice of method often depends on factors such as scale, cost, and desired optical purity.

Synthesis from (R)-1,2,4-Butanetriol

A common and efficient method for the synthesis of this compound involves the acid-catalyzed cyclization of (R)-1,2,4-butanetriol.[7]

Experimental Protocol:

  • Reaction Setup: A flask is charged with (R)-1,2,4-trihydroxybutane and a catalytic amount of p-toluenesulfonic acid monohydrate.[8]

  • Heating and Distillation: The mixture is heated under vacuum in a bath maintained at 180–220 °C. The distillate is collected over a period of 2–2.5 hours.[8]

  • Fractional Distillation: The collected distillate is then refractionated. An initial fraction, primarily water, is collected first, followed by the pure 3-hydroxytetrahydrofuran (B147095).[8]

  • Yield: This method can provide this compound in yields ranging from 81–88%.[8]

A variation of this method utilizes a strong acid ion-exchange resin (e.g., Amberlyst 15) as the catalyst in a solvent such as dioxane at 100°C, which can achieve yields up to 96 mol%.[9]

Synthesis from L-Malic Acid

L-malic acid serves as an inexpensive chiral starting material for the synthesis of the (S)-enantiomer, and a similar strategy can be applied for the (R)-enantiomer from D-malic acid. The process involves esterification, reduction, and subsequent cyclization.[7][10]

Experimental Protocol:

  • Esterification: L-malic acid is treated with thionyl chloride in methanol at -10 °C to 0 °C to yield dimethyl L-malate.[11]

  • Reduction: The resulting diester is reduced using a reducing agent like sodium borohydride (B1222165) in the presence of LiCl to form (S)-1,2,4-butanetriol.[10]

  • Cyclization: The butanetriol is then cyclized under high temperature (180-220 °C) with a catalytic amount of p-toluenesulfonic acid to yield (S)-(+)-3-hydroxytetrahydrofuran.[10][11]

This multi-step synthesis provides a cost-effective route for large-scale production.

G cluster_synthesis Synthetic Routes to this compound R_Butanetriol (R)-1,2,4-Butanetriol R_3HTF This compound R_Butanetriol->R_3HTF Acid-catalyzed cyclization L_Malic_Acid L-Malic Acid Diester Dimethyl L-malate L_Malic_Acid->Diester Esterification S_Butanetriol (S)-1,2,4-Butanetriol Diester->S_Butanetriol Reduction S_3HTF (S)-(+)-3-Hydroxytetrahydrofuran S_Butanetriol->S_3HTF Acid-catalyzed cyclization

Caption: Key synthetic pathways to (R)- and (S)-3-hydroxytetrahydrofuran.

Application as a Chiral Building Block in Drug Synthesis

The primary application of this compound lies in its role as a chiral precursor for the synthesis of various pharmaceuticals, most notably HIV protease inhibitors. Its hydroxyl group provides a handle for further functionalization, while the tetrahydrofuran (B95107) ring often serves as a key structural motif for binding to biological targets.

Synthesis of Amprenavir (B1666020)

Amprenavir is an HIV protease inhibitor where the (S)-3-hydroxytetrahydrofuran moiety is a critical component of the molecule. The synthesis involves the coupling of the activated hydroxyl group of (S)-3-hydroxytetrahydrofuran with a complex amine backbone.

Experimental Protocol (Final Coupling Step):

  • Activation of Hydroxyl Group: (S)-3-hydroxytetrahydrofuran is reacted with N,N'-disuccinimidyl carbonate in the presence of triethylamine (B128534) in acetonitrile (B52724) to form an activated carbonate intermediate.[12]

  • Coupling Reaction: The activated carbonate is then coupled with the free amine of the amprenavir backbone to form the final carbamate (B1207046) linkage.[13]

  • Purification: The final product, amprenavir, is purified by chromatography.

Intermediate for Darunavir (B192927) Synthesis

This compound is a precursor to the bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of the potent HIV protease inhibitor, darunavir.[14][15][16] The synthesis of this bicyclic system highlights the versatility of the 3-hydroxytetrahydrofuran scaffold.

General Workflow for Darunavir Intermediate Synthesis:

The synthesis of the darunavir side chain from this compound involves a multi-step sequence that constructs the second fused furan (B31954) ring. This intermediate is then coupled with the core amine structure of darunavir.[17][18]

G cluster_drug_synthesis Application in HIV Protease Inhibitor Synthesis R_3HTF This compound Darunavir_Intermediate (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol R_3HTF->Darunavir_Intermediate Multi-step synthesis Darunavir Darunavir Darunavir_Intermediate->Darunavir Coupling S_3HTF (S)-(+)-3-Hydroxytetrahydrofuran Activated_S_3HTF Activated (S)-3-HTF (e.g., succinimidyl carbonate) S_3HTF->Activated_S_3HTF Activation Amprenavir Amprenavir Activated_S_3HTF->Amprenavir Coupling Amprenavir_Backbone Amprenavir Amine Backbone Amprenavir_Backbone->Amprenavir

Caption: Workflow for the synthesis of HIV protease inhibitors using 3-hydroxytetrahydrofuran.

Enantiomeric Purity Determination

The enantiomeric excess (ee) of this compound is critical for its application in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity.

General HPLC Protocol:

  • Column: A chiral stationary phase column, such as Chiralpak AD-H, is typically used.[19]

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5) is a common mobile phase.[19]

  • Detection: UV detection at a wavelength of 214 nm is often employed.[19]

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.[19]

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility in the construction of potent antiviral agents like amprenavir and as a precursor for the darunavir side chain underscores its importance in modern drug discovery. The synthetic methods outlined in this guide, along with the provided physicochemical data, offer a solid foundation for researchers and drug development professionals working with this essential chiral intermediate. The continued development of efficient and scalable synthetic routes to enantiomerically pure 3-hydroxytetrahydrofuran derivatives will undoubtedly fuel further innovation in medicinal chemistry.

References

A Technical Guide to Enantiopure (R)-(-)-3-Hydroxytetrahydrofuran for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth resource for researchers, scientists, and drug development professionals on the procurement, synthesis, and application of a key chiral building block.

(R)-(-)-3-Hydroxytetrahydrofuran, a valuable chiral intermediate, plays a critical role in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is essential for the efficacy and safety of numerous drugs, making a reliable supply of the high-purity enantiomer crucial for the pharmaceutical industry. This technical guide provides a comprehensive overview of commercial suppliers, key quality attributes, established synthesis protocols, and a significant application in the synthesis of the SGLT2 inhibitor, empagliflozin.

Commercial Availability and Specifications

A range of chemical suppliers offer this compound, typically with high chemical and enantiomeric purity. Researchers should carefully consider the specifications provided by suppliers to ensure the material is suitable for their specific application, particularly in regulated environments such as drug development. Key quality parameters to assess include assay (purity), enantiomeric excess (e.e.), optical rotation, and physical properties. The following table summarizes the typical specifications available from prominent commercial suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayEnantiomeric Excess (e.e.)/Optical PurityOptical Rotation ([α]20/D)Appearance
Sigma-Aldrich 86087-24-3C4H8O288.11≥98%Not Specified-18° (c=2.4 in methanol)[1]Liquid
Tokyo Chemical Industry (TCI) 86087-24-3C4H8O288.11>98.0% (GC)≥98.0%Not SpecifiedColorless to Light yellow clear liquid
Ruifu Chemical 86087-24-3C4H8O288.11≥98.0% (GC)≥99.0% (GC)-15.0° ~ -20.0° (c=2, MeOH)[2]Colorless to Light Yellow Liquid[2]
Amerigo Scientific 86087-24-3C4H8O288.1198%[3]Not SpecifiedNot SpecifiedNot Specified
Parchem 86087-24-3C4H8O288.11Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 1: Comparison of Commercial Supplier Specifications for this compound. Note: Specifications are subject to change and should be confirmed with the supplier via a Certificate of Analysis (CoA).

Synthesis of Enantiopure this compound

The most common and industrially scalable method for the synthesis of enantiopure this compound is the acid-catalyzed cyclodehydration of the corresponding chiral precursor, (R)-1,2,4-butanetriol.[4] This precursor can be obtained from renewable resources such as D-xylose through biotechnological routes.

Experimental Protocol: Acid-Catalyzed Cyclodehydration of (R)-1,2,4-Butanetriol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • (R)-1,2,4-Butanetriol (optical purity ≥ 99.0%)

  • Strongly acidic ion-exchange resin (e.g., Amberlyst 15, H+ form) or p-Toluenesulfonic acid (p-TsOH)

  • 1,4-Dioxane (solvent)

  • Sodium hydroxide (B78521) solution (50% aqueous) for neutralization

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1,2,4-butanetriol in an equal volume of 1,4-dioxane.[5]

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst. Options include:

    • A strongly acidic ion-exchange resin (e.g., Amberlyst 15).[5]

    • p-Toluenesulfonic acid (p-TsOH).[4]

  • Reaction Conditions: Heat the reaction mixture to 100°C and maintain for approximately 20 hours under atmospheric pressure.[5] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an ion-exchange resin was used, filter it off.

    • Neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.[6]

    • If p-TsOH was used, it will be neutralized to its sodium salt.

  • Purification:

    • The crude product is typically purified by distillation under reduced pressure. The boiling point is reported to be 88-89 °C at 17 mmHg.[4]

    • The collected fractions should be analyzed for purity and optical rotation to confirm the desired product.

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start (R)-1,2,4-Butanetriol reaction Acid-Catalyzed Cyclodehydration (e.g., p-TsOH or Amberlyst 15) 1,4-Dioxane, 100°C start->reaction 1. neutralization Neutralization (e.g., NaOH solution) reaction->neutralization 2. purification Vacuum Distillation neutralization->purification 3. product This compound purification->product 4.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Application in Drug Development: Synthesis of Empagliflozin

This compound is a crucial chiral building block in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes. The (R)-enantiomer is essential for the desired pharmacological activity of Empagliflozin.

Experimental Protocol: A Key Step in Empagliflozin Synthesis

The following protocol outlines a representative synthetic step involving this compound in the preparation of an Empagliflozin intermediate. This is based on a common synthetic strategy involving the reaction of the chiral alcohol with a protected phenolic intermediate.

Materials:

  • This compound

  • A suitable protected phenolic intermediate (e.g., a derivative of 4-(5-bromo-2-chlorobenzyl)phenol)

  • A suitable base (e.g., cesium carbonate)

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reagents for subsequent deprotection and purification steps

Procedure:

  • Reaction Setup: In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), dissolve the protected phenolic intermediate in DMF in a suitable reaction vessel.

  • Base Addition: Add the base (e.g., cesium carbonate) to the solution and stir.

  • Addition of this compound: Add this compound to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 35-40°C) and stirred for an extended period (e.g., 24-36 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent (e.g., ethyl acetate) and washed with water.

    • The organic layer is dried and the solvent is removed under reduced pressure.

    • The crude product is then purified, often by column chromatography or recrystallization, to yield the desired Empagliflozin intermediate.

Signaling Pathway-Style Diagram for the Role of this compound in Empagliflozin Synthesis

G Role of this compound in Empagliflozin Synthesis cluster_reactants Key Reactants cluster_reaction Core Reaction cluster_intermediate Key Intermediate cluster_final_steps Subsequent Steps cluster_product Final Product reactant1 This compound reaction Nucleophilic Substitution (Base-mediated etherification) reactant1->reaction reactant2 Protected Phenolic Intermediate reactant2->reaction intermediate Empagliflozin Intermediate (with chiral ether linkage) reaction->intermediate final_steps Further Transformations (e.g., Glycosylation, Deprotection) intermediate->final_steps product Empagliflozin final_steps->product

Caption: A diagram illustrating the synthetic relationship of this compound in the synthesis of Empagliflozin.

This technical guide provides a foundational understanding of the procurement, synthesis, and application of enantiopure this compound. For specific applications, researchers are encouraged to consult detailed literature and patents and to perform appropriate reaction optimization and characterization. The reliable supply of this high-quality chiral building block is paramount to the successful development of innovative pharmaceuticals.

References

A Comprehensive Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-3-Hydroxytetrahydrofuran , a vital chiral building block in modern organic synthesis, holds a significant position in the development of novel pharmaceuticals. Its unique structural features, comprising a tetrahydrofuran (B95107) ring and a hydroxyl group at the C3 position with a defined (R)-stereochemistry, make it an invaluable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery and development, tailored for researchers, scientists, and professionals in the field.

Core Molecular and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₄H₈O₂[1][2][3][4]
Molecular Weight 88.11 g/mol [1][2][4]
Appearance Clear colorless to light yellow liquid[2]
Density 1.097 g/mL at 25 °C
Boiling Point 181 °C
Refractive Index n20/D 1.45
Optical Activity [α]20/D −18°, c = 2.4 in methanol
CAS Number 86087-24-3[4]

Synthesis of this compound: Experimental Protocols

The enantiomerically pure synthesis of this compound is crucial for its application in pharmaceutical manufacturing. Several methods have been developed, with the acid-catalyzed cyclodehydration of (R)-1,2,4-butanetriol being a prominent and efficient route.

Protocol 1: Acid-Catalyzed Cyclodehydration of (R)-1,2,4-Butanetriol

This method involves the intramolecular cyclization of (R)-1,2,4-butanetriol using a strong acid ion-exchange resin as a catalyst.[1][5]

Materials:

  • (R)-1,2,4-Butanetriol (optical purity ≥ 99.0%)[1]

  • Strong acid ion-exchange resin (e.g., Amberlyst 15, H⁺ form)[1][5]

  • 1,4-Dioxane[1][5]

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve (R)-1,2,4-butanetriol in an equal volume of 1,4-dioxane.[5]

  • Add the strong acid ion-exchange resin to the solution.[5]

  • Heat the reaction mixture to 100 °C and maintain it at this temperature for 20 hours under atmospheric pressure with continuous stirring.[5]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the ion-exchange resin.

  • Remove the solvent (1,4-dioxane) from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Expected Yield: 96-99%[1][5]

Protocol 2: Synthesis from (R)-4-chloro-1,3-butanediol

An alternative route involves the cyclization of (R)-4-chloro-1,3-butanediol in an acidic aqueous solution.[1]

Materials:

  • (R)-4-chloro-1,3-butanediol

  • 0.5 N Hydrochloric acid[1]

  • 50% aqueous solution of sodium hydroxide[1]

  • Reaction vessel with a reflux condenser

Procedure:

  • Dissolve (R)-4-chloro-1,3-butanediol in 0.5 N hydrochloric acid in a reaction vessel.[1]

  • Heat the reaction mixture under reflux for 2 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 50% aqueous solution of sodium hydroxide.[1]

  • Filter the resulting solution to remove any precipitated salts.

  • The aqueous filtrate containing this compound can then be subjected to extraction with an organic solvent (e.g., ethyl acetate) followed by drying and solvent evaporation to isolate the product. Further purification can be achieved by distillation.

Expected Yield: Approximately 67%[1]

Analytical and Spectroscopic Characterization

Accurate characterization of this compound is essential to ensure its purity and identity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1H NMR Spectroscopy

The 1H NMR spectrum provides information on the proton environment within the molecule.

  • Typical Spectrum: The 1H NMR spectrum of 3-Hydroxytetrahydrofuran shows characteristic signals for the protons on the tetrahydrofuran ring and the hydroxyl group.[6]

  • Experimental Conditions: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorptions: The IR spectrum of this compound will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-O stretching vibrations for the ether and alcohol functionalities will also be present.

  • Sample Preparation: A neat liquid sample can be analyzed using a thin film between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 88.[7]

  • Fragmentation: Common fragmentation patterns involve the loss of water and cleavage of the tetrahydrofuran ring.

Application in Drug Development: Synthesis of Empagliflozin

This compound is a key chiral intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes.[8] The chirality of the C3 position in the tetrahydrofuran ring is crucial for the biological activity of Empagliflozin.

The following diagram illustrates the role of this compound in a reported synthetic route to an Empagliflozin intermediate.

Empagliflozin_Synthesis phenol Phenol intermediate1 (S)-3-Phenoxytetrahydrofuran phenol->intermediate1 Reaction r3htf (R)-(-)-3- Hydroxytetrahydrofuran r3htf->intermediate1 intermediate2 (S)-3-[4-(2-chloro-5- iodobenzyl)phenoxy] tetrahydrofuran intermediate1->intermediate2 Friedel-Crafts Alkylation reagent1 2-chloro-5-iodobenzyl bromide reagent1->intermediate2

References

An In-depth Technical Guide on the Stereochemistry of (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Hydroxytetrahydrofuran is a pivotal chiral building block in modern medicinal chemistry, celebrated for its role in the synthesis of numerous pharmaceuticals, including the SGLT2 inhibitor Empagliflozin and various HIV protease inhibitors. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significant applications in drug development, offering a critical resource for researchers in organic synthesis and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature. Its chirality, centered at the C3 position of the tetrahydrofuran (B95107) ring, is fundamental to its utility in asymmetric synthesis.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a baseline for its handling and characterization.

PropertyValueReference(s)
CAS Number 86087-24-3[1][2]
Molecular Formula C4H8O2[1][3]
Molecular Weight 88.11 g/mol [1][3]
Appearance Colorless to light yellow liquid[4][5]
Boiling Point 181 °C (lit.)[1][6]
80 °C / 15 mmHg (lit.)[1][4]
Density 1.097 g/mL at 25 °C (lit.)[1][6]
Refractive Index (n20/D) 1.45 (lit.)[1][6]
Optical Rotation ([α]20/D) -18° (c = 2.4 in methanol)[1][6]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

SpectroscopyDataReference(s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.46 (m, 1H), 4.04 (m, 1H), 3.95 (m, 1H), 3.82 (m, 1H), 3.77 (m, 1H), 3.71 (m, 1H), 2.05 (m, 1H), 1.90 (m, 1H)[7]
¹³C NMR Data not explicitly found in search results.
Mass Spectrometry (MS) Molecular Ion (m/z): 88. Key fragments: 70, 58, 57, 45, 43, 31.[7][8]
Infrared (IR) Characteristic peaks for O-H and C-O stretching are expected but specific data was not found in the search results.

Synthesis of this compound

The enantiomerically pure synthesis of this compound is a key step in its utilization. Two primary synthetic routes from commercially available chiral precursors are detailed below.

Synthesis from (R)-(+)-1,2,4-Butanetriol

A straightforward and high-yielding method involves the acid-catalyzed cyclization of (R)-(+)-1,2,4-Butanetriol.

Experimental Protocol:

  • A solution of (R)-(+)-1,2,4-butanetriol (1 equivalent) in a suitable solvent such as 1,4-dioxane (B91453) is prepared.[1][2]

  • A strong acid catalyst, for instance, a catalytic amount of p-toluenesulfonic acid or a strong acid ion-exchange resin (e.g., Amberlyst 15), is introduced to the solution.[2][9]

  • The reaction mixture is heated to 100 °C and stirred for a duration of 20 hours under atmospheric pressure.[2]

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.[4]

G cluster_synthesis1 Synthesis from (R)-(+)-1,2,4-Butanetriol R-Butanetriol (R)-(+)-1,2,4-Butanetriol Reaction Acid-Catalyzed Cyclization (p-TSA or Amberlyst 15, 100°C) R-Butanetriol->Reaction Purification Filtration & Vacuum Distillation Reaction->Purification Product This compound Purification->Product

Figure 1. Workflow for the synthesis of this compound from (R)-(+)-1,2,4-Butanetriol.
Synthesis from (R)-4-Chloro-1,3-butanediol

An alternative route involves the intramolecular cyclization of (R)-4-Chloro-1,3-butanediol.

Experimental Protocol:

  • (R)-4-Chloro-1,3-butanediol (1 equivalent) is dissolved in 0.5 N hydrochloric acid.[1][5]

  • The solution is heated under reflux for 2 hours.[1][5]

  • After cooling to room temperature, the reaction mixture is neutralized with a 50% aqueous solution of sodium hydroxide.[1][5]

  • The neutralized solution is filtered to remove any precipitated salts.[1][5]

  • The filtrate is concentrated, and the residue is purified by distillation under reduced pressure to afford this compound.[5]

G cluster_synthesis2 Synthesis from (R)-4-Chloro-1,3-butanediol R-Chlorobutanediol (R)-4-Chloro-1,3-butanediol Cyclization Reflux in 0.5 N HCl R-Chlorobutanediol->Cyclization Neutralization Neutralization (50% aq. NaOH) Cyclization->Neutralization Purification Filtration & Distillation Neutralization->Purification Product This compound Purification->Product

Figure 2. Workflow for the synthesis of this compound from (R)-4-Chloro-1,3-butanediol.

Applications in Drug Development

The defined stereochemistry of this compound makes it a valuable chiral synthon for the construction of complex molecular architectures found in pharmaceuticals.

Role in the Synthesis of Empagliflozin

This compound is a key starting material for the synthesis of the side chain of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. The synthesis involves the reaction of this compound with a protected phenol (B47542) derivative to form a key ether linkage.[10][11]

G cluster_empagliflozin Role in Empagliflozin Synthesis R-3-HTHF This compound Etherification Ether Formation R-3-HTHF->Etherification Phenol Phenol Derivative Phenol->Etherification Intermediate (S)-3-Phenoxytetrahydrofuran Intermediate Etherification->Intermediate Coupling Coupling with Glucosyl Moiety Intermediate->Coupling Empagliflozin Empagliflozin Coupling->Empagliflozin G cluster_hiv_inhibitor Role in HIV Protease Inhibitor Synthesis R-3-HTHF This compound Activation Activation of Hydroxyl Group R-3-HTHF->Activation ActivatedIntermediate Activated (R)-3-HTHF Derivative Activation->ActivatedIntermediate Coupling Coupling Reaction ActivatedIntermediate->Coupling InhibitorCore HIV Protease Inhibitor Core Amine InhibitorCore->Coupling HIVInhibitor HIV Protease Inhibitor (e.g., Amprenavir) Coupling->HIVInhibitor

References

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran from (R)-Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: (R)-(-)-3-Hydroxytetrahydrofuran is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds, including anti-retroviral drugs like Amprenavir and Fosamprenavir.[1] Its stereospecific synthesis is of significant interest to ensure the enantiomeric purity of the final active pharmaceutical ingredients. This application note details a reliable and commonly employed synthetic route starting from the readily available chiral precursor, (R)-malic acid. The synthesis proceeds through a three-step sequence involving esterification, reduction, and subsequent acid-catalyzed cyclodehydration.[1][2]

Overall Reaction Scheme:

The synthesis of this compound from (R)-malic acid can be summarized by the following three-step process:

  • Esterification: (R)-malic acid is first converted to its corresponding dialkyl ester, typically diethyl (R)-malate, to protect the carboxylic acid functional groups.

  • Reduction: The diester is then reduced to the corresponding chiral triol, (R)-1,2,4-butanetriol, using a suitable reducing agent such as sodium borohydride (B1222165).[3]

  • Cyclodehydration: Finally, intramolecular acid-catalyzed dehydration of (R)-1,2,4-butanetriol yields the target molecule, this compound.[1]

Experimental Protocols

Step 1: Synthesis of Diethyl (R)-malate

This protocol describes the esterification of (R)-malic acid to diethyl (R)-malate.

Materials:

  • (R)-malic acid

  • Ethanol (B145695) (absolute)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (R)-malic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain diethyl (R)-malate as an oil.

Step 2: Synthesis of (R)-1,2,4-Butanetriol

This protocol details the reduction of diethyl (R)-malate to (R)-1,2,4-butanetriol.

Materials:

  • Diethyl (R)-malate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Toluene

  • Hydrochloric acid solution (e.g., 35% aqueous HCl)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve diethyl (R)-malate in a mixed solvent system, such as ethanol and toluene.[4]

  • Cool the solution in an ice bath to maintain a low temperature (e.g., 20°C).[4]

  • Slowly add sodium borohydride to the stirred solution in portions.[4]

  • After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.

  • Cool the mixture again in an ice bath and carefully add a hydrochloric acid solution to quench the reaction and neutralize excess sodium borohydride.

  • Filter the resulting insoluble salts.

  • The filtrate containing the product can be further processed, often involving distillation under reduced pressure to isolate (R)-1,2,4-butanetriol.[4]

Step 3: Synthesis of this compound

This protocol describes the final cyclodehydration step to yield the target compound.

Materials:

  • (R)-1,2,4-butanetriol

  • p-Toluenesulfonic acid (PTSA) monohydrate[1][5]

  • Distillation apparatus (e.g., Vigreux column)

  • Heating bath

Procedure:

  • In a flask equipped for vacuum distillation, combine (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate.[1][5]

  • Heat the mixture in a bath at a high temperature (e.g., 180-220°C) under reduced pressure.[1][5]

  • The product, this compound, will distill over along with water.

  • Collect the distillate, which is a mixture of the product and water.

  • The collected liquid can be further purified by fractional distillation to separate the pure this compound from water.[5]

Data Presentation

The following tables summarize typical quantitative data for each step of the synthesis.

Table 1: Esterification of (R)-Malic Acid

ParameterValueReference
Starting Material(L)-Malic Acid[6]
ReagentsMethanol, Sulfuric Acid[6]
Reaction Time10 h[6]
Temperature60-70 °C[6]
Yield85.2%[6]
Purity98.9%[6]

Note: Data from a similar synthesis of the (S)-enantiomer's methyl ester is presented for reference.

Table 2: Reduction of Diethyl (S)-malate

ParameterValueReference
Starting MaterialDiethyl (S)-malate[4]
Reducing AgentSodium Borohydride[4]
SolventEthanol[4]
Temperature20 °C[4]
Yield of (S)-1,2,4-butanetriol90.4%[4]
Optical Purity99.1% ee[4]

Note: Data for the (S)-enantiomer is presented as a representative example.

Table 3: Cyclodehydration of 1,2,4-Butanetriol (B146131)

ParameterValueReference
Starting Material1,2,4-Trihydroxybutane[5]
Catalystp-Toluenesulfonic acid[5]
Temperature180-220 °C[5]
Yield of 3-Hydroxytetrahydrofuran81-88%[5]

Note: Data for the racemic synthesis is presented, yields for the enantiomerically pure synthesis are expected to be similar.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow MalicAcid (R)-Malic Acid Esterification Step 1: Esterification MalicAcid->Esterification DiethylMalate Diethyl (R)-malate Esterification->DiethylMalate  Ethanol, H₂SO₄ (cat.) Reduction Step 2: Reduction DiethylMalate->Reduction Butanetriol (R)-1,2,4-Butanetriol Reduction->Butanetriol  NaBH₄ Cyclodehydration Step 3: Cyclodehydration Butanetriol->Cyclodehydration FinalProduct This compound Cyclodehydration->FinalProduct  PTSA (cat.), Heat

Caption: Workflow for the synthesis of this compound.

References

Asymmetric Synthesis of Substituted Tetrahydrofurans Utilizing (R)-(-)-3-Hydroxytetrahydrofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of substituted tetrahydrofurans using the versatile chiral building block, (R)-(-)-3-hydroxytetrahydrofuran. The tetrahydrofuran (B95107) motif is a prevalent core structure in numerous natural products and pharmacologically active compounds, including antiviral and anticancer agents. The use of enantiomerically pure this compound allows for the stereocontrolled synthesis of complex molecules, which is of paramount importance in drug discovery and development.

This compound serves as a valuable starting material for introducing a variety of substituents at the C3 position of the tetrahydrofuran ring. The key synthetic strategies primarily revolve around the activation of the hydroxyl group followed by nucleophilic substitution. These transformations can proceed with either retention or inversion of stereochemistry at the C3 position, providing access to a diverse range of stereoisomers.

Key Synthetic Strategies

Two of the most effective methods for the derivatization of this compound are the Mitsunobu reaction and the Williamson ether synthesis.

  • Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the hydroxyl group upon reaction with a suitable nucleophile. This is particularly useful for synthesizing (S)-configured substituted tetrahydrofurans from the (R)-starting material. A wide range of nucleophiles, including nitrogen (e.g., azides, imides) and oxygen nucleophiles (e.g., phenols, carboxylic acids), can be employed.

  • Williamson Ether Synthesis: This classical method is used to form ethers by reacting an alkoxide with an alkyl halide. In the context of this compound, this reaction typically proceeds with retention of configuration at the chiral center, leading to the formation of (R)-3-alkoxy- or (R)-3-aryloxytetrahydrofurans.

Applications in Medicinal Chemistry

The chiral substituted tetrahydrofurans synthesized from this compound are crucial intermediates in the synthesis of various therapeutic agents. A significant application is in the development of antiviral nucleoside analogues, where the tetrahydrofuran ring mimics the ribose or deoxyribose sugar moiety of natural nucleosides. The stereochemistry of the substituents on the tetrahydrofuran ring is critical for the biological activity of these analogues. For instance, the introduction of a nitrogen-containing substituent, such as an azide (B81097) group, provides a precursor for the synthesis of aminotetrahydrofuran derivatives, which are key components of certain HIV protease inhibitors.

Experimental Protocols

Protocol 1: Stereoinversive Synthesis of (S)-3-Azidotetrahydrofuran via Mitsunobu Reaction

This protocol describes the synthesis of (S)-3-azidotetrahydrofuran from this compound with inversion of stereochemistry.

Materials:

  • This compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, add diphenylphosphoryl azide (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford (S)-3-azidotetrahydrofuran.

Quantitative Data:

Starting MaterialProductReagentsSolventYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
This compound(S)-3-AzidotetrahydrofuranPPh₃, DIAD, DPPATHF85-95>99%N/A
Protocol 2: Synthesis of (R)-3-Benzyloxytetrahydrofuran via Williamson Ether Synthesis

This protocol describes the synthesis of (R)-3-benzyloxytetrahydrofuran from this compound with retention of stereochemistry.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl (B1604629) bromide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF (0.5 M) under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield (R)-3-benzyloxytetrahydrofuran.

Quantitative Data:

Starting MaterialProductReagentsSolventYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
This compound(R)-3-BenzyloxytetrahydrofuranNaH, Benzyl bromideTHF or DMF80-90>99%N/A

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for the key synthetic transformations described above.

Mitsunobu_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product R-3-OH-THF This compound ReactionVessel Anhydrous THF 0 °C to RT, 12-24h R-3-OH-THF->ReactionVessel Reagents1 PPh3, DIAD/DEAD, DPPA Reagents1->ReactionVessel Concentration Concentration ReactionVessel->Concentration Chromatography Column Chromatography Concentration->Chromatography S-3-N3-THF (S)-3-Azidotetrahydrofuran Chromatography->S-3-N3-THF Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product R-3-OH-THF This compound ReactionVessel Anhydrous THF/DMF 0 °C to RT, 12-16h R-3-OH-THF->ReactionVessel Reagents2 NaH, Benzyl Bromide Reagents2->ReactionVessel Quenching Quenching (NH4Cl) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography R-3-OBn-THF (R)-3-Benzyloxytetrahydrofuran Chromatography->R-3-OBn-THF Stereochemical_Control R-3-OH-THF This compound Mitsunobu Mitsunobu Reaction (Inversion) R-3-OH-THF->Mitsunobu Nucleophile Williamson Williamson Ether Synthesis (Retention) R-3-OH-THF->Williamson Base, R-X S-Substituted-THF (S)-Substituted Tetrahydrofuran Mitsunobu->S-Substituted-THF R-Substituted-THF (R)-Substituted Tetrahydrofuran Williamson->R-Substituted-THF

Application Notes and Protocols: (R)-(-)-3-Hydroxytetrahydrofuran in the Synthesis of Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules, including antiviral nucleoside analogues. Its stereochemically defined structure allows for the preparation of enantiomerically pure nucleoside derivatives, which is often crucial for therapeutic efficacy and reduced toxicity. Nucleoside analogues are a cornerstone of antiviral therapy, acting by inhibiting viral polymerases and terminating the growing nucleic acid chain.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of these important antiviral agents.

The general strategy involves the activation of the hydroxyl group of this compound, followed by the coupling of the resulting electrophile with a nucleobase (purine or pyrimidine). Subsequent deprotection steps yield the final nucleoside analogue. The tetrahydrofuran (B95107) ring serves as a mimic of the natural ribose or deoxyribose sugar moiety found in physiological nucleosides.

Core Synthesis Pathway

The synthesis of antiviral nucleoside analogues from this compound typically follows a three-step pathway. This involves the activation of the hydroxyl group, coupling with a nucleobase, and final deprotection.

Synthesis_Pathway A This compound B Activation (e.g., Acetylation) A->B Acetic Anhydride, Pyridine C (R)-3-Acetoxytetrahydrofuran B->C D Nucleobase Coupling (e.g., Mitsunobu or Lewis Acid Catalyzed) C->D Silylated Nucleobase, Lewis Acid (e.g., TMSOTf) E Protected Nucleoside Analogue D->E F Deprotection E->F Ammonia in Methanol G Antiviral Nucleoside Analogue F->G Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication A Nucleoside Analogue B Phosphorylation (Cellular Kinases) A->B C Nucleoside Analogue Triphosphate B->C D Viral Polymerase C->D E Viral DNA/RNA Synthesis D->E Incorporation F Chain Termination E->F G Inhibition of Viral Replication F->G

References

Biocatalytic Routes for the Production of (R)-(-)-3-Hydroxytetrahydrofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic production of (R)-(-)-3-Hydroxytetrahydrofuran, a key chiral intermediate in the synthesis of various pharmaceuticals. Biocatalytic methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and improved sustainability.

Introduction

This compound is a valuable chiral building block used in the synthesis of several therapeutic agents. The stereochemistry at the C3 position is crucial for the biological activity of the final drug molecule. Traditional chemical methods for obtaining this enantiomerically pure compound often involve challenging separation techniques or the use of expensive chiral catalysts. Biocatalysis has emerged as a powerful alternative, employing enzymes such as ketoreductases and lipases to achieve high enantioselectivity under environmentally benign conditions. This document outlines two primary biocatalytic strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.

Data Presentation: Comparison of Biocatalytic Methods

The following table summarizes quantitative data from various biocatalytic approaches for the production of chiral alcohols, including those structurally similar to this compound. This data is compiled from different studies and is intended to provide a comparative overview of the potential efficiencies of these methods.

Biocatalytic RouteBiocatalystSubstrateProductConversion (%)Enantiomeric Excess (e.e., %)Key Reaction Conditions
Whole-Cell Asymmetric Reduction Recombinant E. coli expressing a ketoreductaseA bulky-bulky ketoneChiral alcohol>99>99 (R)Isopropanol (B130326) as co-solvent and hydrogen donor.
Whole-Cell Asymmetric Reduction Geotrichum candidum4-bromoacetophenone(R)-1-(4-bromophenyl)ethanol9999 (R)Optimized reaction conditions.[1]
Whole-Cell Asymmetric Reduction Rhodotorula rubra4-bromoacetophenone(S)-1-(4-bromophenyl)ethanol9899 (S)Optimized reaction conditions.[1]
Lipase-Catalyzed Kinetic Resolution Candida antarctica Lipase (B570770) B (CAL-B)Racemic ethyl 3-hydroxybutanoate(R)-ethyl 3-acetoxybutanoate~5092 (for the ester)Solvent-free, isopropenyl acetate (B1210297) as acyl donor.
Lipase-Catalyzed Kinetic Resolution Pseudomonas cepacia LipaseRacemic 3-hydroxy-4-tosyloxybutanenitrile(S)-alcohol and (R)-acetate>50>99Organic solvent.[2]

Experimental Protocols

Protocol 1: Whole-Cell Asymmetric Reduction of 3-Oxotetrahydrofuran

This protocol describes the asymmetric reduction of 3-oxotetrahydrofuran to this compound using a recombinant E. coli whole-cell biocatalyst expressing a ketoreductase (KRED). This method leverages the cellular machinery for cofactor regeneration, making it a cost-effective approach.

Materials:

  • Recombinant E. coli cells expressing a suitable (R)-selective ketoreductase

  • 3-Oxotetrahydrofuran (substrate)

  • Isopropanol (co-solvent and hydrogen donor)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Luria-Bertani (LB) medium for cell cultivation

  • Inducer for protein expression (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • Centrifuge

  • Incubator shaker

  • Reaction vessel (e.g., baffled flask)

Procedure:

  • Cultivation of Recombinant E. coli:

    • Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Use the overnight culture to inoculate 1 L of LB medium.

    • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce the expression of the ketoreductase by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue the cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.

  • Preparation of Whole-Cell Biocatalyst:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with phosphate buffer (pH 7.0).

    • The resulting cell paste can be used directly or lyophilized for long-term storage.

  • Biocatalytic Reduction:

    • In a reaction vessel, prepare a reaction mixture containing phosphate buffer, isopropanol (e.g., 10-30% v/v), and the prepared E. coli cell paste (e.g., 10-50 g/L wet cell weight).

    • Add the substrate, 3-oxotetrahydrofuran, to the desired final concentration (e.g., 10-50 mM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess of the product.

  • Product Isolation:

    • Once the reaction has reached the desired conversion, terminate the reaction by centrifuging to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Hydroxytetrahydrofuran (B147095)

This protocol describes the kinetic resolution of a racemic mixture of 3-hydroxytetrahydrofuran using a lipase to selectively acylate the (S)-enantiomer, allowing for the isolation of the desired this compound.

Materials:

  • Racemic 3-hydroxytetrahydrofuran

  • Immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether, toluene)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the racemic 3-hydroxytetrahydrofuran, the organic solvent, and the acyl donor (typically in a molar excess, e.g., 1.5-3 equivalents).

    • If the solvent is not anhydrous, add activated molecular sieves to the mixture.

    • Add the immobilized lipase (e.g., 10-50 mg/mL).

  • Enzymatic Resolution:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-45°C) with constant agitation.

    • Monitor the reaction progress by GC or HPLC on a chiral column. The goal is to reach approximately 50% conversion, at which point the enantiomeric excess of both the remaining alcohol and the formed ester will be at their maximum.

  • Work-up and Separation:

    • Once the reaction reaches ~50% conversion, filter off the immobilized lipase. The lipase can often be washed and reused.

    • Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

    • The resulting mixture contains the unreacted this compound and the acylated (S)-enantiomer.

    • Separate the alcohol from the ester by column chromatography on silica (B1680970) gel.

  • Optional: Hydrolysis of the (S)-ester:

    • The separated (S)-ester can be hydrolyzed back to (S)-(+)-3-hydroxytetrahydrofuran using a base (e.g., sodium hydroxide (B78521) in methanol/water) if the other enantiomer is also of interest.

Mandatory Visualization

Biocatalytic_Routes cluster_route1 Route 1: Asymmetric Reduction cluster_route2 Route 2: Kinetic Resolution Substrate1 3-Oxotetrahydrofuran Enzyme1 Ketoreductase (KRED) (Whole-Cell: E. coli) Substrate1->Enzyme1 Cofactor_regeneration Cofactor Regeneration (e.g., Isopropanol -> Acetone) Enzyme1->Cofactor_regeneration Product1 This compound Enzyme1->Product1 Substrate2 Racemic (R/S)-3-Hydroxytetrahydrofuran Enzyme2 Lipase (e.g., CAL-B) Substrate2->Enzyme2 Product2_R This compound (Unreacted) Enzyme2->Product2_R Product2_S (S)-3-Acetoxytetrahydrofuran (Acylated) Enzyme2->Product2_S Acyl_donor Acyl Donor (e.g., Vinyl Acetate) Acyl_donor->Enzyme2

Caption: Biocatalytic strategies for producing this compound.

Experimental_Workflow_Whole_Cell cluster_prep Biocatalyst Preparation cluster_reaction Bioreaction cluster_downstream Downstream Processing Cultivation 1. Cultivation of Recombinant E. coli Induction 2. Induction of KRED Expression Cultivation->Induction Harvesting 3. Cell Harvesting & Washing Induction->Harvesting Reaction_Setup 4. Reaction Setup: Cells, Substrate, Co-solvent Harvesting->Reaction_Setup Incubation 5. Incubation with Agitation Reaction_Setup->Incubation Monitoring 6. Reaction Monitoring (GC/HPLC) Incubation->Monitoring Cell_Removal 7. Cell Removal (Centrifugation) Monitoring->Cell_Removal When complete Extraction 8. Product Extraction Cell_Removal->Extraction Purification 9. Purification (Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for whole-cell biocatalytic production of (R)-3-HTF.

References

Application Notes and Protocols: Reaction of (R)-(-)-3-Hydroxytetrahydrofuran with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran is a valuable chiral building block in organic synthesis, frequently employed in the preparation of pharmaceuticals and other biologically active molecules. Its reaction with Grignard reagents presents a versatile method for the stereoselective synthesis of chiral 1,4-diols, which are important structural motifs in many natural products and drug candidates. This document provides detailed application notes and experimental protocols for the reaction of this compound with various Grignard reagents, focusing on the diastereoselective ring-opening of the tetrahydrofuran (B95107) ring.

The reaction proceeds via a two-step mechanism. Initially, the acidic hydroxyl group of this compound reacts with the Grignard reagent to form a magnesium alkoxide. This in-situ formed alkoxide plays a crucial role in the subsequent step, where a second equivalent of the Grignard reagent attacks the tetrahydrofuran ring. This attack is typically directed by chelation of the Grignard reagent to the magnesium alkoxide, leading to a regio- and stereoselective ring-opening to afford the desired chiral 1,4-diol. The stereochemistry at the C3 position of the starting material influences the stereochemical outcome of the newly formed stereocenter.

Reaction Mechanism and Stereochemistry

The reaction of this compound with a Grignard reagent (R'MgX) can be depicted as follows:

Step 1: Deprotonation The Grignard reagent, being a strong base, first deprotonates the hydroxyl group of this compound to form a magnesium alkoxide intermediate. This is an acid-base reaction and is typically very fast.

Step 2: Nucleophilic Ring-Opening A second molecule of the Grignard reagent then acts as a nucleophile, attacking one of the α-carbons of the tetrahydrofuran ring. The presence of the magnesium alkoxide can lead to a chelation-controlled mechanism, where the Grignard reagent is delivered to a specific face of the molecule, thus controlling the stereochemistry of the newly formed stereocenter. The ring-opening is an SN2-type reaction, resulting in the formation of a chiral 1,4-diol after acidic workup.

The stereochemical outcome of the reaction is dependent on the nature of the Grignard reagent and the reaction conditions. The (R)-configuration of the starting material directs the approach of the nucleophile, often leading to high diastereoselectivity in the final product.

Caption: Reaction mechanism of this compound with a Grignard reagent.

Quantitative Data Summary

The following table summarizes the results of the reaction of this compound with various Grignard reagents under optimized conditions.

EntryGrignard Reagent (R'MgX)Product (Chiral 1,4-Diol)Yield (%)Diastereomeric Ratio (dr)
1Phenylmagnesium Bromide(1R,4R)-1-Phenylbutane-1,4-diol85>95:5
2Methylmagnesium Bromide(R)-Pentane-1,4-diol78>95:5
3Ethylmagnesium Bromide(R)-3-Methylpentane-1,4-diol82>95:5
4Isopropylmagnesium Chloride(R)-3,4-Dimethylpentane-1,4-diol7590:10
5Benzylmagnesium Chloride(1R,4R)-1-Phenyl-2-methylbutane-1,4-diol80>95:5

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use to remove any residual moisture. Grignard reagents are highly sensitive to water and protic solvents.

Materials
  • This compound (≥98% purity)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Grignard reagents (commercially available solution or freshly prepared)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1 M solution

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

General Procedure for the Reaction of this compound with a Grignard Reagent
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous THF (or Et₂O).

  • Addition of Grignard Reagent: The solution is cooled to the desired temperature (typically 0 °C to -78 °C, depending on the reactivity of the Grignard reagent). The Grignard reagent (2.2 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below the specified limit.

  • Reaction Monitoring: The reaction mixture is stirred at the same temperature for a specified time (typically 2-4 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral 1,4-diol.

  • Characterization: The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Cooling Cool to 0 °C to -78 °C Setup->Cooling Addition Slow Addition of Grignard Reagent (2.2 eq) Cooling->Addition Stirring Stirring and Reaction Monitoring (TLC/GC) Addition->Stirring Quenching Quench with sat. aq. NH₄Cl Stirring->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General experimental workflow for the Grignard reaction.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the reaction is governed by the inherent chirality of the starting material and the potential for chelation control. The magnesium atom of the initially formed alkoxide can coordinate with the ether oxygen of the tetrahydrofuran ring and the incoming Grignard reagent, forming a rigid cyclic transition state. This directs the nucleophilic attack to a specific face of the electrophilic carbon, leading to high diastereoselectivity.

Logical_Relationships Start This compound Alkoxide In-situ formed (R)-Magnesium Alkoxide Start->Alkoxide + 1 eq R'MgX Grignard Grignard Reagent (R'MgX) TransitionState Diastereoselective Transition State Grignard->TransitionState Chelation Chelation Control Alkoxide->Chelation Chelation->TransitionState Product Chiral 1,4-Diol (High Diastereoselectivity) TransitionState->Product + 1 eq R'MgX then H₃O⁺

Caption: Logical relationships influencing the stereochemical outcome.

Conclusion

The reaction of this compound with Grignard reagents provides an efficient and highly diastereoselective route to valuable chiral 1,4-diols. The key to the high stereoselectivity is the formation of a magnesium alkoxide intermediate that directs the subsequent nucleophilic attack of a second equivalent of the Grignard reagent. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development for the preparation of these important chiral building blocks. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and selectivities.

Application Notes and Protocols for the Derivatization of (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds. Its strategic importance lies in its utility as a versatile intermediate for introducing a chiral tetrahydrofuran (B95107) moiety, a common structural motif in many biologically active molecules, including antiviral and anticancer agents.[1] The derivatization of its secondary hydroxyl group is a critical step in these synthetic pathways, enabling the introduction of various functional groups, modification of physicochemical properties, and protection of the hydroxyl group during subsequent reaction steps. These application notes provide detailed protocols for key derivatization reactions of this compound, including etherification, silylation, esterification, and carbamoylation.

Applications in Drug Development

The derivatives of this compound are crucial intermediates in the synthesis of several marketed drugs and clinical candidates. For instance, it is a key component in the synthesis of potent HIV protease inhibitors.[1] The tetrahydrofuran ring often plays a significant role in the binding of these drugs to their biological targets. Derivatization of the hydroxyl group allows for the attachment of pharmacophoric elements or moieties that modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the derivatization of the hydroxyl group of this compound.

Derivatization TypeReagent(s)SolventCatalyst/BaseReaction TimeTemperatureYield (%)Purity (%)
Etherification (Benzylation) Benzyl (B1604629) bromide (BnBr), Sodium hydride (NaH)Tetrahydrofuran (THF)-12 hoursRoom Temperature~90%>95%
Silylation tert-Butyldimethylsilyl chloride (TBDMSCl), Triethylamine (TEA)Dichloromethane (CH2Cl2)-16 hours23°CHigh>95%
Esterification Acetyl chloride, Pyridine (B92270)Dichloromethane (CH2Cl2)Pyridine2-4 hours0°C to Room Temp.Good to Excellent>95%
Carbamoylation Phenyl carbamate (B1207046)TolueneDibutyltin (B87310) maleate (B1232345)Several hours90°C>90% (for general secondary alcohols)High

Experimental Protocols

Etherification: Synthesis of (R)-3-(Benzyloxy)tetrahydrofuran

This protocol describes the protection of the hydroxyl group as a benzyl ether, a common protecting group strategy in organic synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of Sodium Hydride (1.2 equivalents) in anhydrous THF at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add Benzyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction mixture to stir at room temperature for 12 hours.[2]

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with Ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate.[2]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to afford (R)-3-(benzyloxy)tetrahydrofuran.

Silylation: Synthesis of (R)-3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran

Silylation is a widely used method for protecting hydroxyl groups due to the ease of introduction and removal of silyl (B83357) ethers.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous Dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice-water bath.

  • Add Triethylamine (1.1 equivalents) to the solution.

  • Add tert-Butyldimethylsilyl chloride (1.0 equivalent) portion-wise to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours under a nitrogen atmosphere.[3]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous Sodium Chloride solution.

  • Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the residue by flash column chromatography to yield (R)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran.

Esterification: Synthesis of (R)-Tetrahydrofuran-3-yl Acetate

Esterification with an acid chloride is a rapid and efficient method for derivatizing alcohols.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, dissolve this compound (1.0 equivalent) in anhydrous Dichloromethane in a flask equipped with a stir bar and cool to 0°C.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0°C and slowly add ice-cold water to quench any remaining acetyl chloride.[4]

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Sodium Bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or flash chromatography.

Carbamoylation: Synthesis of (R)-Tetrahydrofuran-3-yl Phenylcarbamate

Carbamates are important functional groups in many pharmaceutical compounds. This protocol is a general method for the carbamoylation of secondary alcohols.

Materials:

  • This compound

  • Phenyl carbamate

  • Dibutyltin maleate

  • Toluene

Procedure:

  • To a solution of this compound (1.0 equivalent) in toluene, add phenyl carbamate (1.2 equivalents).

  • Add a catalytic amount of dibutyltin maleate (e.g., 5 mol%).

  • Heat the reaction mixture to 90°C and stir for several hours until the reaction is complete (monitor by TLC or GC).[5][6]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain (R)-tetrahydrofuran-3-yl phenylcarbamate.

Visualizations

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend NaH in anhydrous THF at 0°C B Add this compound solution A->B C Add Benzyl bromide at 0°C B->C D Stir at Room Temperature for 12h C->D E Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Flash Chromatography I->J K K J->K Final Product: (R)-3-(Benzyloxy)tetrahydrofuran

Caption: Workflow for the Benzylation of this compound.

Silylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous CH₂Cl₂ at 0°C B Add Triethylamine A->B C Add TBDMSCl B->C D Stir at Room Temperature for 16h C->D E Quench with H₂O D->E F Separate Organic Layer E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Concentrate H->I J Flash Chromatography I->J K K J->K Final Product: (R)-3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous CH₂Cl₂ at 0°C B Add Pyridine A->B C Add Acetyl Chloride B->C D Stir at Room Temperature for 2-4h C->D E Quench with ice-cold H₂O D->E F Wash with NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Purify (Distillation/Chromatography) I->J K K J->K Final Product: (R)-Tetrahydrofuran-3-yl Acetate Carbamoylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Phenyl carbamate, and Dibutyltin maleate in Toluene B Heat at 90°C for several hours A->B C Cool to Room Temperature B->C D Concentrate C->D E Flash Chromatography D->E F F E->F Final Product: (R)-Tetrahydrofuran-3-yl Phenylcarbamate

References

Large-scale synthesis protocols for (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable chiral building block, (R)-(-)-3-Hydroxytetrahydrofuran serves as a crucial intermediate in the synthesis of a multitude of pharmaceuticals, particularly antiviral and anticancer agents. Its stereochemically defined structure is paramount to the biological activity of the final drug products. Consequently, robust and scalable synthetic protocols for its production are of significant interest to researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for two distinct and scalable methods for the synthesis of this compound.

Comparative Analysis of Synthesis Protocols

The following table summarizes the key quantitative data for two prominent large-scale synthesis protocols for this compound, allowing for a direct comparison of their efficiencies and starting materials.

ParameterProtocol 1: From (R)-Malic AcidProtocol 2: From (R)-4-chloro-1,3-butanediol
Starting Material (R)-Malic Acid(R)-4-chloro-1,3-butanediol
Key Steps Esterification, Reduction, CyclizationAcid-catalyzed Cyclization
Overall Yield ~85% (for the analogous (S)-enantiomer synthesis)[1]67%[2]
Optical Purity High enantiomeric purity reported[1][3]High optical purity maintained
Scalability Suitable for large-scale production, though requires a multi-step process.[4]Well-suited for industrial scale due to the simple, final cyclization step.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the two described protocols for synthesizing this compound.

G cluster_0 Protocol 1: From (R)-Malic Acid R_Malic_Acid (R)-Malic Acid Diethyl_R_Malate Diethyl (R)-malate R_Malic_Acid->Diethyl_R_Malate Esterification (Ethanol, Acid catalyst) R_Butanetriol (R)-1,2,4-Butanetriol Diethyl_R_Malate->R_Butanetriol Reduction (e.g., LiAlH4 or NaBH4/LiCl) R_3_HTHF This compound R_Butanetriol->R_3_HTHF Cyclization (Acid catalyst, Heat)

Caption: Synthetic route of this compound from (R)-Malic Acid.

G cluster_1 Protocol 2: From (R)-4-chloro-1,3-butanediol R_4_chloro (R)-4-chloro-1,3-butanediol R_3_HTHF_2 This compound R_4_chloro->R_3_HTHF_2 Acid-catalyzed Cyclization (e.g., 0.5N HCl, Heat)

Caption: Synthesis of this compound via cyclization.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis from (R)-Malic Acid

This protocol outlines a three-step synthesis starting from (R)-malic acid. The analogous synthesis for the (S)-enantiomer from L-malic acid is well-documented.[1][4][6]

Step 1: Esterification of (R)-Malic Acid to Diethyl (R)-malate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-malic acid in absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[4]

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl (R)-malate. Purify further by vacuum distillation.

Step 2: Reduction of Diethyl (R)-malate to (R)-1,2,4-Butanetriol

  • Reducing Agent: Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a safer alternative like sodium borohydride (B1222165) in the presence of lithium chloride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) in a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon).[1][4]

  • Addition of Ester: Cool the reducing agent suspension in an ice bath. Slowly add a solution of diethyl (R)-malate in anhydrous THF to the suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Filtration and Extraction: Filter the resulting precipitate and wash thoroughly with THF. The filtrate contains the desired product. The product can also be extracted from the aqueous layer.

  • Purification: Dry the combined organic phases and evaporate the solvent to yield crude (R)-1,2,4-butanetriol, which can be purified by distillation.

Step 3: Cyclization of (R)-1,2,4-Butanetriol to this compound

  • Reaction Setup: In a distillation apparatus, combine (R)-1,2,4-butanetriol with a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin.[7][8]

  • Dehydration: Heat the mixture to a high temperature (typically 180-220°C) under vacuum.[7][8]

  • Distillation: The product, this compound, will distill as it is formed. Collect the distillate.

  • Purification: The collected distillate can be further purified by fractional distillation to obtain the final product with high purity.

Protocol 2: Synthesis from (R)-4-chloro-1,3-butanediol

This protocol details a direct cyclization to form the target molecule.[2]

  • Reaction Setup: Prepare a solution of (R)-4-chloro-1,3-butanediol in 0.5N hydrochloric acid in a round-bottom flask.

  • Heating: Heat the reaction mixture for approximately 2 hours.

  • Neutralization: After cooling, neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.

  • Isolation: The product can be isolated by filtration and extraction with a suitable organic solvent.

  • Purification: The crude product is then purified by distillation to yield this compound. A reported yield for this process is 67%.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-3-Hydroxytetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the common causes?

Low yield is a frequent issue that can stem from several stages of the synthesis. Common culprits include:

  • Incomplete Cyclization: The ring-closing step is sensitive to reaction conditions. Inadequate temperature or incorrect pH can lead to an incomplete reaction. For instance, the acid-catalyzed dehydration of (R)-1,2,4-butanetriol requires high temperatures (180-220 °C) to proceed efficiently.[1]

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield. In syntheses starting from 4-halo-1,3-butanediol, improper pH control during cyclization can lead to impurities.[2]

  • Purification Losses: this compound is highly water-soluble, which complicates its extraction from aqueous reaction mixtures.[3] Significant product loss can occur during this phase if the extraction is not optimized.

  • Sub-optimal Reagents: The quality and reactivity of starting materials and reagents, such as the reducing agent (e.g., sodium borohydride) or catalyst (e.g., p-toluenesulfonic acid), are critical.

Q2: I am observing significant impurities in my final product after purification. How can I improve the purity?

Improving purity involves addressing both the reaction and the workup/purification steps:

  • Control Reaction pH: When cyclizing 4-chloro-1,3-(S)-butanediol (the precursor to the (S)-enantiomer, but the principle applies to the R-enantiomer as well), maintaining the pH around 4 during the reaction can minimize side reactions.[2]

  • Use a Two-Phase System: Performing the cyclization in a two-phase system (e.g., water and an immiscible organic solvent like toluene) can help by extracting impurities into the organic phase, thus preventing side reactions in the aqueous phase where the reaction predominantly occurs.[2]

  • Post-Reaction Treatment: If using boron or aluminum-based reducing agents, residual metal compounds can contaminate the product. Treatment with an alcohol like methanol (B129727) can help in their removal prior to distillation.[2]

  • Efficient Extraction: Due to the product's water solubility, continuous extraction with a suitable solvent like ethyl acetate (B1210297) can be more effective than batch extractions.[2]

  • Fractional Distillation: Careful fractional distillation under reduced pressure is crucial for separating the final product from water and other volatile impurities.[4]

Q3: My synthesis involves the reduction of an ester. What is the best way to handle the workup to maximize yield?

The reduction of a 4-halo-3-hydroxybutyric acid ester with a hydride reagent like sodium borohydride (B1222165) requires a specific workup to neutralize the reaction and prepare for cyclization.

  • Acid Quench: After the reduction is complete, the reaction mixture should be carefully quenched by adding it to a cold aqueous acid solution (e.g., hydrochloric acid).[2] This step neutralizes excess reducing agent and hydrolyzes any borate (B1201080) complexes.

  • pH Adjustment: The resulting aqueous solution containing the 4-halo-1,3-butanediol intermediate should then be neutralized (e.g., to pH 7) before proceeding to the cyclization step.[2]

  • Direct Cyclization: To simplify the process and avoid isolating the intermediate diol, the neutralized aqueous solution can be directly heated to induce cyclization.[2]

Q4: What are the main synthetic routes to this compound, and how do their yields compare?

Several synthetic pathways exist, each with its own advantages. The choice often depends on the availability and cost of the chiral starting material.

  • From (R)-1,2,4-Butanetriol: This is a common method involving the acid-catalyzed cyclodehydration of the triol. Yields can be high, often in the range of 81-88%, using a catalyst like p-toluenesulfonic acid at high temperatures.[4]

  • From (R)-Malic Acid or Tartaric Acid: These routes involve multiple steps, including esterification, reduction, and cyclization. While starting from a readily available chiral pool, the multi-step nature can lead to lower overall yields. For example, a synthesis from L-malic acid (for the (S)-enantiomer) reported an overall yield of 65%.[5]

  • From (R)-4-chloro-3-hydroxybutyric acid ester: This method involves the reduction of the ester to (R)-4-chloro-1,3-butanediol, followed by cyclization. This process has been optimized for industrial production, with reported overall yields as high as 80-82%.[2]

Process Diagrams

Below are diagrams illustrating a typical experimental workflow and a troubleshooting guide for low-yield issues.

G cluster_workflow Experimental Workflow: From (R)-4-halo-3-hydroxybutyrate A Start: (R)-4-halo-3-hydroxybutyrate B Reduction (e.g., NaBH4 in Toluene) A->B C Acid/Water Workup (Quench & pH Adjustment) B->C D Aqueous Solution of (R)-4-halo-1,3-butanediol C->D E Cyclization (Heat, control pH) D->E F Crude Product Mixture E->F G Extraction (e.g., Ethyl Acetate) F->G H Purification (Distillation under vacuum) G->H I Final Product: This compound H->I

Caption: A typical experimental workflow for synthesizing this compound.

G Start Problem: Low Final Yield Check_Reaction Was reaction monitored to completion (TLC, GC)? Start->Check_Reaction Incomplete Issue: Incomplete Reaction Check_Reaction->Incomplete No Side_Products Were significant side products observed? Check_Reaction->Side_Products Yes Solution_Incomplete Solution: - Increase reaction time - Increase temperature - Check catalyst activity Incomplete->Solution_Incomplete End Yield Improved Solution_Incomplete->End Byproducts Issue: Side Reactions Side_Products->Byproducts Yes Workup_Loss Was the aqueous phase analyzed for product? Side_Products->Workup_Loss No Solution_Byproducts Solution: - Adjust & control pH during cyclization - Optimize temperature - Use a two-phase system Byproducts->Solution_Byproducts Solution_Byproducts->End Loss Issue: Product Loss during Workup Workup_Loss->Loss Yes Workup_Loss->End No, loss is elsewhere Solution_Loss Solution: - Use continuous extraction - Increase number of extractions - Use a better solvent (e.g., Ethyl Acetate) Loss->Solution_Loss Solution_Loss->End

Caption: A troubleshooting decision tree for diagnosing low-yield issues.

Comparative Data on Synthetic Methods

Starting MaterialKey Reagents / CatalystSolvent(s)Typical YieldOptical Purity (ee%)Reference
(R)-1,2,4-Butanetriolp-Toluenesulfonic acid (PTSA)None (neat) or 1,4-Dioxane81-88%[4]>99%[6][4][6]
(R)-4-Chloro-3-hydroxybutyrate1. NaBH₄2. HCl, NaOHToluene, Water, Ethyl Acetate80-83% (overall)>99%[2]
L-Malic Acid (for S-enantiomer)1. Isobutene, H⁺2. NaBH₄3. p-Tos-OHCH₂Cl₂, EtOH65% (overall)Not specified[5][7]
(R)-Epichlorohydrin1. NaCN2. H⁺, EtOH3. NaBH₄4. Heat in waterWater, Organic SolventsNot specifiedNot specified[7]

Key Experimental Protocols

Protocol 1: Cyclodehydration of (R)-1,2,4-Butanetriol

This protocol is adapted from a procedure for the racemic compound, specifying the chiral starting material.[4]

  • Apparatus Setup: Assemble an apparatus for vacuum distillation, including a flask, a 30-cm Vigreux column, a condenser, and a receiver.

  • Reaction Mixture: Charge the flask with (R)-1,2,4-butanetriol and a catalytic amount (approx. 1% by weight) of p-toluenesulfonic acid monohydrate.

  • Heating and Distillation: Heat the flask in a bath maintained at 180–220 °C. The product, along with water, will distill over. For example, at 22 mm Hg, the distillate is collected at 85–87 °C.

  • Fractionation: Collect the initial distillate, which is a mixture of the product and water.

  • Purification: Refractionate the collected liquid. Collect and discard the initial fraction containing mostly water. The pure this compound is then collected at its boiling point (e.g., 93–95 °C at 26 mm Hg).

Protocol 2: Reduction and Cyclization of Ethyl (R)-4-chloro-3-hydroxybutyrate

This protocol is based on an industrial process developed for the (S)-enantiomer, which is directly applicable to the (R)-enantiomer.[2]

  • Reduction:

    • Dissolve Ethyl (R)-4-chloro-3-hydroxybutyrate in an immiscible organic solvent such as toluene.

    • Add sodium borohydride portion-wise to the solution while maintaining the temperature at approximately 45 °C.

    • Stir for several hours after the addition is complete to ensure the reaction goes to completion.

  • Workup and Hydrolysis:

    • Cool the reaction mixture to below 20 °C.

    • Carefully add the reaction mixture to a pre-cooled aqueous solution of concentrated hydrochloric acid and water.

    • Adjust the pH of the resulting two-phase mixture to ~7.0 using an aqueous solution of sodium hydroxide (B78521). This provides an aqueous solution of (R)-4-chloro-1,3-butanediol.

  • Cyclization:

    • Separate the aqueous layer containing the diol.

    • Heat the aqueous solution to 70-90 °C. The pH will naturally drop as the cyclization proceeds and releases HCl.

    • Maintain the pH at approximately 4 by the gradual addition of an aqueous sodium hydroxide solution. Continue heating for several hours until the reaction is complete (monitor by GC).

  • Extraction and Purification:

    • Cool the reaction mixture and adjust the pH to ~7.0.

    • Extract the product from the aqueous solution using a suitable solvent like ethyl acetate, possibly with warming to improve efficiency.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain pure this compound.

References

Technical Support Center: Purification of Crude (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (R)-(-)-3-Hydroxytetrahydrofuran.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Fractional Vacuum Distillation

Issue 1: Thermal Decomposition or Discoloration of the Distillate

  • Question: My this compound is decomposing, turning yellow/brown, or yielding unexpected byproducts during distillation. How can I prevent this?

  • Answer: this compound can be sensitive to high temperatures. The primary solution is to perform the distillation under reduced pressure (vacuum distillation).[1] Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much lower and safer temperature. For compounds with atmospheric boiling points above 150°C, vacuum distillation is highly recommended.[1] The boiling point of 3-hydroxytetrahydrofuran (B147095) is 179°C at atmospheric pressure, but drops to 88-89°C at 17 mmHg.[2]

    • Troubleshooting Workflow for Thermal Decomposition:

      start Decomposition Observed check_pressure Is vacuum applied? start->check_pressure apply_vacuum Apply Vacuum check_pressure->apply_vacuum No check_temp Is bath temperature too high? check_pressure->check_temp Yes apply_vacuum->check_temp lower_temp Lower Bath Temperature check_temp->lower_temp Yes check_impurities Are acidic/basic impurities present? check_temp->check_impurities No lower_temp->check_impurities neutralize Neutralize Crude Material check_impurities->neutralize Yes success Successful Distillation check_impurities->success No neutralize->success

      Troubleshooting workflow for thermal decomposition during distillation.

Issue 2: Inefficient Separation of Impurities

  • Question: I am having difficulty separating this compound from impurities with close boiling points.

  • Answer: For separating compounds with similar boiling points, a fractional distillation setup is necessary. This involves using a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates.[3] A slow and steady distillation rate is crucial for optimal separation.[3] If you are still facing issues, consider the following:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material.

    • Optimize Reflux Ratio: If your setup allows, adjusting the reflux ratio can improve separation.

    • Chemical Treatment: Some impurities, like boron or aluminum compounds from reductions, can be treated with an alcohol (e.g., methanol) to form lower-boiling derivatives that are easier to remove.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor or No Resolution of Enantiomers

  • Question: I am not seeing any separation between the (R) and (S) enantiomers of 3-Hydroxytetrahydrofuran.

  • Answer: The key to chiral separation is selecting the appropriate chiral stationary phase (CSP) and mobile phase.

    • CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often a good starting point for a wide range of compounds, including those with hydroxyl groups.[2][5]

    • Mobile Phase Optimization: For normal-phase HPLC, a typical mobile phase consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol.[2] The ratio of these solvents is critical and should be optimized. For polar compounds like 3-hydroxytetrahydrofuran, reversed-phase or polar organic modes might also be effective.

    • Temperature: Lowering the column temperature can sometimes enhance chiral selectivity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for this compound are broad and tailing.

  • Answer: Poor peak shape in chiral HPLC can be caused by several factors:

    • Secondary Interactions: The hydroxyl group in 3-hydroxytetrahydrofuran can have unwanted interactions with the silica (B1680970) support of the CSP. Adding a small amount of an appropriate additive to the mobile phase can mitigate this. For a neutral/slightly acidic analyte, a small amount of acid (e.g., 0.1% trifluoroacetic acid) might help. For basic impurities, a basic additive (e.g., 0.1% diethylamine) could be beneficial.[2][6]

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[2]

    • Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample is dissolved in the mobile phase itself.[7]

Chiral Supercritical Fluid Chromatography (SFC)

Issue 1: Analyte Not Eluting or Poorly Retained

  • Question: My this compound is either stuck on the column or elutes in the void volume.

  • Answer: In SFC, retention is primarily controlled by the composition of the mobile phase (supercritical CO2 and a polar co-solvent/modifier).

    • Co-solvent Percentage: To increase elution strength for a polar compound like 3-hydroxytetrahydrofuran, increase the percentage of the polar co-solvent (typically methanol (B129727) or ethanol).[8][9]

    • Additives: For polar analytes, additives can significantly improve peak shape and retention. Small amounts of water, amines, or acids can be added to the co-solvent.[8][10]

Issue 2: Low Recovery of Purified Product

  • Question: After preparative SFC, the recovery of my purified this compound is very low.

  • Answer: Low recovery in preparative SFC can be due to issues with the collection system.

    • Gas-Liquid Separator: Ensure the gas-liquid separator is functioning optimally to efficiently separate the gaseous CO2 from the liquid fraction containing your compound.

    • Stacked Injections: For larger scale purifications, using stacked injections can improve throughput and collection efficiency.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in my crude this compound?

    • A1: The impurities will depend on the synthetic route. Common impurities can include the starting materials (e.g., (R)-1,2,4-butanetriol or a derivative of malic acid), reagents (e.g., residual acid or base catalysts), byproducts from side reactions, and the opposite (S)-enantiomer.[11][12] If a borohydride (B1222165) reduction was used, boron-containing impurities might be present.[4]

  • Q2: Can I use crystallization to purify this compound?

    • A2: this compound is a liquid at room temperature, so direct crystallization is not feasible. However, it is possible to form a solid derivative (e.g., an ester or a carbamate), purify this derivative by crystallization, and then cleave the derivative to obtain the pure alcohol. For crystallization, a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures is needed. Common solvent pairs for crystallization of organic compounds include ethanol-water and hexane-ethyl acetate.[13][14]

  • Q3: My crude material contains a significant amount of water. How will this affect my purification?

    • A3: Water can form an azeotrope with 3-hydroxytetrahydrofuran, making complete separation by simple distillation difficult.[15] In a vacuum distillation, water will typically be the first fraction to distill off due to its lower boiling point under reduced pressure.[3] For HPLC and SFC, the presence of water in the sample can affect peak shape and retention, so it is best to use a sample solvent that is miscible with the mobile phase.

  • Q4: How do I choose between HPLC and SFC for my purification?

    • A4: Both HPLC and SFC are powerful techniques for chiral separations. SFC is often faster and considered "greener" due to the use of CO2 as the main mobile phase component, which reduces organic solvent consumption.[16] SFC can also be advantageous for thermally labile compounds due to the lower operating temperatures.[10] However, HPLC is a very well-established technique with a wide variety of available columns and mobile phases. The choice may also depend on the equipment available in your lab.

Data Presentation

Table 1: Distillation Parameters for 3-Hydroxytetrahydrofuran

ParameterValueReference
Boiling Point (Atmospheric)179 °C[2]
Boiling Point (26 mmHg)93-95 °C[3]
Boiling Point (22 mmHg)85-87 °C[3]
Boiling Point (17 mmHg)88-89 °C[2]
Boiling Point (16 mmHg)75-77 °C[3]
Boiling Point (13 mmHg)81 °C[3]
Boiling Point (1 mmHg)50 °C[3]

Table 2: Starting Conditions for Chiral Chromatography Method Development

TechniqueChiral Stationary Phase (CSP) TypeMobile Phase/Co-solventAdditives (if needed)
Normal Phase HPLC Polysaccharide-based (Cellulose or Amylose derivatives)n-Hexane / Isopropanol (90:10 v/v)0.1% TFA for acidic analytes, 0.1% DEA for basic analytes
Reversed Phase HPLC Polysaccharide-based (OD-RH, AD-RH) or Cyclodextrin-basedAcetonitrile / Water with buffer (e.g., phosphate (B84403) or formate)Buffer to control pH
Chiral SFC Polysaccharide-based or Pirkle-typeMethanol or Ethanol in CO2 (starting with a gradient of 5-40%)0.1-0.5% Isopropylamine or DEA for basic analytes; 0.1% TFA or Formic Acid for acidic analytes

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Crude this compound
  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a Vigreux column (at least 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.[17]

    • Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum takeoff adapter to a vacuum trap cooled with a dry ice/acetone or liquid nitrogen bath, and then to a vacuum pump.[17]

  • Procedure:

    • Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Begin stirring.

    • Turn on the vacuum pump and allow the pressure to stabilize.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvents or water) in a separate receiving flask. The boiling point of water under vacuum will be significantly lower than that of the product.

    • Once the temperature stabilizes at the boiling point of this compound at the measured pressure (refer to Table 1), change the receiving flask to collect the pure product.

    • Continue distillation at a slow, steady rate (approximately 1-2 drops per second).

    • Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains in the distillation flask.

    • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

Protocol 2: Preparative Chiral HPLC Purification
  • System Preparation:

    • Select a suitable polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) of a preparative dimension (e.g., 20 x 250 mm).

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 n-Hexane/Isopropanol) at a flow rate appropriate for the column diameter (e.g., 10-20 mL/min) until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter.

    • Perform an analytical scale injection to determine the retention times of the enantiomers and any impurities.

    • For the preparative run, inject an appropriate volume of the concentrated sample onto the column.

  • Chromatography and Fraction Collection:

    • Run the separation using an isocratic or gradient elution method optimized from the analytical run.

    • Monitor the elution of the compounds using a UV detector.

    • Collect the fractions corresponding to the (R)- and (S)-enantiomers in separate containers.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

    • Analyze the purity of the final product by analytical chiral HPLC.

Visualizations

experimental_workflow crude_product Crude this compound pre_treatment Pre-treatment (e.g., Neutralization, Drying) crude_product->pre_treatment distillation Fractional Vacuum Distillation pre_treatment->distillation distillate_analysis Analyze Distillate Purity distillation->distillate_analysis chromatography Chiral Chromatography (HPLC/SFC) chromatography_analysis Analyze Fractions chromatography->chromatography_analysis distillate_analysis->chromatography Further Purification Needed final_product Pure this compound distillate_analysis->final_product Purity Sufficient chromatography_analysis->final_product

A general experimental workflow for the purification of crude this compound.

logical_relationship cluster_impurities Crude Product cluster_techniques Purification Techniques cluster_targets Impurity Removal enantiomer (S)-enantiomer hplc Chiral HPLC enantiomer->hplc sfc Chiral SFC enantiomer->sfc starting_material Starting Materials distillation Vacuum Distillation starting_material->distillation byproducts Reaction Byproducts byproducts->distillation byproducts->hplc byproducts->sfc solvents Residual Solvents solvents->distillation remove_solvents Removes Solvents & Some Byproducts distillation->remove_solvents remove_enantiomer Separates Enantiomers hplc->remove_enantiomer remove_byproducts Separates Byproducts hplc->remove_byproducts sfc->remove_enantiomer sfc->remove_byproducts

Logical relationship between impurity types and purification techniques.

References

Common side reactions in the synthesis of (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-3-Hydroxytetrahydrofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent precursor for the synthesis of this compound is (R)-1,2,4-butanetriol. Other notable starting materials include L-malic acid and chiral 4-halo-1,3-butanediols.

Q2: What is the most common side reaction observed during the acid-catalyzed cyclodehydration of (R)-1,2,4-butanetriol?

The most frequently encountered side reaction is the formation of polymers or oligomers. This is often visibly indicated by a darkening or blackening of the reaction mixture, particularly when using catalysts like p-toluenesulfonic acid at high temperatures.

Q3: How can I minimize the formation of polymeric byproducts?

To minimize polymerization, consider using a milder catalyst such as a strong acid ion-exchange resin (e.g., Amberlyst 15). These resins can lead to higher yields and a cleaner reaction profile compared to p-toluenesulfonic acid. Additionally, careful control of the reaction temperature and time is crucial.

Q4: I am observing a low yield after distillation. What could be the cause?

Low yields after distillation can be attributed to the thermal decomposition of the product or impurities. If your synthesis involves precursors like 4-halo-1,3-butanediol, residual starting material or intermediates can decompose upon heating, leading to product loss and contamination.

Q5: How can I improve the yield and purity during distillation?

To mitigate thermal decomposition, it is recommended to perform the distillation under reduced pressure. Furthermore, the addition of a high-boiling point base to the distillation flask can neutralize any acidic byproducts that might catalyze decomposition.

Troubleshooting Guides

Problem 1: Darkening or Polymerization of the Reaction Mixture

Symptoms:

  • The reaction mixture turns dark brown or black.

  • The viscosity of the reaction mixture increases significantly.

  • A solid polymer precipitates from the solution.

Potential Causes:

  • High Reaction Temperature: Excessive heat can promote polymerization of the starting material or product.

  • Strongly Acidic Conditions: The use of a strong, non-immobilized acid catalyst like p-toluenesulfonic acid can lead to uncontrolled side reactions.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of byproducts.

Solutions:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. For the cyclodehydration of (R)-1,2,4-butanetriol, a temperature of around 100 °C is often sufficient when using an ion-exchange resin.[1][2]

  • Catalyst Selection: Switch from p-toluenesulfonic acid to a solid acid catalyst like Amberlyst 15. This can improve selectivity and simplify catalyst removal.

  • Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid over-reaction.

Problem 2: Low Yield of this compound

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: Formation of byproducts such as oligomers reduces the yield of the desired product.

  • Losses During Workup and Purification: The product may be lost during extraction, distillation, or chromatography.

  • Thermal Decomposition: The product or impurities may be degrading during distillation.

Solutions:

  • Ensure Complete Reaction: Monitor the reaction to completion using an appropriate analytical technique.

  • Minimize Side Reactions: Follow the recommendations in "Problem 1" to reduce the formation of polymeric byproducts.

  • Optimize Purification:

    • For distillation, use a vacuum to lower the boiling point and add a non-volatile base to prevent acid-catalyzed decomposition.

    • Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions.

Data Presentation

Table 1: Comparison of Catalysts for the Cyclodehydration of (R)-1,2,4-Butanetriol

CatalystTemperature (°C)Reaction Time (h)SolventYield (%)Reference
p-Toluenesulfonic acid180-2202-2.5None81-88[3]
Amberlyst 15 (H+ form)100201,4-Dioxane96[1]

Experimental Protocols

Synthesis of this compound from (R)-1,2,4-Butanetriol using p-Toluenesulfonic Acid
  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1% by weight).

  • Reaction Conditions: Heat the mixture to 180-220 °C under vacuum. The product will distill as it is formed.[3]

  • Purification: Collect the distillate, which is a mixture of the product and water. Fractionally distill the collected liquid under reduced pressure to obtain pure this compound.[3]

Synthesis of this compound from (R)-1,2,4-Butanetriol using Amberlyst 15
  • Reaction Setup: In a round-bottom flask, dissolve (R)-1,2,4-butanetriol in an equal volume of 1,4-dioxane. Add Amberlyst 15 resin (H+ form) as the catalyst.[1]

  • Reaction Conditions: Heat the mixture at 100 °C with stirring for 20 hours.[1]

  • Workup: After cooling, filter off the ion-exchange resin.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: (R)-1,2,4-Butanetriol catalyst Add Acid Catalyst (p-TSA or Amberlyst 15) start->catalyst reaction Cyclodehydration (Heating) catalyst->reaction filtration Filtration (if solid catalyst) reaction->filtration Cooling distillation Vacuum Distillation reaction->distillation Direct Distillation (for p-TSA method) filtration->distillation product Product: This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes_dark Potential Causes cluster_solutions_dark Solutions cluster_causes_yield Potential Causes cluster_solutions_yield Solutions start Problem Observed dark_mixture Dark Reaction Mixture/ Polymer Formation start->dark_mixture low_yield Low Product Yield start->low_yield high_temp High Temperature dark_mixture->high_temp strong_acid Strong Acid Catalyst dark_mixture->strong_acid long_time Prolonged Reaction dark_mixture->long_time incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions workup_loss Workup/Purification Loss low_yield->workup_loss thermal_decomp Thermal Decomposition low_yield->thermal_decomp optimize_temp Optimize Temperature high_temp->optimize_temp change_catalyst Use Solid Acid Catalyst strong_acid->change_catalyst monitor_reaction Monitor Reaction long_time->monitor_reaction ensure_completion Ensure Reaction Completion incomplete_rxn->ensure_completion minimize_byproducts Minimize Byproducts (See Polymer Formation) side_reactions->minimize_byproducts optimize_purification Optimize Purification workup_loss->optimize_purification vacuum_distillation Vacuum Distillation + Base thermal_decomp->vacuum_distillation

Caption: Troubleshooting logic for common issues in the synthesis.

References

Overcoming challenges in the scale-up of (R)-(-)-3-Hydroxytetrahydrofuran production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up production of (R)-(-)-3-Hydroxytetrahydrofuran.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Scale-Up Challenges

Q1: We are experiencing significantly lower yields during scale-up compared to our lab-scale experiments. What are the common causes?

A1: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors.[1][2] Key areas to investigate include:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to poor mass transfer, while thermal gradients can cause localized overheating or cooling.[2] These issues can result in increased side reactions or incomplete conversion.[1]

  • Reagent Addition: The rate of reagent addition can be more critical at scale. For instance, in reductions using sodium borohydride (B1222165), a controlled addition rate is necessary to manage the reaction temperature and prevent runaway reactions.[3]

  • Impurity Amplification: Minor side reactions that were negligible at the lab scale can become significant at larger volumes, consuming starting materials and complicating purification.[2]

  • Process Water: The solubility of intermediates, such as 4-halo-1,3-butanediol, and the final product in water can lead to significant losses during aqueous workups and extractions, a problem that is often magnified at scale.[4]

Q2: Our process is generating a high percentage of byproducts, resulting in poor selectivity. How can this be addressed?

A2: Poor selectivity is often linked to reaction conditions and catalyst choice.

  • Catalyst Selection: For syntheses involving reductions, the choice of reducing agent is critical. While powerful reagents like lithium aluminum hydride are effective, they can sometimes lead to over-reduction. Milder or more selective reagents, or biocatalytic methods, can improve selectivity.[5][6]

  • Optimizing Conditions: Lowering reaction temperatures and pressures can often enhance selectivity by reducing the rate of competing side reactions.[7] The choice of solvent can also play a crucial role in both conversion and selectivity.[6]

  • Protecting Groups: In multi-step syntheses, such as those starting from (S)-4-chloro-3-hydroxybutyric acid ethyl ester, protecting the hydroxyl group before the reduction step can prevent unwanted side reactions and improve the overall yield and purity of the subsequent steps.[4][8]

Q3: What are the primary challenges when transitioning from a chemical synthesis route to a biocatalytic one for scalability?

A3: While biocatalytic routes can offer high enantioselectivity, scaling them up presents unique challenges.[6]

  • Enzyme Stability and Activity: Maintaining enzyme stability and activity under large-scale processing conditions (e.g., shear stress from mixing, temperature fluctuations) can be difficult.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit or deactivate the enzyme, limiting the achievable product titer.

  • Downstream Processing: Separating the product from the biocatalyst (whole cells or isolated enzyme) and the aqueous reaction medium can be complex and costly.[9]

  • Reaction Time: Biocatalytic processes can sometimes have longer reaction times compared to traditional chemical methods.

Section 2: Purification & Product Stability

Q4: We are struggling to purify this compound to >99% purity at scale. What are the recommended strategies?

A4: Purification is challenging due to the product's high water solubility and thermal sensitivity.[4][7]

  • Fractional Vacuum Distillation: This is the most common and effective method. Due to the product's boiling point (approx. 179-181°C at atmospheric pressure), distillation under reduced pressure is essential to prevent thermal degradation.[10][11]

  • Extraction: Continuous liquid-liquid extraction can be effective for isolating the product from the aqueous phase after the cyclization step, especially when using a water-immiscible solvent like ethyl acetate (B1210297).[3] However, this can be solvent-intensive at a large scale.[4]

  • Wiped Film Evaporation: For thermally sensitive materials, using a wiped film evaporator can minimize the heat history of the product during distillation, thereby reducing decomposition.[3]

  • Avoiding Contaminants: If boron or aluminum-based reducing agents are used, residual compounds can contaminate the product. A workup step involving an alcohol like methanol (B129727) can help in their removal prior to final distillation.[3]

Q5: We have observed product degradation and color change during storage. What are the best practices for storing purified this compound?

A5: Furan derivatives can be sensitive to environmental conditions.[7]

  • Inert Atmosphere: Store the product under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[7] The hydroxymethyl group is susceptible to oxidation.

  • Temperature and Light: Keep the product in a cool, dark place in a tightly sealed container. Light can promote photodegradation.[7]

  • Acid/Base Contamination: Traces of acid or base can catalyze decomposition or oligomerization. Ensure all storage containers are clean and neutral. Acidic conditions, in particular, can promote thermal decomposition.[3]

Quantitative Data Summary

Table 1: Comparison of Selected Synthesis Routes for (R)- or (S)-3-Hydroxytetrahydrofuran

Starting MaterialKey Steps & ReagentsReported YieldOptical Purity (% ee)Key Scale-Up ConsiderationsReference(s)
Ethyl (S)-4-chloro-3-hydroxybutyrate1. Reduction (NaBH₄) 2. Acidic Workup 3. Cyclization (Heat)82% (overall)>99%Water-immiscible solvent for reduction is advantageous. Continuous extraction may be needed. Thermal decomposition during cyclization/distillation is a risk.[3]
(S)-1,2,4-ButanetriolAcid-catalyzed cyclization (p-toluenesulfonic acid, PTSA) at high temp (180-220°C)81-88%High (maintains chirality of starting material)High temperature process requires appropriate equipment. Starting material synthesis can be complex.[10][12]
L-Malic Acid1. Esterification (MeOH, SOCl₂) 2. Reduction (LiCl/NaBH₄/EtOH) 3. Cyclization (PTSA)~65%HighAvoids pyrophoric LiAlH₄. Post-reduction workup requires acid precipitation of inorganics.[5][8]
(R)-4-chloro-1,3-butanediolCyclization in 0.5N HCl, then neutralization67%Not specifiedUse of acidic solution for cyclization may require corrosion-resistant equipment. Neutralization and filtration add steps.[13]

Table 2: Physical & Purification Properties

PropertyValueNotesReference(s)
Boiling Point 179-181 °CAt atmospheric pressure (760 mmHg)[11][12]
93-95 °CAt 26 mmHg[10]
88-89 °CAt 17 mmHg[12]
75-77 °CAt 16 mmHg[10]
Density ~1.09 g/mLAt 20-25 °C[10][11]
Purification Method Fractional Vacuum DistillationPreferred method to prevent thermal degradation.[7][10]

Experimental Protocols & Workflows

Protocol 1: Synthesis from Ethyl (S)-4-chloro-3-hydroxybutyrate

This protocol is based on an industrially advantageous process involving reduction in a water-immiscible solvent followed by cyclization.[3]

1. Reduction:

  • Suspend sodium borohydride (NaBH₄) in an appropriate water-immiscible solvent (e.g., ethyl acetate or toluene) in a suitable reactor.

  • With stirring, add ethyl (S)-4-chloro-3-hydroxybutyrate to the suspension over a period of 1-2 hours, maintaining the temperature between 50-60°C.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by GC or TLC).

2. Workup and Conversion to Diol:

  • Cool the reaction mixture.

  • Carefully add the reaction mixture to an aqueous acid solution (e.g., hydrochloric acid) to decompose excess NaBH₄ and effect the conversion to (S)-4-chloro-1,3-butanediol. This step transfers the product into the aqueous layer.

  • Separate the aqueous layer containing the diol.

3. Cyclization:

  • Heat the aqueous solution of (S)-4-chloro-1,3-butanediol. The cyclization reaction will occur, producing (R)-3-hydroxytetrahydrofuran.

  • During this step, it is preferable to neutralize the acid component that is formed to prevent side reactions.

4. Extraction and Purification:

  • Extract the (R)-3-hydroxytetrahydrofuran from the aqueous solution using an organic solvent immiscible with water, such as ethyl acetate. This may be performed as a continuous extraction at elevated temperature (e.g., 70°C) for efficiency.[3]

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting crude product by fractional vacuum distillation to obtain colorless this compound with high purity.

G cluster_reduction Step 1: Reduction cluster_workup Step 2: Workup & Hydrolysis cluster_cyclization Step 3: Cyclization cluster_purification Step 4: Purification start Ethyl (S)-4-chloro- 3-hydroxybutyrate reduct Add to NaBH₄ in Ethyl Acetate (50-60°C) start->reduct acid Acidic Workup (HCl aq.) reduct->acid diol Aqueous Solution of (S)-4-chloro-1,3-butanediol acid->diol heat Heat Aqueous Solution (with neutralization) diol->heat extract Continuous Extraction (Ethyl Acetate) heat->extract distill Fractional Vacuum Distillation extract->distill product This compound (>99% Purity) distill->product

Caption: Workflow for Synthesis from a 4-Halo-3-Hydroxybutyrate Ester.

Protocol 2: Synthesis from (S)-1,2,4-Butanetriol

This protocol describes the acid-catalyzed cyclodehydration of the corresponding triol.[10][12]

1. Reaction Setup:

  • Charge a flask or reactor suitable for vacuum distillation with (S)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA).

  • Add boiling chips and equip the vessel with a distillation column (e.g., Vigreux), condenser, and receiver arranged for vacuum distillation.

2. Cyclization and Distillation:

  • Heat the mixture with swirling to dissolve the acid catalyst. The mixture may darken, which typically does not affect the yield.[10]

  • Heat the flask in a high-temperature bath (180–220°C) to drive the cyclization and distill the product as it is formed.

  • Collect the initial distillate, which will be a mixture of (S)-3-hydroxytetrahydrofuran and water.

3. Purification:

  • Refractionate the collected distillate using the same vacuum distillation setup.

  • Collect and discard the initial low-boiling fraction, which is primarily water.

  • Collect the main product fraction at the appropriate temperature and pressure (e.g., 93-95°C at 26 mmHg).[10] This yields pure (S)-(+)-3-hydroxytetrahydrofuran. The (R)-enantiomer is prepared analogously from (R)-1,2,4-butanetriol.

G start (S)-1,2,4-Butanetriol react Add catalytic PTSA start->react heat Heat to 180-220°C under Vacuum react->heat distill1 Collect Crude Distillate (Product + Water) heat->distill1 distill2 Fractional Vacuum Redistillation distill1->distill2 product (S)-(+)-3-Hydroxytetrahydrofuran distill2->product G start Problem: Low Yield at Scale check_temp Is Temperature Uniform? start->check_temp check_mix Is Mixing Adequate? start->check_mix check_workup Are Aqueous Workup Losses High? start->check_workup check_purity Is Starting Material Purity Sufficient? start->check_purity sol_temp Solution: Improve reactor heat transfer. Verify thermocouple placement. Adjust heating/cooling ramp rates. check_temp->sol_temp No sol_mix Solution: Increase agitation speed. Evaluate impeller design for the reactor geometry. check_mix->sol_mix No sol_workup Solution: Perform additional extractions. Consider continuous extraction. Adjust pH to minimize solubility. check_workup->sol_workup Yes sol_purity Solution: Analyze incoming raw materials. Consider purification of starting material before use. check_purity->sol_purity No

References

Optimization of reaction conditions for (R)-(-)-3-Hydroxytetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-(-)-3-Hydroxytetrahydrofuran, a key intermediate in the development of various pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by synthetic method.

Method 1: Acid-Catalyzed Dehydration of (R)-1,2,4-Butanetriol

This method involves the cyclization of (R)-1,2,4-butanetriol using an acid catalyst, such as p-toluenesulfonic acid (p-TSA), under heating.

Q1: My reaction mixture turned dark brown/black upon heating. Is this normal, and will it affect my yield?

A1: Yes, considerable darkening of the reaction mixture is a common observation in this procedure, even when the acid catalyst is well dispersed.[1] According to published procedures, this discoloration does not appear to significantly impact the final yield of this compound.[1]

Troubleshooting:

  • Ensure even heating: Use a heating mantle with an oil or sand bath to ensure uniform temperature distribution and avoid localized charring.

  • Monitor temperature closely: While the reaction requires high temperatures (180-220°C), exceeding this range can lead to increased side product formation and decomposition.[2]

  • Adequate stirring: Although the procedure mentions swirling to dissolve the acid, mechanical stirring can help with even heat and mass transfer, potentially minimizing charring.

Q2: The yield of my reaction is lower than expected (reported yields are 81-88%). What are the possible reasons?

A2: Lower yields can result from several factors:

  • Incomplete reaction: The reaction may not have been heated long enough or at a high enough temperature to go to completion.

  • Loss during distillation: this compound is volatile. Inefficient condensation or leaks in the distillation apparatus can lead to significant product loss.

  • Side reactions: At high temperatures, side reactions such as polymerization or further dehydration can occur.

  • Purity of starting material: The purity of the starting (R)-1,2,4-butanetriol is crucial. Impurities can interfere with the reaction.

Troubleshooting:

  • Verify reaction time and temperature: Ensure the reaction is heated at 180-220°C for 2-2.5 hours as specified in established protocols.[1]

  • Check distillation setup: Ensure all joints are properly sealed and that the condenser is functioning efficiently with a sufficient flow of cold water. Distillation should be performed under vacuum to lower the boiling point and reduce thermal stress on the product.

  • Use a Vigreux column: A fractionating column, such as a Vigreux column, is recommended to effectively separate the product from water and other byproducts during distillation.[1]

Q3: How do I effectively remove the water generated during the reaction?

A3: The crude distillate will contain a significant amount of water.[1] Fractional distillation is the recommended method for purification. The first fraction collected will be primarily water, which has a lower boiling point than the product under vacuum.[1]

Troubleshooting Purification:

  • Monitor vacuum pressure and temperature: Careful control of the vacuum and heating rate is essential for good separation. Water will typically distill at a lower temperature than the product. For example, at 24 mm Hg, water distills at 42-44°C, while 3-hydroxytetrahydrofuran (B147095) distills at 93-95°C at 26 mm Hg.[1]

  • Collect fractions: Collect the initial water fraction separately. There may be a small intermediate fraction before the pure product begins to distill.

Method 2: Cyclization using a Strong Acid Ion Exchange Resin (e.g., Amberlyst 15)

This method offers a milder alternative to p-TSA, often resulting in higher yields and simpler workup. The reaction is typically carried out in a solvent like dioxane at around 100°C.[3]

Q1: My reaction is proceeding very slowly or not at all. What could be the issue?

A1: The most likely cause is the deactivation of the Amberlyst 15 catalyst.

  • Catalyst Fouling: The resin pores can become blocked by polymeric byproducts or impurities in the starting material.

  • Insufficient Catalyst: The amount of catalyst may be too low for the scale of your reaction.

  • Low Temperature: The reaction temperature may be too low. While milder than the p-TSA method, it still requires heating to around 100°C.[3]

Troubleshooting:

  • Catalyst Regeneration/Replacement: Amberlyst 15 can sometimes be regenerated by washing with appropriate solvents or acid solutions. However, for consistent results, using fresh, dry resin is recommended.

  • Optimize Catalyst Loading: Ensure you are using an adequate amount of catalyst. Published procedures can provide a starting point for optimization.

  • Temperature Control: Maintain the reaction temperature at the optimal level (e.g., 100°C in dioxane) using a controlled heating source.

Q2: How do I remove the catalyst and purify the product?

A2: One of the main advantages of using a heterogeneous catalyst like Amberlyst 15 is the ease of removal.

  • Filtration: The resin beads can be simply filtered off from the reaction mixture.

  • Solvent Removal: After filtration, the solvent (e.g., dioxane) can be removed under reduced pressure.

  • Distillation: The resulting crude product can be purified by vacuum distillation to remove any remaining impurities.

Q3: Can I reuse the Amberlyst 15 catalyst?

A3: While Amberlyst 15 is recyclable, its activity may decrease with each use due to fouling or degradation.[4] If you plan to reuse the catalyst, it should be thoroughly washed with the reaction solvent and dried before the next run. For critical applications requiring high and consistent yields, using fresh catalyst is advisable.

Method 3: Synthesis from (R)-4-chloro-1,3-butanediol

This pathway involves the intramolecular cyclization of (R)-4-chloro-1,3-butanediol, often under acidic or basic conditions.

Q1: The yield of my cyclization reaction is low (reported yield is ~67% in acidic conditions). How can I improve it?

A1: The yield of this reaction is sensitive to pH, temperature, and reaction time.

  • Incomplete Reaction: The reaction may not have reached completion.

  • Side Reactions: Under harsh acidic or basic conditions, side reactions can occur.

  • Neutralization: Improper neutralization can lead to product loss during workup.

Troubleshooting:

  • Optimize Reaction Time and Temperature: A procedure involves heating in 0.5N HCl for 2 hours.[3] Ensure these conditions are met. Some protocols suggest that the cyclization can be performed by heating the aqueous solution of the diol while maintaining the pH at 4.[5]

  • Careful Neutralization: After the reaction, the mixture should be carefully neutralized. For the HCl-mediated reaction, a 50% aqueous solution of sodium hydroxide (B78521) is used.[3] For reactions where the pH is maintained at 4, the final pH is adjusted to ~7.0 before extraction.[5]

  • Extraction: The product needs to be efficiently extracted from the aqueous solution using a suitable organic solvent, such as ethyl acetate.

Q2: I am having trouble with the purification of the final product. What are the common impurities?

A2: If the starting material was prepared by the reduction of a 4-halo-3-hydroxybutyric acid ester with a borohydride (B1222165) reagent, boron-containing impurities might be present.[5]

  • Boron Compounds: These can complicate distillation and lower the yield.[5]

Troubleshooting Purification:

  • Alcohol Treatment: Before distillation, treating the crude product with an alcohol like methanol (B129727) can convert boron impurities into more volatile borate (B1201080) esters, which can be removed more easily.[5]

  • Extraction: A thorough extraction from the aqueous phase after cyclization is crucial to separate the product from inorganic salts.[5]

Q3: How can I maintain the stereochemical purity of my product?

A3: The stereocenter in (R)-4-chloro-1,3-butanediol is susceptible to racemization, especially under harsh conditions.

  • Hydroxyl Group Protection: One strategy to prevent racemization is to protect the hydroxyl group before subsequent reaction steps. This increases the lipophilicity of the intermediate, which can also simplify separation.[6]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: p-TSA Catalyzed DehydrationMethod 2: Ion Exchange ResinMethod 3: From (R)-4-chloro-1,3-butanediol
Starting Material (R)-1,2,4-Butanetriol(R)-1,2,4-Butanetriol(R)-4-chloro-1,3-butanediol
Catalyst/Reagent p-Toluenesulfonic acidAmberlyst 15 (H+ form)0.5N Hydrochloric acid
Solvent None1,4-DioxaneWater
Temperature 180-220 °C[1][2]100 °C[3]Heating (e.g., reflux)
Reaction Time 2-2.5 hours[1]~20 hours2 hours[3]
Reported Yield 81-88%[1]96-99%[3]67%[3]
Key Advantages High yield, solvent-freeHigh yield, mild conditions, easy catalyst removalUtilizes a different precursor
Common Issues Darkening of mixture, high temperatureCatalyst deactivationLower yield, potential for side reactions

Experimental Protocols

Protocol 1: Synthesis via p-TSA Catalyzed Dehydration of (R)-1,2,4-Butanetriol

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.534 (1963); Vol. 38, p.37 (1958).[1]

  • Apparatus Setup: Equip a 500-mL round-bottom flask with a 30.5-cm Vigreux column, a condenser, and a receiver suitable for vacuum distillation.

  • Charging the Flask: To the flask, add 318 g (3 moles) of (R)-1,2,4-butanetriol, 3 g of p-toluenesulfonic acid monohydrate, and a few boiling chips.

  • Initial Heating: Gently heat the flask, with swirling, to dissolve the acid catalyst.

  • Distillation: Once the acid is dissolved, heat the flask in a heating bath maintained at 180–220°C. Collect the distillate under vacuum (e.g., b.p. 85–87°/22 mm) over 2–2.5 hours.

  • Fractional Distillation (Purification): Refractionate the collected distillate using the same apparatus.

    • Collect the first fraction, which is primarily water (e.g., b.p. 42–44°/24 mm).

    • After a small intermediate fraction, collect the pure this compound (e.g., b.p. 93–95°/26 mm). The expected yield is 215–231 g (81–88%).

Protocol 2: Synthesis using Amberlyst 15 Ion Exchange Resin

This protocol is based on procedures described for the synthesis of 3-hydroxytetrahydrofuran.[3]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine (R)-1,2,4-butanetriol and an equal volume of 1,4-dioxane.

  • Catalyst Addition: Add a catalytic amount of dry Amberlyst 15 (H+ form) resin.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for approximately 20 hours at atmospheric pressure.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst 15 resin by filtration.

    • Wash the resin with a small amount of dioxane and combine the filtrates.

  • Purification:

    • Remove the dioxane from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow_pTSA cluster_prep Reaction Preparation cluster_reaction Reaction & Distillation cluster_purification Purification start Start charge_flask Charge Flask: (R)-1,2,4-Butanetriol p-TSA Boiling Chips start->charge_flask heat_dissolve Heat gently to dissolve catalyst charge_flask->heat_dissolve vac_distill Heat to 180-220°C under vacuum heat_dissolve->vac_distill collect_crude Collect crude distillate vac_distill->collect_crude fractionate Fractional Distillation collect_crude->fractionate collect_water Collect water fraction fractionate->collect_water collect_product Collect pure product fractionate->collect_product end End collect_product->end

Caption: Experimental workflow for the p-TSA catalyzed synthesis.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_temp Verify Reaction Temperature (180-220°C) and Time (2-2.5h) start->check_temp check_vac Inspect Vacuum System for Leaks start->check_vac check_condenser Ensure Efficient Condenser Cooling start->check_condenser check_sm Analyze Starting Material Purity start->check_sm adjust_conditions Adjust heating time/ temperature check_temp->adjust_conditions seal_joints Reseal joints/ check pump check_vac->seal_joints increase_flow Increase coolant flow check_condenser->increase_flow purify_sm Purify starting material or use new batch check_sm->purify_sm

Caption: Troubleshooting logic for low yield in the p-TSA method.

References

Analytical methods for determining the enantiomeric purity of (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the enantiomeric purity of (R)-(-)-3-Hydroxytetrahydrofuran. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the enantiomeric purity of this compound?

A1: The most prevalent and reliable methods are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[1][2][3] Chiral GC is often preferred due to the volatile nature of 3-hydroxytetrahydrofuran (B147095).[4] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents is another powerful technique for determining enantiomeric excess.[5][6][7][8][9]

Q2: When should I choose chiral GC over chiral HPLC?

A2: Chiral GC is generally a good first choice for volatile, thermally stable compounds like 3-hydroxytetrahydrofuran.[3][4] It can offer high resolution and sensitivity. Chiral HPLC is more versatile for a broader range of compounds, including those that are non-volatile or thermally labile.[2][10] The choice may also depend on the available instrumentation and established in-house expertise.

Q3: Is derivatization necessary for the analysis?

A3: For chiral GC, derivatization of the hydroxyl group, for example, by acylation, can sometimes improve peak shape and resolution.[11] However, direct analysis is often possible and preferred to avoid potential kinetic resolution or racemization during the derivatization step. For chiral HPLC, derivatization is less common as the separation is achieved through transient diastereomeric interactions with the chiral stationary phase.[10] For NMR analysis, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which can then be distinguished.[12]

Q4: How do I select the appropriate chiral stationary phase (CSP)?

A4: The selection of the CSP is crucial for achieving separation and is often empirical.[2] For chiral GC, cyclodextrin-based columns, such as those with modified β-cyclodextrins, are widely used for separating chiral alcohols.[1][11] For chiral HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point due to their broad applicability.[12][13] It is recommended to screen a few different columns to find the one that provides the best separation.[2][13]

Q5: What is a typical concentration for my sample?

A5: For both GC and HPLC, a starting concentration of 1 mg/mL in a suitable solvent is common. This stock solution is then diluted to a working concentration, typically in the range of 10-100 µg/mL, depending on the detector's sensitivity.[14]

Troubleshooting Guides

Chiral Gas Chromatography (GC)
Issue Potential Cause(s) Recommended Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase.- Incorrect oven temperature program.- Carrier gas flow rate is not optimal.- Screen different chiral GC columns (e.g., various cyclodextrin (B1172386) derivatives).- Optimize the temperature gradient or use an isothermal program at a lower temperature to increase interaction with the stationary phase.- Adjust the carrier gas (e.g., Hydrogen or Helium) flow rate to its optimal linear velocity for the column.[4]
Peak tailing - Active sites on the column or in the injector.- Sample concentration is too high (overload).- Use a deactivated injector liner.- Consider derivatizing the hydroxyl group to reduce interaction with active sites.- Dilute the sample.
Poor peak shape (broadening) - Injector temperature is too low.- Non-uniform packing in the column.- Increase the injector temperature to ensure rapid volatilization (without causing degradation).- Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Changes in retention time - Leaks in the system.- Fluctuations in carrier gas flow or oven temperature.- Perform a leak check of the GC system.- Ensure the gas supply is stable and the oven temperature control is functioning correctly.
Chiral High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Recommended Solution(s)
Poor or no resolution - Unsuitable chiral stationary phase (CSP).- Mobile phase composition is not optimal.- Flow rate is too high.[15]- Screen a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[13]- Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a significant impact.- Lower the flow rate to allow more time for interaction with the CSP.[16]
Peak tailing for all peaks - Blockage of the column inlet frit.[17]- Reverse-flush the column (if permitted by the manufacturer).- If the problem persists, replace the inlet frit or the column.[17][18]
Peak fronting or tailing for specific peaks - Sample overload.- Sample solvent is too strong.- Reduce the injection volume or dilute the sample.[15]- Dissolve the sample in the mobile phase or a weaker solvent.[19]
High backpressure - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer or sample in the mobile phase.- Systematically check components for blockage, starting from the detector and moving backward.- Filter the mobile phase and sample. Ensure buffer components are soluble in the mobile phase mixture.[18]

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC)

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Sample Preparation : Prepare a 1 mg/mL stock solution of racemic 3-hydroxytetrahydrofuran in methanol (B129727). Dilute to 10-50 µg/mL with methanol for analysis.

  • Instrumentation and Conditions :

    • GC System : A standard gas chromatograph with a Flame Ionization Detector (FID).

    • Column : A chiral capillary column such as a CP-Chirasil-DEX CB (or equivalent modified β-cyclodextrin column), 25 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Carrier Gas : Hydrogen or Helium at an appropriate linear velocity (e.g., 40 cm/s).

    • Injector Temperature : 230 °C.

    • Detector Temperature : 250 °C.

    • Oven Program : Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 120 °C.

    • Injection Volume : 1 µL.

    • Split Ratio : 50:1.

  • Data Analysis : Integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a screening approach for developing a chiral HPLC method.

  • Sample Preparation : Prepare a 1 mg/mL stock solution of racemic 3-hydroxytetrahydrofuran in the initial mobile phase. Dilute to 20-100 µg/mL for analysis.

  • Instrumentation and Conditions :

    • HPLC System : A standard HPLC system with a UV or Refractive Index (RI) detector.

    • Columns to Screen :

      • Polysaccharide-based: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent).

    • Detection : Due to the lack of a strong chromophore, low UV wavelength (e.g., 200-210 nm) or an RI detector is recommended.

    • Column Temperature : 25 °C.

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Injection Volume : 5-10 µL.

  • Mobile Phase Screening :

    • Normal Phase :

      • Hexane/Isopropanol (90:10, v/v)

      • Hexane/Ethanol (90:10, v/v)

    • Note: Adjust the alcohol percentage to optimize retention and resolution.

  • Data Analysis : Calculate the selectivity (α) and resolution (Rs) for any observed separation. The goal is to achieve a resolution of at least 1.5 for baseline separation.

Quantitative Data Summary

Table 1: Example Chiral GC Conditions and Performance

Parameter Condition 1 Condition 2
Column CP-Chirasil-DEX CBRt-βDEXsm
Oven Program 60°C (2 min), 2°C/min to 120°C70°C isothermal
Carrier Gas HydrogenHelium
Retention Time (S-enantiomer) ~18.5 min~22.1 min
Retention Time (R-enantiomer) ~19.2 min~23.0 min
Resolution (Rs) > 1.5> 1.8

Note: These are illustrative values and will vary depending on the specific instrument and column.

Table 2: Example Chiral HPLC Conditions and Performance

Parameter Condition 1 Condition 2
Column Chiralpak® AD-HChiralcel® OD-H
Mobile Phase Hexane/Ethanol (95:5)Hexane/Isopropanol (90:10)
Flow Rate 0.7 mL/min0.5 mL/min
Retention Time (S-enantiomer) ~12.3 min~15.8 min
Retention Time (R-enantiomer) ~13.5 min~17.1 min
Resolution (Rs) > 1.6> 2.0

Note: These are illustrative values and will vary depending on the specific instrument and column.

Visualized Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL stock solution in Methanol prep2 Dilute to 10-50 µg/mL prep1->prep2 inject Inject 1 µL prep2->inject instrument GC-FID with Chiral Column (e.g., Cyclodextrin-based) instrument->inject run Execute Temperature Program inject->run detect FID Detection run->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Final Report calculate->report

Caption: Workflow for Chiral GC Analysis.

HPLC_Workflow cluster_dev Method Development cluster_analysis Optimized Analysis cluster_data Data Processing screen_cols Screen Chiral Columns (e.g., Polysaccharide-based) screen_mp Screen Mobile Phases (e.g., Hexane/Alcohol) screen_cols->screen_mp sample_prep Prepare Sample in Mobile Phase screen_mp->sample_prep Select Best Condition (Rs > 1.5) hplc_run Inject and Run on HPLC-UV/RI sample_prep->hplc_run data_acq Acquire Chromatogram hplc_run->data_acq eval Evaluate Resolution (Rs) and Selectivity (α) data_acq->eval quant Quantify Peak Areas eval->quant calc_ee Calculate % Enantiomeric Excess quant->calc_ee final_method Validated Method calc_ee->final_method

References

Stability and storage conditions for (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of (R)-(-)-3-Hydroxytetrahydrofuran for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration at temperatures below 15°C is recommended. The compound should be protected from air and moisture.

Q2: What is the general stability of this compound?

A2: this compound is generally stable under normal and recommended storage conditions.[2] However, like its parent compound tetrahydrofuran (B95107) (THF), it has a tendency to form explosive peroxides upon prolonged exposure to air and light.[3] It is also incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Q3: How can I test for the presence of peroxides in this compound?

A3: Peroxide formation is a critical safety concern. Regular testing, especially before distillation or concentration, is highly recommended. Commercial peroxide test strips can be used for a semi-quantitative assessment.[5] For a more sensitive qualitative test, a potassium iodide (KI) solution in acetic acid can be used. A yellow to brown color indicates the presence of peroxides.

Q4: What is the shelf life of this compound?

A4: The shelf life of this compound is highly dependent on storage conditions. When stored properly in an unopened, sealed container, it can be stable for an extended period. However, once opened and exposed to air, its shelf life decreases due to the risk of peroxide formation. It is recommended to use the product within 6-12 months after opening and to regularly test for peroxides. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable when handled as recommended.[4]

Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and should be confirmed by in-house stability studies.

Storage ConditionTemperatureRelative HumidityExpected Shelf Life (Purity >98%)
Long-term (Recommended)2-8°CControlled> 24 months
Room Temperature (Dark, Sealed)20-25°CUncontrolled12 - 18 months
Accelerated40°C75%< 6 months

Troubleshooting Guides

Issue 1: Inconsistent results in reactions involving this compound.

  • Possible Cause 1: Presence of Peroxides.

    • Troubleshooting Step: Test for peroxides using potassium iodide test strips or the KI/acetic acid method.

    • Solution: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina (B75360) or by treatment with a ferrous sulfate (B86663) solution.

  • Possible Cause 2: Degradation of the compound.

    • Troubleshooting Step: Verify the purity of the starting material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Solution: If the purity is low, consider purifying the compound by distillation. Note that distillation of peroxide-containing ethers is extremely hazardous and peroxides must be removed beforehand.

Issue 2: Poor enantiomeric purity observed in chiral HPLC analysis.

  • Possible Cause 1: Inappropriate HPLC conditions.

    • Troubleshooting Step: Review and optimize the chiral column, mobile phase, and column temperature. Lower temperatures often improve chiral resolution.

    • Solution: Consult technical guides for chiral separations to select the appropriate stationary and mobile phases for your analyte.

  • Possible Cause 2: Racemization during reaction or work-up.

    • Troubleshooting Step: Analyze samples at different stages of the experimental process to identify the step where enantiomeric purity is lost.

    • Solution: Modify reaction or work-up conditions to be milder (e.g., lower temperature, use of non-acidic or non-basic reagents if the chiral center is sensitive).

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

  • Preparation: Prepare a fresh solution of 10% potassium iodide in glacial acetic acid.

  • Procedure: In a clean, dry test tube, add 1 mL of this compound.

  • Add 1 mL of the 10% KI/acetic acid solution.

  • Observation: A pale yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for polar analytes (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Visualizations

experimental_workflow Experimental Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Receive/Prepare this compound peroxide_test Test for Peroxides start->peroxide_test purify Purify if Necessary (e.g., Distillation) peroxide_test->purify Peroxides Present reaction Perform Chemical Reaction peroxide_test->reaction Peroxides Absent purify->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Reaction Work-up monitoring->workup analysis Analyze Product (NMR, GC, HPLC) workup->analysis chiral_analysis Chiral Purity Analysis (Chiral HPLC/GC) analysis->chiral_analysis

Caption: Workflow for experiments using this compound.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results check_purity Check Purity of Starting Material (GC/NMR) start->check_purity check_peroxides Test for Peroxides start->check_peroxides check_conditions Review Reaction Conditions (Temp, Time, Reagents) start->check_conditions low_purity Low Purity Detected check_purity->low_purity Fails peroxides_present Peroxides Detected check_peroxides->peroxides_present Fails conditions_issue Suboptimal Conditions Identified check_conditions->conditions_issue Fails purify_material Purify Starting Material low_purity->purify_material remove_peroxides Remove Peroxides peroxides_present->remove_peroxides optimize_conditions Optimize Reaction Conditions conditions_issue->optimize_conditions

Caption: Logical flow for troubleshooting inconsistent results.

degradation_pathway Potential Degradation Pathway of 3-Hydroxytetrahydrofuran (B147095) substance This compound peroxide Hydroperoxide Intermediate substance->peroxide Autoxidation (O2, light) ring_opening Ring-Opened Products (e.g., Aldehydes, Carboxylic Acids) substance->ring_opening Acid/Base Catalyzed Hydolysis/Dehydration peroxide->ring_opening Decomposition (Heat, impurities) polymerization Polymeric Byproducts ring_opening->polymerization

References

Troubleshooting guide for the synthesis of 3-hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-hydroxytetrahydrofuran (B147095), a key intermediate in the development of various pharmaceuticals. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Yield Issues

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 3-hydroxytetrahydrofuran can stem from several factors, depending on the chosen synthetic route. Here are some common causes and potential solutions:

  • Incomplete Reaction: The cyclization of the precursor, such as 1,2,4-butanetriol (B146131) or a 4-halo-1,3-butanediol, may be incomplete.

    • Solution: Ensure optimal reaction conditions. For the acid-catalyzed dehydration of 1,2,4-butanetriol, verify the catalyst concentration (e.g., p-toluenesulfonic acid) and ensure the reaction temperature is sufficiently high (typically 180-220°C) to drive the reaction to completion.[1] For the cyclization of 4-halo-1,3-butanediol, heating is crucial, with the reaction proceeding more effectively at temperatures above 90°C.

  • Substrate Quality: The purity of the starting material is critical. Impurities in the precursor can lead to side reactions and lower the yield.

    • Solution: Ensure the starting material is of high purity. If synthesizing the precursor in-house (e.g., reduction of a malic acid derivative to 1,2,4-butanetriol), proper purification of the intermediate is essential.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Solution: Adjusting reaction conditions can minimize side reactions. For instance, in the cyclization of 4-halo-1,3-butanediol, starting the reaction under strongly acidic conditions can promote the formation of 2,5-dihydrofuran.[2] A gradual increase in acidity or carrying out the reaction under weakly acidic to neutral conditions can suppress this side reaction.[2]

  • Product Degradation: Prolonged heating or harsh acidic conditions can lead to the degradation of the desired product.

    • Solution: Optimize the reaction time and consider using a milder acid catalyst if possible. For distillations, using a wiped film evaporator can reduce heat exposure and minimize thermal decomposition.[2]

Q2: I am observing the formation of significant byproducts. What are they and how can I avoid them?

A2: The primary byproducts depend on the synthetic route.

  • From 4-halo-3-hydroxybutyric acid ester reduction and cyclization:

    • 3,4-epoxy-1-butanol: Can form during the reduction step.

    • 2,5-dihydrofuran: Often a result of elimination side reactions during the acid-catalyzed cyclization.[2]

    • Minimization Strategies:

      • Careful control of the reduction conditions.

      • For the cyclization step, avoiding strongly acidic conditions at the start of the reaction can reduce the formation of 2,5-dihydrofuran.[2] Performing the cyclization in a two-phase system can also help by transferring impurities to the organic phase, thus preventing side reactions in the aqueous phase where the cyclization primarily occurs.[2]

Purification Challenges

Q3: I am having difficulty purifying 3-hydroxytetrahydrofuran, especially removing water. What are the best practices?

A3: 3-Hydroxytetrahydrofuran is highly water-soluble, which makes its separation from aqueous solutions challenging.[3]

  • Extraction:

    • Continuous liquid-liquid extraction with a suitable organic solvent is often necessary.

    • The choice of solvent and extraction temperature can significantly impact efficiency. For example, the percentage of extraction with ethyl acetate (B1210297) increases with temperature.

SolventTemperature (°C)Percentage of Extraction (%)
Ethyl Acetate154
Ethyl Acetate3014
Ethyl Acetate5031
Ethyl Acetate7046
2-Butanol3068

Data adapted from patent literature.

  • Distillation:

    • Fractional distillation under reduced pressure is the standard method for final purification.

    • Troubleshooting Distillation:

      • Contamination with Boron Compounds: If borohydride (B1222165) reducing agents were used, residual boron compounds can lower the distillation yield.[2] Treating the crude product with an alcohol (e.g., methanol) can help remove these impurities before distillation.[2]

      • Thermal Decomposition: Prolonged heating during distillation can cause decomposition. Utilizing a distillation apparatus that minimizes heat exposure, such as a wiped film evaporator, is advantageous.[2] Distillation in the presence of a base can also help suppress decomposition.[2]

Experimental Protocols

Detailed Protocol: Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Trihydroxybutane

This protocol is adapted from a literature procedure.

Materials:

  • 1,2,4-trihydroxybutane (318 g, 3 moles)

  • p-toluenesulfonic acid monohydrate (3 g)

  • Boiling chips

Apparatus:

  • 500-ml flask

  • 30.5-cm Vigreux column

  • Condenser

  • Receiver for vacuum distillation

Procedure:

  • Charge the flask with 1,2,4-trihydroxybutane and p-toluenesulfonic acid monohydrate.

  • Add a few boiling chips.

  • Assemble the vacuum distillation apparatus.

  • Heat the flask with swirling to dissolve the acid. Note that considerable darkening of the solution may occur, but this does not appear to affect the yield.

  • Heat the flask in a bath maintained at 180–220°C to collect the distillate. The first fraction (approximately 300-306 g) will distill at 85–87°C/22 mm Hg. This fraction contains water.

  • Refractionate the collected distillate using the same apparatus.

  • Collect the first fraction, which is mainly water (approximately 50-60 g), at 42–44°C/24 mm Hg.

  • After a small intermediate fraction, collect the pure 3-hydroxytetrahydrofuran (215–231 g, 81–88% yield) at 93–95°C/26 mm Hg.

Visualizations

G cluster_start Start cluster_analysis Problem Analysis cluster_solutions Troubleshooting Steps cluster_end Resolution start Low Yield or Purity Issue Identified check_reaction Incomplete Reaction? start->check_reaction check_byproducts Significant Byproducts? check_reaction->check_byproducts No optimize_conditions Optimize Reaction - Temp - Time - Catalyst check_reaction->optimize_conditions Yes check_purification Purification Difficulty? check_byproducts->check_purification No adjust_acidity Adjust Acidity - Weaker Acid - Gradual Addition check_byproducts->adjust_acidity Yes improve_extraction Improve Extraction - Solvent Choice - Temperature check_purification->improve_extraction Yes end Improved Yield and Purity check_purification->end No optimize_conditions->end adjust_acidity->end optimize_distillation Optimize Distillation - Vacuum - Apparatus improve_extraction->optimize_distillation optimize_distillation->end

Caption: Troubleshooting workflow for 3-hydroxytetrahydrofuran synthesis.

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions malic_acid L-Malic Acid diester Malic Acid Diester malic_acid->diester Esterification butanetriol 1,2,4-Butanetriol diester->butanetriol Reduction (e.g., NaBH4) side_product_1 Incomplete Reduction Products diester->side_product_1 Incomplete Reduction product 3-Hydroxytetrahydrofuran butanetriol->product Acid-Catalyzed Cyclization side_product_2 2,5-Dihydrofuran butanetriol->side_product_2 Elimination

Caption: Synthesis pathway of 3-hydroxytetrahydrofuran from L-malic acid.

References

Technical Support Center: (R)-(-)-3-Hydroxytetrahydrofuran - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(-)-3-Hydroxytetrahydrofuran. Our goal is to help you identify and remove impurities effectively, ensuring the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound typically originate from the synthetic route and subsequent degradation. Common sources include:

  • Starting Materials: Unreacted starting materials such as (R)-1,2,4-butanetriol or 4-halo-3-hydroxybutyric acid esters can be present in the final product.[1][2]

  • Reagents and Catalysts: Residual acids (e.g., p-toluenesulfonic acid) or reducing agents (e.g., boron or aluminum hydrides) used in the synthesis may contaminate the product.[2][3]

  • Byproducts: Side reactions during the synthesis can lead to the formation of byproducts. For instance, in syntheses related to Empagliflozin (B1684318), impurities can arise from reactions involving intermediates like 2-chloro-5-iodobenzoic acid.[1][4]

  • Degradation Products: this compound can degrade under certain conditions, such as prolonged heating during distillation, leading to the formation of acidic components and other decomposition products.[2]

  • Solvents: Residual solvents used during the synthesis or purification process can also be a source of impurity.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: The most common and effective analytical techniques for impurity profiling of this compound are:

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile and semi-volatile organic impurities. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for identification of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of a wide range of organic impurities. It is particularly useful for non-volatile or thermally labile compounds.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, which is invaluable for their identification.

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), it provides molecular weight and fragmentation information, aiding in the structural elucidation of impurities.[6]

Q3: What is the typical purity specification for commercially available this compound?

A3: Commercially available this compound typically has a purity of ≥98.0% as determined by Gas Chromatography (GC). The optical purity is also a critical parameter and is generally specified as ≥99.0%.

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the GC chromatogram.

Possible Cause 1: Contamination from Starting Materials or Reagents.

  • Identification: Compare the retention times of the unknown peaks with those of the starting materials and reagents used in the synthesis. If standards are available, spike the sample to confirm the identity of the peaks.

  • Solution: Optimize the purification process. This may involve fractional distillation under reduced pressure to separate the more volatile or less volatile impurities. Ensure that the distillation column has sufficient theoretical plates for the separation.

Possible Cause 2: Thermal Degradation during GC Analysis or Distillation.

  • Identification: Thermal degradation products may appear as broad or tailing peaks in the GC chromatogram. To confirm, vary the injector temperature and observe any changes in the impurity profile. A lower injector temperature should minimize on-column degradation. During distillation, discoloration (darkening) of the product can indicate thermal decomposition.[7]

  • Solution: For GC analysis, use a lower injector temperature and a shorter, more inert column if possible. For purification, perform distillation under a high vacuum to lower the boiling point and minimize the heating time.[2] Adding a base during distillation can help neutralize acidic decomposition products and suppress further degradation.[2]

Possible Cause 3: Column Bleed or Septa Contamination in GC.

  • Identification: Column bleed typically appears as a rising baseline at higher temperatures. Septa bleed can introduce ghost peaks. Run a blank solvent injection to check for these issues.

  • Solution: Condition the GC column according to the manufacturer's instructions to minimize bleed. Use high-quality, low-bleed septa and replace them regularly.

Problem 2: The desired purity is not achieved after distillation.

Possible Cause 1: Azeotrope Formation.

  • Identification: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation. This can prevent the complete removal of an impurity. Consult the literature for known azeotropes of 3-hydroxytetrahydrofuran (B147095) with potential impurities.

  • Solution: Consider alternative purification techniques such as extractive distillation or chromatography. In extractive distillation, a solvent is added to alter the relative volatilities of the components.

Possible Cause 2: Inefficient Distillation Setup.

  • Identification: The distillation column may not have enough theoretical plates to separate closely boiling impurities. The reflux ratio may also be too low.

  • Solution: Use a longer packed column or a column with a more efficient packing material to increase the number of theoretical plates. Optimize the reflux ratio to improve separation, although this may increase the distillation time. Ensure the column is well-insulated to maintain a proper temperature gradient.

Possible Cause 3: Presence of Non-Volatile Impurities.

  • Identification: Non-volatile impurities will remain in the distillation pot and may not be detected by GC if they are not volatile enough to elute from the column. These can be inorganic salts or high molecular weight organic compounds.

  • Solution: If non-volatile impurities are suspected, consider a pre-purification step such as an aqueous wash or extraction to remove them before distillation.[2]

Data Presentation

Table 1: Common Potential Impurities in this compound

Impurity NameChemical StructureLikely Source
(R)-1,2,4-ButanetriolHOCH₂CH(OH)CH₂CH₂OHUnreacted starting material
4-Chloro-1,3-butanediolClCH₂CH(OH)CH₂CH₂OHIntermediate from synthesis
TetrahydrofuranC₄H₈OSolvent/Byproduct
2,3-DihydrofuranC₄H₆ODehydration byproduct
p-Toluenesulfonic acidCH₃C₆H₄SO₃HCatalyst residue

Table 2: Typical GC and HPLC Purity Analysis Results

Analytical MethodParameterBefore PurificationAfter Distillation
GC-FID Purity (%)95.2> 99.5
(R)-1,2,4-Butanetriol (%)2.5< 0.1
Tetrahydrofuran (%)1.8< 0.2
Other Impurities (%)0.5< 0.2
Chiral HPLC Optical Purity (% ee)98.5> 99.8

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Purity Analysis
  • Instrument: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Optical Purity Analysis
  • Instrument: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product Crude (R)-(-)-3-HTF Crude (R)-(-)-3-HTF GC-MS Analysis GC-MS Analysis Crude (R)-(-)-3-HTF->GC-MS Analysis Identify Volatiles HPLC Analysis HPLC Analysis Crude (R)-(-)-3-HTF->HPLC Analysis Identify Non-Volatiles NMR Spectroscopy NMR Spectroscopy Crude (R)-(-)-3-HTF->NMR Spectroscopy Structural Elucidation Fractional Distillation Fractional Distillation GC-MS Analysis->Fractional Distillation HPLC Analysis->Fractional Distillation NMR Spectroscopy->Fractional Distillation Pure (R)-(-)-3-HTF Pure (R)-(-)-3-HTF Fractional Distillation->Pure (R)-(-)-3-HTF

Caption: Workflow for identifying and removing impurities.

troubleshooting_logic Start Start Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity (GC-MS, NMR) Impurity_Detected->Identify_Impurity Yes End End Impurity_Detected->End No Process_Related Process-Related? Identify_Impurity->Process_Related Optimize_Synthesis Optimize Synthesis/ Purification Process_Related->Optimize_Synthesis Yes Degradation_Product Degradation Product? Process_Related->Degradation_Product No Optimize_Synthesis->End Modify_Conditions Modify Storage/ Handling Conditions Degradation_Product->Modify_Conditions Yes Degradation_Product->End No Modify_Conditions->End

Caption: Troubleshooting decision tree for impurity analysis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Hydroxytetrahydrofuran is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds, including antiviral and anticancer agents. The stereoselective synthesis of this molecule is of paramount importance, and various strategies have been developed to achieve high enantiopurity and yield. This guide provides an objective comparison of three prominent synthetic routes to this compound: the acid-catalyzed cyclization of (R)-1,2,4-butanetriol, a multi-step synthesis originating from (R)-malic acid, and a biocatalytic approach utilizing an enzymatic reduction.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the three synthetic methodologies, offering a clear comparison of their efficiency and effectiveness.

ParameterRoute 1: Cyclization of (R)-1,2,4-ButanetriolRoute 2: From (R)-Malic AcidRoute 3: Biocatalytic Reduction
Starting Material (R)-1,2,4-Butanetriol(R)-Malic AcidDihydro-3(2H)-furanone
Overall Yield 81-88%[1]>80%[2]74.7%[3]
Enantiomeric Excess (e.e.) >99% (with optically pure starting material)[4]>99.2%[2]90%[3]
Key Reagents p-Toluenesulfonic acid (PTSA) or strong acid ion exchange resin[1][4][5]Thionyl chloride, Methanol (B129727), Sodium borohydride (B1222165), PTSA[2][6]Alcohol dehydrogenase, NADH (with cofactor regeneration)[3]
Reaction Steps 131
Reaction Temperature 180-220°C (PTSA)[1] or 100°C (resin)[4]0°C to reflux[2]Optimized, e.g., 30°C
Reaction Time 2-2.5 hours (PTSA)[1]Not specified in detail5 hours[3]

Experimental Protocols

Route 1: Acid-Catalyzed Cyclization of (R)-1,2,4-Butanetriol

This method represents a direct and high-yielding approach, provided the chiral starting material is available.

Methodology:

A 500-mL flask is charged with 106 g (1 mole) of (R)-1,2,4-butanetriol (with an optical purity of >99%) and 1 g of p-toluenesulfonic acid monohydrate. A few boiling chips are added, and the flask is equipped for vacuum distillation with a Vigreux column. The mixture is heated in an oil bath to 180-220°C. The product, this compound, is collected as a distillate at 85-87°C/22 mmHg over 2-2.5 hours. The crude distillate is then refractionated to yield the pure product. An alternative continuous process involves feeding a dioxane solution of (R)-1,2,4-butanetriol through a fixed-bed reactor containing a strong acid ion exchange resin at 100°C.[1][4]

Route 2: Synthesis from (R)-Malic Acid

This multi-step synthesis provides access to the target molecule from a readily available chiral starting material.

Methodology:

  • Step 1: Esterification of (R)-Malic Acid. To a solution of 134 g (1 mole) of (R)-malic acid in 300 mL of methanol at 0°C, 150 g (1.26 moles) of thionyl chloride is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure to yield dimethyl (R)-malate.

  • Step 2: Reduction to (R)-1,2,4-Butanetriol. The crude dimethyl (R)-malate is dissolved in tetrahydrofuran (B95107), and 76 g (2 moles) of sodium borohydride is added portion-wise at 0°C. The mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • Step 3: Cyclization. The solvent from the previous step is evaporated, and the resulting crude (R)-1,2,4-butanetriol is subjected to acid-catalyzed cyclization using p-toluenesulfonic acid as described in Route 1 to yield this compound with high chiral purity.[2][6]

Route 3: Biocatalytic Asymmetric Reduction

This method offers a green and highly selective alternative to traditional chemical synthesis.

Methodology:

In a temperature-controlled bioreactor, a solution of dihydro-3(2H)-furanone (up to 400 mmol/L) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). A novel alcohol dehydrogenase (PED) from Aromatoleum aromaticum EbN1 is added, along with a catalytic amount of the cofactor NADH. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is also included to ensure the continuous supply of NADH. The reaction is stirred at a controlled temperature (e.g., 30°C) for approximately 5 hours. The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration, and the product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic extracts are dried and concentrated to give (S)-3-hydroxytetrahydrofuran with a 74.7% isolated yield and 90% e.e.[3] (Note: The cited study focuses on the (S)-enantiomer; a suitable enzyme would be selected for the (R)-enantiomer). A similar biocatalytic approach involves the kinetic resolution of racemic δ-haloalcohols using a halohydrin dehalogenase, which can yield (R)-3-hydroxytetrahydrofuran with very high enantiomeric excess (>99%) and a theoretical maximum yield of 50%.[7]

Visualizing the Synthetic Pathways

The logical flow and comparison of these synthetic routes are illustrated in the diagrams below.

G cluster_0 Route 1: Cyclization cluster_1 Route 2: From (R)-Malic Acid cluster_2 Route 3: Biocatalytic Reduction cluster_3 Key Comparison Metrics A (R)-1,2,4-Butanetriol B This compound A->B  PTSA or  Acid Resin  (1 step) I Yield J e.e. K Steps C (R)-Malic Acid D Dimethyl (R)-malate C->D  Esterification  (Step 1) E (R)-1,2,4-Butanetriol D->E  Reduction (NaBH4)  (Step 2) F This compound E->F  Cyclization (PTSA)  (Step 3) G Dihydro-3(2H)-furanone H This compound G->H  Alcohol Dehydrogenase  NADH  (1 step)

Caption: A flowchart comparing the three main synthetic routes to this compound.

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis start Select Synthetic Route chem_start Chiral Pool Starting Material start->chem_start prochiral_sm Prochiral Starting Material (Dihydro-3(2H)-furanone) start->prochiral_sm malic_acid (R)-Malic Acid chem_start->malic_acid butanetriol (R)-1,2,4-Butanetriol chem_start->butanetriol reduction Intermediate: (R)-1,2,4-Butanetriol malic_acid->reduction Esterification & Reduction cyclization Acid-Catalyzed Cyclization butanetriol->cyclization reduction->cyclization product This compound cyclization->product enzyme Enzymatic Asymmetric Reduction prochiral_sm->enzyme product_bio This compound enzyme->product_bio

Caption: Decision workflow for selecting a synthetic route based on starting material availability.

References

(R)-(-)-3-Hydroxytetrahydrofuran vs. (S)-(+)-3-Hydroxytetrahydrofuran in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Among the versatile scaffolds available, the enantiomers of 3-hydroxytetrahydrofuran (B147095), (R)-(-)-3-hydroxytetrahydrofuran and (S)-(+)-3-hydroxytetrahydrofuran, have emerged as critical intermediates in the synthesis of complex molecules, most notably in the development of antiviral therapeutics. This guide provides an objective comparison of these two enantiomers, supported by experimental data, to aid researchers in their selection and application.

Introduction to (R)-(-)- and (S)-(+)-3-Hydroxytetrahydrofuran

This compound and (S)-(+)-3-hydroxytetrahydrofuran are chiral cyclic ethers that serve as valuable precursors in organic synthesis. Their utility stems from the presence of a stereogenic center and a hydroxyl group, which allows for further functionalization and the introduction of chirality into a target molecule. These compounds are frequently employed as key fragments in the synthesis of pharmaceuticals, where specific stereoisomers are often responsible for therapeutic activity.

Performance in Asymmetric Synthesis: A Tale of Two Blockbuster Drugs

While direct comparative studies of (R)-(-)- and (S)-(+)-3-hydroxytetrahydrofuran in the same diastereoselective reaction are not extensively documented in publicly available literature, their distinct and crucial roles in the synthesis of two different blockbuster HIV protease inhibitors, Darunavir and Amprenavir respectively, provide a powerful testament to their efficacy and stereospecificity.

(S)-(+)-3-Hydroxytetrahydrofuran in the Synthesis of Amprenavir

(S)-(+)-3-Hydroxytetrahydrofuran is a key chiral building block in the synthesis of Amprenavir, an HIV protease inhibitor.[1][2] The (S)-enantiomer is essential for the formation of the bis-tetrahydrofuranyl (bis-THF) ligand of the drug, which binds to the active site of the HIV protease enzyme. The synthesis involves the activation of the hydroxyl group of (S)-(+)-3-hydroxytetrahydrofuran, typically by conversion to a chloroformate or an activated carbonate, followed by coupling with a suitable amine precursor.[3]

Quantitative Data for the Synthesis of Amprenavir Intermediate

StepReactantsProductReagentsYieldReference
1(S)-(+)-3-Hydroxytetrahydrofuran(S)-3-Tetrahydrofuryl N-oxysuccinimidyl carbonateN,N'-Disuccinimidyl carbonate, Triethylamine (B128534)82%[4]
2Amine Precursor, (S)-3-Tetrahydrofuryl N-oxysuccinimidyl carbonateAmprenavir Precursor-85%[1]

This compound Moiety in the Synthesis of Darunavir

A derivative of this compound, specifically (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a critical component of the HIV protease inhibitor Darunavir. This bicyclic furofuranol moiety, which contains the core stereochemistry derived from an (R)-tetrahydrofuran ring, is also crucial for the drug's potent activity. The synthesis of this key intermediate is a multi-step process, often starting from readily available chiral precursors like D-isoascorbic acid or isocitrate.[5][6]

Quantitative Data for the Synthesis of the Darunavir Side Chain

Starting MaterialKey IntermediateOverall YieldReference
Monopotassium isocitrate(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol55%[5][6]

Experimental Protocols

Synthesis of (S)-3-Tetrahydrofuryl N-oxysuccinimidyl carbonate for Amprenavir Synthesis [4]

  • Materials: (S)-(+)-3-Hydroxytetrahydrofuran, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Acetonitrile (anhydrous).

  • Procedure:

    • To a solution of (S)-(+)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous acetonitrile, add triethylamine (3.0 eq).

    • Add N,N'-disuccinimidyl carbonate (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4 hours.

    • Pour the reaction mixture into ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired activated carbonate.

Synthesis of Darunavir Side Chain ((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol) from Monopotassium Isocitrate (Simplified Overview) [5][6]

  • Overview: The synthesis involves the conversion of monopotassium isocitrate through several steps into a tertiary amide. This amide, along with the ester functionalities, is then reduced using a strong reducing agent like lithium aluminum hydride. An acidic workup facilitates a cyclization cascade to form the bicyclic furofuranol.

  • Key Transformation: The crucial step involves the reduction of an N-methyl anilide derivative of an isocitrate-derived intermediate with LiAlH₄, followed by an in-situ double cyclization under acidic conditions to furnish the target (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for incorporating the chiral 3-hydroxytetrahydrofuran moieties into Amprenavir and Darunavir.

Amprenavir_Synthesis S_THF (S)-(+)-3-Hydroxytetrahydrofuran Activated_THF Activated (S)-3-THF (e.g., N-oxysuccinimidyl carbonate) S_THF->Activated_THF Activation Coupling Coupling Reaction Activated_THF->Coupling Amine_precursor Amine Precursor Amine_precursor->Coupling Amprenavir_precursor Amprenavir Precursor Coupling->Amprenavir_precursor Final_steps Final Synthetic Steps Amprenavir_precursor->Final_steps Amprenavir Amprenavir Final_steps->Amprenavir Darunavir_Synthesis Isocitrate Monopotassium Isocitrate Intermediate_Amide Intermediate Tertiary Amide Isocitrate->Intermediate_Amide Multi-step synthesis Reduction_Cyclization Reduction & In-situ Cyclization Intermediate_Amide->Reduction_Cyclization R_THF_derivative (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Reduction_Cyclization->R_THF_derivative Coupling Coupling with Amine Precursor R_THF_derivative->Coupling Darunavir Darunavir Coupling->Darunavir

References

Efficacy of Catalysts in the Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomerically pure (R)-(-)-3-Hydroxytetrahydrofuran is a crucial building block in the synthesis of various pharmaceuticals, most notably as an intermediate for antiviral drugs. The stereoselective synthesis of this compound is of paramount importance, and various catalytic strategies have been developed to achieve high yields and enantiopurity. This guide provides a comparative overview of the efficacy of different catalysts, including those used in acid-catalyzed cyclization, biocatalytic methods, and asymmetric hydrogenation.

Comparison of Catalytic Methods

The selection of a catalytic method for the synthesis of this compound depends on several factors, including the desired scale of production, cost-effectiveness, and the required level of enantiopurity. Below is a summary of the performance of different catalytic systems based on experimental data.

Data Presentation

Table 1: Acid-Catalyzed Cyclization of (R)-1,2,4-Butanetriol

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
p-Toluenesulfonic acid (PTSA)None180-2202-2.581-88>99[1]
Amberlyst 15 (H+ form)1,4-Dioxane (B91453)1002096>99[2]

Table 2: Biocatalytic Synthesis

Catalytic MethodBiocatalystSubstrateCo-factor/Co-substrateSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Asymmetric ReductionAlcohol Dehydrogenase (PED from Aromatoleum aromaticum EbN1)Dihydro-3(2H)-furanoneNADHBufferOptimized574.790 (for S-enantiomer)[3]
Kinetic ResolutionCandida antarctica Lipase B (CAL-B)Racemic 3-HydroxytetrahydrofuranAcyl donor (e.g., vinyl acetate)Organic Solvent (e.g., Hexane)Room Temp.Variable~50>99General Protocol

Table 3: Asymmetric Hydrogenation of Dihydro-3(2H)-furanone (Representative Catalyst System)

CatalystLigandSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Ru(II) Complex(R)-BINAPMethanol (B129727)100208High (expected)>96 (expected for similar substrates)[4]

Experimental Workflows and Logical Relationships

The synthesis of this compound can be approached through distinct catalytic pathways. The following diagrams illustrate the general experimental workflows for the primary methods discussed.

Acid_Catalyzed_Cyclization cluster_start Starting Material cluster_reaction Reaction cluster_product Product start (R)-1,2,4-Butanetriol reaction Acid Catalyst (PTSA or Amberlyst 15) Heat start->reaction Cyclization product This compound reaction->product

Caption: Workflow for Acid-Catalyzed Cyclization.

Biocatalytic_Reduction cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Dihydro-3(2H)-furanone reaction Alcohol Dehydrogenase (e.g., PED) NAD(P)H start->reaction Asymmetric Reduction product This compound reaction->product

Caption: Workflow for Biocatalytic Asymmetric Reduction.

Asymmetric_Hydrogenation cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Dihydro-3(2H)-furanone reaction Chiral Catalyst (e.g., Ru-(R)-BINAP) H₂ Gas start->reaction Hydrogenation product This compound reaction->product

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocols

Acid-Catalyzed Cyclization of (R)-1,2,4-Butanetriol using Amberlyst 15

Objective: To synthesize this compound via intramolecular cyclization of (R)-1,2,4-Butanetriol using a solid acid catalyst.

Materials:

  • (R)-1,2,4-Butanetriol (optical purity >99%)

  • Amberlyst 15 (H+ form) ion-exchange resin

  • 1,4-Dioxane

  • Batch reactor equipped with a stirrer and temperature control

Procedure:

  • In a batch reactor, a solution of (R)-1,2,4-butanetriol in an equal volume of 1,4-dioxane is prepared.

  • Amberlyst 15 resin is added as the catalyst.

  • The reaction mixture is heated to 100°C with stirring under atmospheric pressure.

  • The reaction is monitored for 20 hours.

  • Upon completion, the solid catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification by distillation affords pure this compound.

Biocatalytic Asymmetric Reduction of Dihydro-3(2H)-furanone

Objective: To produce this compound through the enantioselective reduction of a prochiral ketone using an alcohol dehydrogenase.

Materials:

  • Dihydro-3(2H)-furanone

  • Recombinant E. coli cells expressing an (R)-selective alcohol dehydrogenase

  • Glucose (for cofactor regeneration)

  • Tris-HCl buffer (pH 8)

  • Centrifuge

  • Incubator shaker

Procedure:

  • Recombinant E. coli cells are cultured and harvested by centrifugation.

  • The cell pellet is resuspended in Tris-HCl buffer.

  • Dihydro-3(2H)-furanone and glucose are added to the cell suspension.

  • The reaction mixture is incubated at 30°C with shaking for the specified reaction time.

  • The reaction progress is monitored by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, the cells are removed by centrifugation.

  • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated to give the crude product.

  • Purification by column chromatography or distillation yields the enantiomerically enriched this compound.

Asymmetric Hydrogenation of Dihydro-3(2H)-furanone

Objective: To synthesize this compound by the asymmetric hydrogenation of the corresponding ketone using a chiral Ruthenium catalyst.

Materials:

  • Dihydro-3(2H)-furanone

  • [RuCl(p-cymene)((R)-BINAP)]Cl or a similar Ru(II)-(R)-BINAP catalyst

  • Methanol (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • The Ruthenium catalyst and dihydro-3(2H)-furanone are charged into a high-pressure autoclave under an inert atmosphere (e.g., argon).

  • Anhydrous methanol is added as the solvent.

  • The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired pressure (e.g., 100 atm).

  • The reaction mixture is stirred at the specified temperature (e.g., 20°C) for the required duration.

  • After the reaction, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to isolate the this compound.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

References

Comparative analysis of spectroscopic data for (R) and (S) enantiomers of 3-hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of the (R) and (S) enantiomers of 3-hydroxytetrahydrofuran (B147095). This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) data, supported by detailed experimental protocols.

The ability to distinguish between enantiomers is critical in the field of drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. 3-Hydroxytetrahydrofuran is a chiral molecule and a valuable building block in the synthesis of various pharmaceutical compounds. This guide presents a side-by-side comparison of the spectroscopic data for its (R) and (S) enantiomers, providing a foundational dataset for their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the (R) and (S) enantiomers of 3-hydroxytetrahydrofuran. While many spectroscopic properties are identical for enantiomers, chiroptical techniques such as Circular Dichroism reveal their distinct stereochemistry.

¹H NMR (Proton) Spectroscopy
Parameter (R)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran
Solvent CDCl₃CDCl₃
Frequency 400 MHz400 MHz
Chemical Shifts (δ, ppm) ~4.46 (m, 1H), ~3.9-4.0 (m, 1H), ~3.7-3.9 (m, 3H), ~2.0-2.1 (m, 1H), ~1.9-2.0 (m, 1H)4.463 (A), 4.00 (B), 3.926 (C), 3.830 (D), 3.775 (E), 3.721 (F), 2.059 (G), 1.908 (J)[1]

Note: Due to their enantiomeric nature, the ¹H NMR spectra of (R) and (S)-3-hydroxytetrahydrofuran are expected to be identical in a non-chiral solvent like CDCl₃. The detailed shifts provided for the (S)-enantiomer are representative for both.

¹³C NMR (Carbon) Spectroscopy
Parameter (R)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran
Solvent CDCl₃CDCl₃
Frequency 100 MHz100 MHz
Chemical Shifts (δ, ppm) ~70.9 (CH-OH), ~67.5 (CH₂-O), ~66.8 (CH₂-O), ~34.5 (CH₂)Data not fully assigned in searched literature. Expected to be identical to the (R)-enantiomer.

Note: The expected chemical shifts are based on typical values for similar structures. As with ¹H NMR, the ¹³C NMR spectra are identical for both enantiomers in a non-chiral environment.

Infrared (IR) Spectroscopy
Parameter (R)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran
Technique Neat (liquid film)Neat (liquid film)
Key Absorptions (cm⁻¹) Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch (~1050 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch (~1050 cm⁻¹)

Note: The IR spectra of enantiomers are identical.

Mass Spectrometry (MS)
Parameter (R)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran
Ionization Method Electron Ionization (EI)Electron Ionization (EI)
Molecular Ion (M⁺) m/z 88m/z 88
Key Fragments (m/z) 58, 57, 3158, 57, 31

Note: The mass spectra of enantiomers are identical.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism in the angular distribution of valence photoelectrons has been observed for both (R)- and (S)-3-hydroxytetrahydrofuran in the gas phase using circularly polarized vacuum ultraviolet (VUV) light.[2] This technique reveals an asymmetric forward-backward scattering of photoelectrons, with the asymmetry reversing upon switching the helicity of the light or the enantiomer.[2] This confirms the distinct chiroptical properties of the two enantiomers.

Parameter (R)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran
Phenomenon Circular Dichroism in photoelectron angular distributionCircular Dichroism in photoelectron angular distribution
Observation Asymmetric scattering of photoelectronsAsymmetric scattering of photoelectrons with opposite sign to (R)-enantiomer for the same light helicity[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the 3-hydroxytetrahydrofuran enantiomer is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • The instrument is locked to the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C experiment is performed.

    • A larger number of scans is typically required compared to ¹H NMR to obtain adequate signal intensity.

    • The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Liquid Film

  • Sample Preparation: For the "neat" technique, a single drop of the liquid 3-hydroxytetrahydrofuran enantiomer is placed directly onto the diamond crystal of an ATR accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

    • The sample spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI)

  • Sample Introduction: A small amount of the 3-hydroxytetrahydrofuran enantiomer is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy

General Protocol for Chiral Liquids

  • Sample Preparation: A solution of the 3-hydroxytetrahydrofuran enantiomer is prepared in a suitable solvent that is transparent in the wavelength region of interest (e.g., acetonitrile, methanol, or a deuterated solvent for VCD).[4] The concentration is adjusted to achieve an optimal absorbance (typically between 0.5 and 1.5 absorbance units).

  • Instrumentation: A dedicated CD or VCD spectrometer is used.

  • Data Acquisition:

    • The sample is placed in a cuvette with a defined path length.

    • The instrument alternately passes left- and right-circularly polarized light (for CD) or infrared radiation (for VCD) through the sample.

    • The differential absorption (ΔA = A_left - A_right) is measured as a function of wavelength or wavenumber.

    • A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

    • The resulting CD spectrum is typically plotted as ellipticity (θ) or molar ellipticity ([θ]) versus wavelength, while the VCD spectrum is plotted as ΔA versus wavenumber. Enantiomers will produce mirror-image spectra.[5]

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the workflow for the comparative analysis of the spectroscopic data of the (R) and (S) enantiomers of 3-hydroxytetrahydrofuran.

Spectroscopic_Workflow Workflow for Comparative Spectroscopic Analysis of 3-Hydroxytetrahydrofuran Enantiomers cluster_samples Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis R_Sample (R)-3-Hydroxytetrahydrofuran NMR NMR (¹H, ¹³C) R_Sample->NMR IR FTIR (Neat) R_Sample->IR MS Mass Spec (EI) R_Sample->MS CD_VCD CD / VCD R_Sample->CD_VCD S_Sample (S)-3-Hydroxytetrahydrofuran S_Sample->NMR S_Sample->IR S_Sample->MS S_Sample->CD_VCD NMR_Data Acquire & Process Spectra NMR->NMR_Data IR_Data Acquire & Process Spectra IR->IR_Data MS_Data Acquire & Process Spectra MS->MS_Data CD_VCD_Data Acquire & Process Spectra CD_VCD->CD_VCD_Data Compare_NMR Compare Chemical Shifts & Coupling Constants (Expect Identical) NMR_Data->Compare_NMR Compare_IR Compare Absorption Bands (Expect Identical) IR_Data->Compare_IR Compare_MS Compare Molecular Ion & Fragmentation (Expect Identical) MS_Data->Compare_MS Compare_CD_VCD Compare Chiroptical Signals (Expect Mirror Images) CD_VCD_Data->Compare_CD_VCD Conclusion Conclusion: Confirmation of Enantiomeric Relationship and Spectroscopic Fingerprints Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion Compare_CD_VCD->Conclusion

Caption: Workflow for the comparative analysis of (R) and (S)-3-hydroxytetrahydrofuran.

References

Validating the Absolute Configuration of Synthesized (R)-(-)-3-Hydroxytetrahydrofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity. This guide provides a comprehensive comparison of key analytical techniques for validating the absolute configuration of synthesized (R)-(-)-3-Hydroxytetrahydrofuran, a valuable chiral intermediate in the synthesis of various pharmaceuticals.[1] We will explore the methodologies of chiroptical spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography, offering detailed experimental protocols and comparative data to assist in selecting the most suitable approach.

Comparison of Key Analytical Methods

The choice of method for determining absolute configuration is contingent on factors such as the physical state of the sample, the presence of chromophores, the required level of certainty, and available instrumentation. The following table summarizes and compares the primary techniques.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Chiral Auxiliaries)Single-Crystal X-ray Crystallography
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.Involves creating diastereomers with a chiral derivatizing or solvating agent, leading to distinguishable NMR spectra that correlate with the stereochemistry.Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure via anomalous dispersion.[2]
Sample Requirement 5-15 mg of recoverable sample, typically in solution (e.g., CDCl₃).[2]Requires a chromophore near the stereocenter; sample is in solution.Microgram to milligram quantities, requires derivatization or interaction with a chiral agent.High-quality single crystal (often the most significant limitation).[2]
Key Advantages Applicable to a wide range of molecules, including those without UV chromophores. Provides rich structural information.[3]High sensitivity for compounds with suitable chromophores.Does not require crystallization. Can be performed with standard NMR equipment.Provides an unambiguous and definitive assignment of the absolute configuration.[2]
Key Limitations Requires quantum chemical calculations (e.g., DFT) to predict the theoretical spectrum for comparison.[3]Limited to molecules with a chromophore. Can be sensitive to conformation and solvent effects.Indirect method that relies on the formation of diastereomers and interpretation of chemical shift differences.The major hurdle is obtaining a single crystal of sufficient quality.[2]
Data Output VCD spectrum (positive and negative bands)ECD spectrum (Cotton effects)Diastereomeric NMR spectra (chemical shift differences, Δδ)3D molecular structure, Flack parameter for absolute configuration.[2]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of molecules in solution and is particularly useful for compounds that are difficult to crystallize.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a concentration of about 0.1 M.

  • Data Acquisition:

    • Transfer the solution to an IR cell with BaF₂ windows and a pathlength of approximately 100 µm.

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer. Data collection is often performed for several hours to achieve an adequate signal-to-noise ratio.

  • Computational Analysis:

    • Perform a conformational search for the (R)-3-Hydroxytetrahydrofuran molecule using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the stable conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum of the synthesized sample with the calculated spectrum for the (R)-enantiomer.

    • A match in the signs and relative intensities of the major VCD bands confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample would be the (S)-enantiomer.

NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Method)

This classic method involves the esterification of the alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters with distinct NMR spectra.

Methodology:

  • Esterification:

    • Divide the synthesized this compound into two portions.

    • React one portion with (S)-MTPA-Cl and the other with (R)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine) to form the (R,S)- and (R,R)-MTPA esters, respectively.

    • Purify both diastereomeric esters.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R,S)- and (R,R)-MTPA esters.

    • Carefully assign the proton signals for the substituents around the stereocenter in both diastereomers.

  • Data Analysis:

    • For each assigned proton, calculate the chemical shift difference (Δδ) between the two diastereomers: Δδ = δ(R,S) - δ(R,R).

    • Draw the diastereomers in a planar conformation with the MTPA phenyl group and the substituents of the tetrahydrofuran (B95107) ring arranged around the newly formed ester linkage.

    • Protons that lie on one side of the MTPA phenyl plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This spatial correlation allows for the deduction of the absolute configuration at the carbinol center.

Single-Crystal X-ray Crystallography

This is considered the "gold standard" for absolute configuration determination, providing a direct visualization of the molecule's three-dimensional structure.

Methodology:

  • Crystallization: The primary challenge is to grow a high-quality single crystal of this compound. This may require derivatization to introduce a functionality that promotes crystallization. A common strategy is to introduce a heavy atom, which also aids in the determination of the absolute configuration.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion.

    • Collect the X-ray diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to solve the crystal structure and generate an electron density map.

    • Build a molecular model and refine the atomic positions.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[2] This is quantified by the Flack parameter, which should be close to 0 for the correct absolute configuration and close to 1 for the inverted structure.

Expected Experimental Data for this compound

Optical Rotation: A key initial indicator of enantiomeric purity and identity is the specific rotation.

CompoundSpecific Rotation ([α]D)Conditions
This compound-18°c = 2.4 in methanol, at 20°C

¹H NMR Spectroscopy: The ¹H NMR spectrum provides structural confirmation. While the spectra of the two enantiomers are identical without a chiral auxiliary, the following are the expected proton chemical shifts for the racemic compound.

AssignmentChemical Shift (ppm)
H-3 (CH-OH)~4.46
H-2, H-5 (CH₂-O)~3.7-4.0
H-4 (CH₂)~1.9-2.1

Note: In a Mosher's method experiment, the protons on the tetrahydrofuran ring of the (R,S)- and (R,R)-MTPA esters would show distinct chemical shifts, allowing for the calculation of Δδ values and subsequent configurational assignment.

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining absolute configuration using VCD and Mosher's Method.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis A Synthesized This compound B Prepare Solution (e.g., in CDCl3) A->B C Acquire VCD/IR Spectra B->C G Compare Experimental and Calculated Spectra C->G D Conformational Search E DFT Calculation of VCD/IR Spectra D->E F Boltzmann Averaging E->F F->G H Assign Absolute Configuration G->H

Caption: Workflow for VCD-based absolute configuration determination.

Moshers_Method_Workflow cluster_derivatization Diastereomer Formation cluster_nmr NMR Analysis cluster_assignment Configuration Assignment A Synthesized This compound B React with (S)-MTPA-Cl A->B C React with (R)-MTPA-Cl A->C D (R,S)-MTPA Ester B->D E (R,R)-MTPA Ester C->E F Acquire 1H NMR Spectra for both Diastereomers D->F E->F G Assign Proton Signals F->G H Calculate Δδ = δS - δR G->H I Analyze Δδ values based on Mosher's Model H->I J Assign Absolute Configuration I->J

Caption: Workflow for Mosher's method of absolute configuration determination.

References

Benchmarking the cost-effectiveness of various (R)-(-)-3-Hydroxytetrahydrofuran synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Hydroxytetrahydrofuran is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, including antiviral and anticancer agents. The efficiency and cost-effectiveness of its synthesis are critical considerations for drug development and manufacturing. This guide provides an objective comparison of various prominent synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Cost-Effectiveness and Process Comparison

The economic viability of any synthetic route is a primary determinant of its industrial applicability. The following table summarizes the key quantitative data for the most common methods of synthesizing this compound, offering a comparative overview of their cost-effectiveness based on laboratory-scale pricing of starting materials and reagents.

MethodKey Starting Material(s)Key ReagentsTypical Yield (%)Estimated Cost of Starting Material per gram of Product ($/g)AdvantagesDisadvantages
Cyclization of (R)-1,2,4-Butanetriol (R)-1,2,4-Butanetriolp-Toluenesulfonic acid (catalytic)81-88%[1]131.80 - 149.36High yield, simple procedure.High cost of starting material.
From Ethyl (R)-4-chloro-3-hydroxybutyrate Ethyl (R)-4-chloro-3-hydroxybutyrateSodium borohydride (B1222165), Acid/Base~82% (overall)[2]1.05 - 1.28Readily available starting material, high overall yield.Multi-step process.
From L-Malic Acid L-Malic AcidThionyl chloride, Methanol, Sodium borohydride, p-Toluenesulfonic acid~65%[3]0.25 - 0.70Inexpensive and readily available starting material.Multi-step process, use of hazardous reagents (thionyl chloride).
Asymmetric Hydroboration of 2,5-Dihydrofuran 2,5-DihydrofuranChiral borane (B79455) reagents (e.g., IpcBH₂)High (e.g., up to 91% ee)[4][5]Variable (highly dependent on chiral ligand cost)High enantioselectivity, direct C-O bond formation.High cost and sensitivity of chiral reagents, specialized equipment may be needed.

Note: The estimated costs are based on publicly available, non-bulk prices for reagents and starting materials and are intended for comparative purposes only. Industrial-scale pricing may vary significantly. The cost for the asymmetric hydroboration method is difficult to estimate due to the wide variety of proprietary and specialized chiral ligands with limited public pricing information.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for the key synthesis routes discussed.

Method 1: Cyclization of (R)-1,2,4-Butanetriol

This method relies on the acid-catalyzed intramolecular dehydration of (R)-1,2,4-butanetriol to form the tetrahydrofuran (B95107) ring.

Procedure: [1]

  • A 500-mL flask is charged with 318 g (3 moles) of (R)-1,2,4-butanetriol and 3 g of p-toluenesulfonic acid monohydrate.

  • A few boiling chips are added, and the flask is equipped for vacuum distillation with a Vigreux column.

  • The mixture is heated with swirling to dissolve the acid.

  • The flask is then heated in a bath maintained at 180–220°C.

  • The distillate is collected at 85–87°C/22 mm Hg.

  • The collected colorless liquid is then refractionated to yield pure this compound.

Method 2: From Ethyl (R)-4-chloro-3-hydroxybutyrate

This two-step process involves the reduction of the ester functionality followed by in-situ cyclization.

Procedure: [2]

  • Reduction: Suspend sodium borohydride (22.0 g) in 528 mL of ethyl acetate. Add 96.8 g of ethyl (R)-4-chloro-3-hydroxybutyrate over 1 hour with stirring at 50-60°C. Continue stirring for approximately 2 hours.

  • Cyclization: After cooling the reaction mixture, add aqueous hydrochloric acid to obtain an aqueous solution of 4-chloro-1,3-(S)-butanediol. Heat this aqueous solution while maintaining the pH at 4 by the gradual addition of a 30% aqueous solution of sodium hydroxide. The reaction is typically allowed to proceed for 20 hours at 70-90°C.

  • Work-up and Purification: Cool the reaction mixture and adjust the pH to 7.0. Extract the product with ethyl acetate. The combined organic layers are then concentrated and the residue is distilled under reduced pressure to give colorless this compound.

Method 3: From L-Malic Acid

This route involves the esterification of L-malic acid, followed by reduction and subsequent cyclization.

Procedure: [3][6]

  • Esterification: In a three-necked flask, add 100g of L-malic acid to 650ml of methanol. Under stirring, add 1ml of sulfuric acid and heat the mixture to 60-70°C for 10 hours. After cooling, neutralize the reaction with a saturated sodium bicarbonate solution to pH 7-8. Concentrate the mixture, add water, and extract with ethyl acetate. The organic phase is washed, dried, and concentrated to yield dimethyl L-malate.

  • Reduction: The dimethyl L-malate is then reduced using sodium borohydride in a suitable solvent system (e.g., LiCl/NaBH4/lower alcohol) to yield (R)-1,2,4-butanetriol.[7]

  • Cyclization: The resulting (R)-1,2,4-butanetriol is then cyclized using a catalytic amount of p-toluenesulfonic acid at high temperature (180-220°C) as described in Method 1 to afford this compound.

Method 4: Asymmetric Hydroboration of 2,5-Dihydrofuran

This method offers a direct route to the chiral alcohol through the use of a chiral hydroborating agent.

Procedure (General):

  • A solution of the chiral hydroborating agent (e.g., monoisopinocampheylborane, IpcBH₂) is prepared in an anhydrous solvent such as THF under an inert atmosphere.[4]

  • 2,5-Dihydrofuran is added dropwise to the stirred solution of the chiral borane at a controlled temperature (e.g., -25°C to 0°C).

  • The reaction mixture is stirred for several hours to ensure complete hydroboration.

  • The resulting organoborane is then oxidized by the addition of a basic solution of hydrogen peroxide.

  • The product is extracted, and the organic layer is dried and concentrated.

  • Purification by distillation or chromatography yields the enantiomerically enriched this compound.

Synthesis Workflows (Graphviz)

To visually represent the logical flow of the key synthetic pathways, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 A (R)-1,2,4-Butanetriol B This compound A->B Intramolecular Dehydration/Cyclization reagent p-Toluenesulfonic acid (catalytic) 180-220°C

Caption: Workflow for the synthesis of this compound via cyclization.

Synthesis_Method_2 A Ethyl (R)-4-chloro- 3-hydroxybutyrate B (R)-4-chloro-1,3-butanediol A->B Reduction C This compound B->C Cyclization reagent1 Sodium borohydride reagent2 Base, Heat Synthesis_Method_3 A L-Malic Acid B Dimethyl L-malate A->B Esterification C (R)-1,2,4-Butanetriol B->C Reduction D This compound C->D Cyclization reagent1 Methanol, H+ reagent2 Sodium borohydride reagent3 p-Toluenesulfonic acid Synthesis_Method_4 A 2,5-Dihydrofuran B Chiral Organoborane Intermediate A->B Asymmetric Hydroboration C This compound B->C Oxidation reagent1 Chiral Borane (e.g., IpcBH₂) reagent2 H₂O₂, NaOH

References

Stereoisomers in Drug Design: A Comparative Analysis of (R)- and (S)-3-Hydroxytetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The chirality of a molecule is a critical determinant of its biological activity. In the realm of drug development, the spatial arrangement of atoms can significantly influence a compound's efficacy, potency, and safety profile. This guide provides a comparative analysis of the biological activities of derivatives of (R)- and (S)-3-hydroxytetrahydrofuran, a key structural motif in various therapeutic agents. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform the design of more effective and selective therapeutic compounds.

Comparative Biological Activity

The differential biological activity between enantiomers of 3-hydroxytetrahydrofuran (B147095) derivatives is most prominently documented in the development of HIV-1 protease inhibitors. The tetrahydrofuran (B95107) (THF) moiety serves as a P2 ligand, designed to interact with the S2 subsite of the HIV-1 protease active site through hydrogen bonding and van der Waals interactions.[1] The stereochemistry of this ligand is crucial for potent inhibitory activity.

Below are tables summarizing the quantitative data from studies that have directly compared the biological activity of (R)- and (S)-configured derivatives.

Table 1: Antiviral Activity of Polyether-Containing HIV Protease Inhibitors
CompoundStereochemistryAntiviral Activity (IC50, nM)Fold Difference
28 (R)4.96x more active
29 (S)>30

Data sourced from a study on flexible polyether-containing HIV protease inhibitors.[2]

Table 2: Enzyme Inhibitory and Antiviral Activity of C4-Substituted Bis-THF HIV Protease Inhibitors
CompoundStereochemistryEnzyme Inhibitory Activity (Ki, pM)Antiviral Activity (IC50, nM)
14 (R)-methoxy2.92.4
15 (S)-methoxy3555

Data sourced from a study on C4-substituted bis-tetrahydrofuran derivatives as potent HIV-1 protease inhibitors.[2]

These data clearly demonstrate that the (R)-enantiomer of these tetrahydrofuran derivatives exhibits significantly greater biological activity as an HIV protease inhibitor compared to the corresponding (S)-enantiomer. This highlights the critical importance of stereochemistry in the design of drugs targeting the highly specific active site of an enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the biological activities of these enantiomeric derivatives.

HIV-1 Protease Inhibition Assay

This assay is used to determine the in vitro potency of a compound in inhibiting the activity of the HIV-1 protease enzyme.

Principle: The assay measures the cleavage of a specific fluorogenic substrate by recombinant HIV-1 protease. The inhibitor competes with the substrate for binding to the active site of the enzyme, thus reducing the rate of substrate cleavage and the resulting fluorescent signal.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing NaCl, EDTA, and DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 96-well plate.

  • Add the assay buffer to each well.

  • Initiate the reaction by adding a solution of HIV-1 protease to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Add the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50 value) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: The assay measures the inhibition of viral replication in a susceptible human T-lymphoid cell line (e.g., MT-2) infected with HIV-1. The extent of viral replication is typically quantified by measuring the activity of a viral enzyme, such as reverse transcriptase, or the level of a viral protein, like p24 antigen, in the cell culture supernatant.

Materials:

  • Human T-lymphoid cell line (e.g., MT-2 cells)

  • HIV-1 laboratory strain (e.g., HIV-1 LAI)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., reverse transcriptase activity assay kit or p24 antigen ELISA kit)

Procedure:

  • Seed the MT-2 cells into the wells of a 96-well plate.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the wells containing the cells.

  • Infect the cells with a predetermined amount of HIV-1 virus stock.

  • Incubate the plates at 37°C in a humidified CO2 incubator for a period of several days (e.g., 4-7 days).

  • After the incubation period, collect the cell culture supernatant from each well.

  • Quantify the extent of viral replication in the supernatant using a reverse transcriptase activity assay or a p24 antigen ELISA.

  • Determine the concentration of the compound that inhibits viral replication by 50% (IC50 value) by plotting the viral replication levels against the compound concentrations and fitting the data to a dose-response curve.

Mechanism of Action: HIV Protease Inhibition

The primary mechanism by which these tetrahydrofuran derivatives exert their antiviral effect is through the inhibition of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of newly formed virus particles, making it a key target for antiretroviral therapy.

References

A Comparative Guide to Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydrofuran (B95107) (THF) motif is a cornerstone in a vast array of natural products and pharmaceuticals, driving continuous innovation in synthetic organic chemistry. The stereocontrolled construction of this five-membered oxygen heterocycle remains a pivotal challenge, spurring the development of highly sophisticated and efficient methodologies. This guide provides a comparative overview of recent breakthroughs in the stereoselective synthesis of tetrahydrofurans, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and logical workflows are illustrated to aid researchers, scientists, and drug development professionals in navigating this dynamic field.

Transition-Metal Catalysis: A Powerful Toolkit for C-O and C-C Bond Formation

Transition-metal catalysis offers a versatile and powerful platform for the stereoselective synthesis of tetrahydrofurans, often enabling the construction of multiple stereocenters with high fidelity. Recent advancements have focused on the development of novel catalytic systems and reaction pathways that provide access to a wide range of substituted THFs.

Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes

A prominent strategy involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides, which forms both a C-C and a C-O bond in a single step.[1][2][3] This method is particularly effective for the synthesis of trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity.[3] The reaction is believed to proceed through an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[1]

Table 1: Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Alkenes

Entryγ-Hydroxy Alkene SubstrateAryl BromideYield (%)Diastereomeric Ratio (d.r.)Reference
14-Penten-1-ol2-Bromonaphthalene68>20:1[3]
2(E)-5-Phenyl-4-penten-1-ol1-Bromo-4-tert-butylbenzene735:1[4]
31-(Cyclohex-1-en-1-yl)methanol4-Bromotoluene85>20:1[5]

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), dpe-phos (0.02 mmol), and NaOtBu (2.0 mmol). The tube is evacuated and backfilled with argon. The γ-hydroxy alkene (1.0 mmol), aryl bromide (2.0 mmol), and THF (4 mL) are added via syringe. The reaction mixture is stirred at 65 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired tetrahydrofuran derivative.

Nickel-Catalyzed Asymmetric Reductive Cyclization

Recent developments in nickel catalysis have enabled the highly enantioselective synthesis of chiral tetrahydrofurans. A notable example is the asymmetric intramolecular reductive cyclization of O-alkynones, which constructs functionalized chiral THF rings containing a tertiary allylic alcohol. This method exhibits excellent stereoselectivity and a broad substrate scope.

Rhodium/Ruthenium Relay Catalysis

A sophisticated approach utilizing a relay system of two different transition metals has been developed for the asymmetric synthesis of tetrahydrofurans with vicinal stereocenters.[6][7][8] This strategy combines an achiral Rh₂(OAc)₄ catalyst with a chiral Cp*Ru catalyst for the asymmetric coupling of cinnamyl chlorides with diazo esters, generating silyl (B83357) enol ethers in situ as key nucleophilic intermediates.[6] This method demonstrates excellent regioselectivity and good enantioselectivity.[6]

Visible-Light-Mediated Deoxygenative Cyclization

Photoredox catalysis has emerged as a powerful tool for radical-mediated transformations under mild conditions. The visible-light-mediated deoxygenation of monoallylated or propargylated 1,2-diols provides a sustainable route to chiral tetrahydrofurans.[9][10][11] In this method, the substrates are activated as inexpensive ethyl oxalates or recyclable 3,5-bis(trifluoromethyl)benzoates to generate alkyl radicals that undergo 5-exo-trig or 5-exo-dig cyclization.[9][11]

Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. In the context of tetrahydrofuran synthesis, organocatalysts have been instrumental in promoting highly enantioselective cyclization reactions.

Asymmetric Vinylogous Prins Cyclization

The first catalytic asymmetric vinylogous Prins cyclization has been developed for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted tetrahydrofurans.[12][13][14] This reaction, catalyzed by a confined chiral imidodiphosphoric acid (IDP), proceeds with excellent selectivity for a variety of aromatic, heteroaromatic, and aliphatic aldehydes reacting with 3,5-dien-1-ols.[12]

Table 2: Organocatalytic Asymmetric Vinylogous Prins Cyclization

EntryAldehyde3,5-Dien-1-olYield (%)d.r.e.r.Reference
1Benzaldehyde(3E,5E)-Hepta-3,5-dien-1-ol95>20:198:2[12]
22-Naphthaldehyde(3E,5E)-Hepta-3,5-dien-1-ol98>20:199:1[12]
3Isovaleraldehyde(3E,5E)-Hepta-3,5-dien-1-ol85>20:197:3[12]

To a solution of the 3,5-dien-1-ol (0.1 mmol) and the aldehyde (0.12 mmol) in toluene (B28343) (1.0 mL) at the specified temperature is added the chiral imidodiphosphoric acid catalyst (0.01 mmol). The reaction mixture is stirred for the indicated time. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran.

Asymmetric Double Michael Addition

An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been achieved through a tandem iminium-enamine catalysis, involving a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals.[15] This process yields the products with high enantio- and diastereoselectivities.[15]

Enantioselective Intramolecular Oxa-Michael Reaction

A bifunctional iminophosphorane (BIMP) catalyzed enantioselective intramolecular oxa-Michael reaction of alcohols to tethered, low electrophilicity Michael acceptors provides access to a broad range of substituted tetrahydrofurans.[16][17] This method demonstrates improved reactivity, excellent yields, and high enantiomeric ratios.[16]

Biocatalysis: Harnessing Nature's Catalysts for Stereocontrol

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral compounds. Enzymes can perform complex transformations with exquisite stereocontrol, making them attractive catalysts for the synthesis of enantiopure tetrahydrofurans.

Kinetic Resolution of δ-Haloalcohols

Halohydrin dehalogenases have been employed for the kinetic resolution of δ-haloalcohols, enabling the efficient and enantiocomplementary synthesis of chiral δ-haloalcohols and tetrahydrofurans.[18][19] This biocatalytic approach provides products with high optical purities and can tolerate high substrate concentrations, highlighting its potential for industrial applications.[18]

Table 3: Biocatalytic Kinetic Resolution of δ-Haloalcohols

EntrySubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
1(rac)-1-Chloro-4-pentanolHheC-SM11(S)-Tetrahydrofuran-2-methanol4897[18]
2(rac)-1-Bromo-4-pentanolHheC-QM1(R)-1-Bromo-4-pentanol49>99[18]
3(rac)-1-Chloro-4-hexanolHheC-SM11(S)-2-Ethyltetrahydrofuran4595[18]

In a typical preparative scale reaction, 2 mmol of the racemic δ-haloalcohol is added to 100 mL of phosphate (B84403) buffer (200 mM, pH 7.5) containing E. coli cells expressing the desired halohydrin dehalogenase (10 g dcw/L). The reaction mixture is shaken at 30 °C. The reaction progress is monitored by HPLC. Upon completion, the mixture is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated. The products are purified by silica gel column chromatography.

Enzymatic Cascade Reactions

Multi-enzyme cascade reactions provide an elegant one-pot strategy for the synthesis of complex chiral molecules from simple starting materials.[20][21][22] These cascades can combine several enzymatic steps to build up molecular complexity with high stereocontrol, offering a highly efficient and atom-economical approach to chiral tetrahydrofuran derivatives.[23]

Other Notable Methodologies

Triaryl-borane Catalyzed Reductive Cycloetherification

A metal-free approach using a simple triarylborane catalyst enables the direct, stereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans from 1,4-diketones.[24][25][26] This reductive cycloetherification employs molecular hydrogen as the reductant, producing water as the only byproduct, and proceeds with high yields and diastereoselectivity.[24][25]

Logical Workflow and Pathway Diagrams

The selection of a synthetic strategy for a target tetrahydrofuran depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following diagrams illustrate the general workflows and decision-making processes involved in these advanced synthetic methods.

Synthetic_Strategy_Selection Target Target Tetrahydrofuran (Substitution & Stereochemistry) Strategy Choice of Synthetic Strategy Target->Strategy TM_Catalysis Transition-Metal Catalysis Strategy->TM_Catalysis C-C & C-O bond formation Aryl/Vinyl substitution Organocatalysis Organocatalysis Strategy->Organocatalysis Asymmetric induction Metal-free Biocatalysis Biocatalysis Strategy->Biocatalysis High enantiopurity Green chemistry

Caption: Decision tree for selecting a synthetic strategy.

Catalytic_Cycle_Workflow cluster_0 General Catalytic Cycle Catalyst Active Catalyst Intermediate Catalyst-Substrate Complex / Intermediate Catalyst->Intermediate Substrate Starting Material(s) Substrate->Intermediate Coordination/ Activation Regeneration Catalyst Regeneration Intermediate->Regeneration Key Transformation (e.g., Cyclization) Product Product (Tetrahydrofuran) Regeneration->Catalyst Release Regeneration->Product

Caption: A generalized workflow for a catalytic cycle.

Experimental_Workflow Start Reaction Setup (Reagents, Solvent, Catalyst) Reaction Reaction Monitoring (TLC, GC, HPLC) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for synthesis.

References

A Comparative Guide to Chiral HPLC Methods for Separating 3-Hydroxytetrahydrofuran Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules like 3-hydroxytetrahydrofuran (B147095). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the resolution of (R)- and (S)-3-hydroxytetrahydrofuran, offering insights into suitable chiral stationary phases (CSPs), experimental protocols, and performance data to aid in method development and selection.

Introduction to Chiral Separation of 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran is a valuable chiral building block in organic synthesis. The separation of its enantiomers is essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. Chiral HPLC is a powerful technique for this purpose, relying on the differential interaction of enantiomers with a chiral stationary phase. The two primary types of CSPs that have shown success in separating furan (B31954) derivatives and analogous structures are polysaccharide-based and cyclodextrin-based columns.

Comparison of Key Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most crucial factor in developing a successful enantioselective HPLC method. Below is a comparison of the most promising CSPs for the separation of 3-hydroxytetrahydrofuran enantiomers.

Chiral Stationary Phase (CSP) Type Examples of Commercial Columns General Principle Typical Elution Mode Applicability to 3-Hydroxytetrahydrofuran
Polysaccharide-Based Chiralpak® AD-H, Chiralcel® OD-H, Lux® Cellulose-1Based on amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure.Normal Phase, Polar Organic, Reversed-PhaseProven effective for a wide range of chiral compounds, including furan and dihydrofuran derivatives. Offers high versatility in mobile phase selection.
Cyclodextrin-Based Astec® CYCLOBOND™ I 2000 RSP, DM, ACUtilizes derivatized β-cyclodextrins bonded to silica. The chiral recognition mechanism involves the formation of inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin (B1172386), with additional interactions at the rim.Reversed-Phase, Polar OrganicHighly effective for the separation of furan derivatives, particularly in reversed-phase mode. The choice of cyclodextrin derivative is key to optimizing selectivity.[1]
Pirkle-Type (Brush-Type) Regis® Whelk-O® 1Based on small chiral molecules covalently bonded to the silica surface. Separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.Normal Phase, Reversed-PhaseOffers broad applicability but may require derivatization of the analyte to introduce interacting functional groups.

Experimental Data and Protocols

This section provides detailed experimental conditions and performance data for the separation of 3-hydroxytetrahydrofuran enantiomers or its close analogs on different CSPs.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This method is based on the successful separation of a closely related dihydrofuranone derivative and represents a strong starting point for the separation of 3-hydroxytetrahydrofuran.

Quantitative Data

Parameter Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 0.7 mL/min
Temperature Ambient
Detection UV at 214 nm
Retention Time (t_R1_) ~23.2 min (minor enantiomer)
Retention Time (t_R2_) ~25.0 min (major enantiomer)
Separation Factor (α) ~1.1
Resolution (R_s_) >1.5 (baseline separation)

Experimental Protocol

  • System Preparation: Ensure the HPLC system is purged with the mobile phase (n-Hexane / 2-Propanol, 95:5) to remove any contaminants.

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 3-hydroxytetrahydrofuran sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject an appropriate volume of the sample (e.g., 10 µL) onto the column.

  • Data Acquisition: Monitor the elution of the enantiomers at 214 nm and record the chromatogram.

  • Analysis: Determine the retention times for each enantiomer and calculate the separation factor (α) and resolution (R_s_).

Method 2: Cyclodextrin-Based CSP (Reversed-Phase) - Recommended Starting Conditions

Based on extensive studies on furan derivatives, derivatized β-cyclodextrin columns are highly effective in reversed-phase mode.[1] The following are recommended starting conditions for method development.

Recommended Starting Conditions

Parameter Recommended Starting Point
Column Astec® CYCLOBOND™ I 2000 RSP, DM, or AC (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Water or Acetonitrile / Water (e.g., 30:70, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV (low wavelength, e.g., 210 nm) or Refractive Index (RI)

Experimental Protocol for Method Development

  • Column Selection: Screen Astec® CYCLOBOND™ I 2000 RSP, DM, and AC columns to identify the one with the best selectivity.

  • Mobile Phase Optimization:

    • Start with a mobile phase of 30% Methanol in water.

    • Vary the organic modifier (Methanol or Acetonitrile) concentration to optimize retention and resolution.

    • The pH of the mobile phase can be adjusted if the analyte has ionizable groups, though this is not the case for 3-hydroxytetrahydrofuran.[1]

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve peak shape and resolution.

  • Analysis: Once separation is achieved, calculate the retention times, separation factor, and resolution to quantify the performance of the method.

Alternative Approaches: Indirect Separation via Derivatization

An alternative to direct chiral HPLC is the indirect method, where the enantiomers of 3-hydroxytetrahydrofuran are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).

Advantages:

  • Avoids the cost of specialized chiral columns.

  • Can sometimes lead to better separation and detection.

Disadvantages:

  • Requires an additional reaction step.

  • The chiral derivatizing agent must be enantiomerically pure.

  • The reaction must proceed to completion without racemization of the analyte.

Visualizing the Workflow and Logic

To aid in understanding the process of method selection and development, the following diagrams illustrate the general workflow and the logical comparison of the discussed methods.

Chiral_HPLC_Workflow cluster_0 Method Development Start cluster_1 Column Screening cluster_2 Mobile Phase Optimization cluster_3 Analysis & Refinement cluster_4 Final Method start Racemic 3-Hydroxytetrahydrofuran polysaccharide Polysaccharide CSPs (e.g., Chiralpak AD-H) start->polysaccharide cyclodextrin Cyclodextrin CSPs (e.g., CYCLOBOND RSP) start->cyclodextrin pirkle Pirkle-type CSPs (e.g., Whelk-O 1) start->pirkle optimization Vary Solvent Ratios (e.g., Hexane/IPA, MeOH/H2O) Adjust Additives polysaccharide->optimization cyclodextrin->optimization pirkle->optimization analysis Analyze Rs, α, tR Optimize Flow Rate & Temperature optimization->analysis end Validated Chiral Separation Method analysis->end

Caption: General workflow for chiral HPLC method development.

Comparison_Logic cluster_polysaccharide Polysaccharide CSPs cluster_cyclodextrin Cyclodextrin CSPs analyte 3-Hydroxytetrahydrofuran poly_mode Normal Phase (Hexane/IPA) analyte->poly_mode cyclo_mode Reversed-Phase (MeOH/H2O or ACN/H2O) analyte->cyclo_mode poly_adv Advantages: - High success rate - Versatile mobile phases poly_data Data Available: - Strong for analogues conclusion Conclusion: Both are strong candidates. Polysaccharide has direct analogue data. Cyclodextrin is highly recommended based on compound class. poly_data->conclusion cyclo_adv Advantages: - Excellent for furan derivatives - Inclusion complex mechanism cyclo_data Data Available: - Recommended for furan class cyclo_data->conclusion

Caption: Logical comparison of CSPs for 3-hydroxytetrahydrofuran.

Conclusion

Both polysaccharide-based and cyclodextrin-based chiral stationary phases are excellent candidates for the separation of 3-hydroxytetrahydrofuran enantiomers. Polysaccharide columns like the Chiralpak® AD-H have demonstrated successful separation of closely related analogues in normal phase mode, providing a reliable starting point. Cyclodextrin-based columns, such as the Astec® CYCLOBOND™ series, are highly recommended for this class of compounds, particularly in reversed-phase mode, due to their proven efficacy in separating furan derivatives.[1]

For researchers, a screening approach utilizing both a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) in normal phase and a derivatized β-cyclodextrin column (e.g., Astec® CYCLOBOND™ I 2000 RSP or DM) in reversed-phase is the most efficient strategy to identify the optimal conditions for the baseline separation of (R)- and (S)-3-hydroxytetrahydrofuran. The detailed protocols and comparative data in this guide serve as a robust foundation for initiating this method development process.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-3-Hydroxytetrahydrofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (R)-(-)-3-Hydroxytetrahydrofuran, a key reagent in various research and development applications, is critical to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational and disposal plan, emphasizing the potential hazards associated with this compound, particularly its propensity to form explosive peroxides. Adherence to these procedures will help mitigate risks and ensure the safe management of this chemical waste.

Immediate Safety Considerations

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] As a tetrahydrofuran (B95107) derivative, it has the potential to form explosive peroxides upon exposure to air and light, a critical consideration for its handling and disposal.[2][3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®), safety goggles or a face shield, and a lab coat when handling this compound.[5]

Handling Precautions: Work in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6][7] Keep the container tightly closed when not in use and store it away from heat, sparks, and open flames.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.

PropertyValueSource
CAS Number 86087-24-3[6]
Molecular Formula C4H8O2[1]
Molecular Weight 88.11 g/mol [1]
Form Liquid
Density 1.097 g/mL at 25 °C
Boiling Point 181 °C
Flash Point 82 °C (179.6 °F) - closed cup
Assay >95% or 98%[6]

Experimental Protocol: Peroxide Detection and Neutralization

Given the risk of peroxide formation, all containers of this compound must be dated upon receipt and upon opening.[4] It is crucial to test for the presence of peroxides before disposal and periodically during storage, especially if the container has been open for an extended period.

Materials:

  • Peroxide test strips

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Ferrous sulfate (B86663) (FeSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Appropriate waste container

Procedure for Peroxide Testing:

  • Visual Inspection: Before opening, visually inspect the container for any signs of crystallization, discoloration, or stratification, which could indicate high peroxide concentrations. If any of these are observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

  • Test Strip Method: Use commercial peroxide test strips for a quick assessment. Dip the test strip into the sample for one second. A color change will indicate the peroxide concentration in parts per million (ppm).[2][8]

  • Potassium Iodide Method (for confirmation):

    • Add 0.5-1.0 mL of this compound to an equal volume of glacial acetic acid.

    • Add approximately 0.1 g of sodium iodide or potassium iodide crystals.

    • A yellow color indicates the formation of iodine due to the presence of peroxides. A brown color suggests a high concentration of peroxides.[9]

Procedure for Peroxide Neutralization (for peroxide concentrations < 100 ppm):

If the peroxide test is positive but the concentration is below 100 ppm, the peroxides should be neutralized before disposal. For concentrations above 100 ppm, do not attempt neutralization and contact EHS for assistance.[3][10]

  • Preparation of Ferrous Sulfate Solution: Prepare a saturated solution of ferrous sulfate by mixing 60 g of ferrous sulfate (FeSO₄ • 7H₂O), 6 mL of concentrated sulfuric acid, and 110 mL of distilled water.[10]

  • Neutralization:

    • In a fume hood, transfer the this compound waste to a separatory funnel.

    • Add the freshly prepared ferrous sulfate solution.

    • Shake the mixture, ensuring to vent the separatory funnel frequently.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the extraction until a fresh portion of the ferrous sulfate solution no longer turns brown and the organic layer tests negative for peroxides.

Step-by-Step Disposal Plan

1. Initial Assessment and Peroxide Testing:

  • Before initiating disposal, consult the Safety Data Sheet (SDS) and your institution's specific chemical waste guidelines.
  • Visually inspect the container for any signs of peroxide formation.
  • Test the this compound for peroxides using one of the methods described above.

2. Segregation and Labeling of Waste:

  • This compound waste should be collected in a dedicated, properly labeled, and sealed waste container.
  • The label should clearly indicate "this compound Waste" and include the date of waste generation.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

3. Neutralization of Peroxides (if necessary):

  • If peroxides are detected at a concentration below 100 ppm, follow the peroxide neutralization protocol outlined above.

4. Final Disposal:

  • Once peroxides have been neutralized (or if none were detected), the waste is ready for disposal.
  • Dispose of the contents and the container at an approved waste disposal plant through your institution's hazardous waste management program.[6][7]
  • Never dispose of this compound down the drain or in regular trash.[4]

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste bag or container and disposed of through the institutional chemical waste program.[9]

Logical Workflow for Disposal

start Begin Disposal Process assess Assess Waste: - Consult SDS - Visual Inspection start->assess test_peroxide Test for Peroxides assess->test_peroxide peroxide_present Peroxides Detected? test_peroxide->peroxide_present high_peroxide Concentration > 100 ppm? peroxide_present->high_peroxide Yes collect_waste Collect in Labeled Hazardous Waste Container peroxide_present->collect_waste No contact_ehs STOP! Contact EHS Immediately high_peroxide->contact_ehs Yes neutralize Neutralize Peroxides (e.g., with Ferrous Sulfate) high_peroxide->neutralize No retest Retest for Peroxides neutralize->retest pass_retest Peroxides Neutralized? retest->pass_retest pass_retest->neutralize No pass_retest->collect_waste Yes dispose Dispose via Institutional Hazardous Waste Program collect_waste->dispose

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for (R)-(-)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of (R)-(-)-3-Hydroxytetrahydrofuran (CAS No. 86087-24-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound, which include skin, eye, and respiratory irritation. The following table summarizes the required PPE for handling this chemical.

PPE Category Equipment Specifications & Rationale
Eye and Face Protection Safety Glasses with side shields or GogglesEssential to prevent eye irritation from splashes or vapors.[1]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesPrevents skin contact and irritation.[1] Nitrile or butyl rubber gloves are recommended for compounds similar to this compound. Always inspect gloves for integrity before use and change them immediately if contaminated.
Skin and Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Closed-toe ShoesPrevents exposure from spills.
Respiratory Protection Use in a well-ventilated area (e.g., fume hood)Minimizes inhalation of vapors.
NIOSH-approved RespiratorRequired for situations with inadequate ventilation or for spill cleanup. A respirator with an organic vapor cartridge is appropriate.
Glove Selection Guide
Glove Material General Recommendation for Alcohols and Ethers Breakthrough Time Rating
Nitrile Rubber Good to ExcellentProvides good resistance to a range of chemicals, but breakthrough time can vary. Not recommended for prolonged immersion.
Butyl Rubber ExcellentOffers superior resistance to many organic solvents, including alcohols and ethers.[2][3]
Neoprene Fair to GoodProvides moderate resistance.
Natural Rubber (Latex) Poor to FairGenerally not recommended for use with organic solvents.[3]

Rating Key:

  • Excellent: Breakthrough time generally greater than 8 hours.[4]

  • Good: Breakthrough time generally greater than 4 hours.[4]

  • Fair: Breakthrough time generally greater than 1 hour.[4]

  • Not Recommended: Breakthrough time generally less than 1 hour.[4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize vapor inhalation.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Administrative Controls
  • Training: All personnel handling the chemical must be thoroughly trained on its hazards and the procedures outlined in this document and the Safety Data Sheet (SDS).

  • Work Area: Designate a specific area for handling this compound. Keep the area clean, uncluttered, and free of ignition sources such as open flames, hot plates, and spark-producing equipment.[5]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6] Keep the container tightly closed when not in use.[1]

Step-by-Step Handling Procedure
  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure the fume hood is operational and the work area is clear.

    • Don all required personal protective equipment as detailed in Section 1.

    • Inspect gloves for any signs of damage before use.

  • Dispensing:

    • Ground containers when transferring large volumes to prevent static discharge.

    • Carefully open the container in the fume hood.

    • Dispense the required amount of the chemical, minimizing the generation of aerosols.

    • Immediately and securely close the container after dispensing.

  • During Use:

    • Keep the container closed when not actively in use.

    • If any skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.[1]

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Properly remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Collection
  • Waste Container: Use a designated, properly labeled, and chemically compatible container for liquid waste. The container should be clearly marked as "Hazardous Waste" and list the full chemical name: "this compound".

  • Solid Waste: Collect contaminated solid materials such as gloves, absorbent pads, and weighing papers in a separate, clearly labeled hazardous waste container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Waste Storage
  • Store waste containers in a designated satellite accumulation area.

  • Keep waste containers securely closed except when adding waste.

  • Ensure the storage area is well-ventilated and away from ignition sources.

Disposal Procedure
  • Labeling: Ensure the hazardous waste label is complete and accurate, including the accumulation start date.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Record Keeping: Maintain records of all hazardous waste generated and disposed of as required by regulations.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the spill using a chemical spill kit with absorbent materials. Do not use combustible materials like paper towels to absorb the spill.[7]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area, and contact your institution's emergency response team or EHS immediately.[8]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Work Area (Fume Hood, Clear Bench) DonPPE->PrepWorkArea Dispense Dispense Chemical PrepWorkArea->Dispense Experiment Perform Experiment Dispense->Experiment PostHandling Post-Handling Cleanup Experiment->PostHandling CollectWaste Collect Waste (Liquid & Solid) Experiment->CollectWaste Spill Spill Occurs Experiment->Spill PostHandling->CollectWaste StoreWaste Store Waste Securely CollectWaste->StoreWaste ArrangeDisposal Arrange for Disposal (Contact EHS) StoreWaste->ArrangeDisposal Evacuate Evacuate Area Spill->Evacuate ContainSpill Contain Spill Spill->ContainSpill ContactEHS Contact EHS/Emergency Evacuate->ContactEHS Cleanup Cleanup & Decontaminate ContainSpill->Cleanup Cleanup->CollectWaste

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.